molecular formula C6H11ClO2 B1359931 Pentyl chloroformate CAS No. 638-41-5

Pentyl chloroformate

Cat. No.: B1359931
CAS No.: 638-41-5
M. Wt: 150.6 g/mol
InChI Key: XHRRYUDVWPPWIP-UHFFFAOYSA-N
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Description

n-Pentyl Chloroformate is a chemical reagent used in the synthesis of intermediates for Capecitabine, an antineoplastic agent. As well as used for the synthesis of other pharmaceuticals such as dabigatran etexilate, a direct thrombin inhibitor.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl carbonochloridate
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InChI

InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3
Source PubChem
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InChI Key

XHRRYUDVWPPWIP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11ClO2
Source PubChem
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DSSTOX Substance ID

DTXSID0060933
Record name Carbonochloridic acid, pentyl ester
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Molecular Weight

150.60 g/mol
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Physical Description

Liquid
Record name Carbonochloridic acid, pentyl ester
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CAS No.

638-41-5
Record name Pentyl chloroformate
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Record name Pentyl chloroformate
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Record name Pentyl chloroformate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pentyl Chloroformate from Pentanol and Phosgene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl chloroformate from pentanol and phosgene. This compound is a significant chemical intermediate, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) such as Capecitabine and dabigatran etexilate.[1][2] This document outlines the core chemical principles, experimental protocols, and critical safety considerations for this process.

Chemical Reaction and Principles

The synthesis of this compound from pentanol and phosgene is a nucleophilic acyl substitution reaction.[3] In this reaction, the lone pair of electrons on the oxygen atom of the pentanol molecule attacks the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to form this compound and hydrogen chloride (HCl) as a byproduct.[3][4]

Reaction Equation:

CH₃(CH₂)₄OH + COCl₂ → CH₃(CH₂)₄OCOCl + HCl

Pentanol + Phosgene → this compound + Hydrogen Chloride

The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, which can otherwise lead to side reactions.[3] However, industrial processes may utilize an excess of phosgene or specific temperature and pressure conditions to drive the reaction to completion and facilitate the removal of HCl.[5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. These values are based on general procedures for alcohol phosgenation and information from related patents.[5][6]

ParameterValueNotes
Reactants
Pentanol1 molar equivalent
Phosgene1.1 - 3.0 molar equivalentsA molar excess of phosgene is often used to ensure complete conversion of the alcohol.[5]
Reaction Conditions
Temperature0 - 60 °CThe reaction is often initiated at a lower temperature and may be allowed to warm.[6] Higher temperatures can lead to the formation of byproducts.
PressureAtmospheric to 60 barThe reaction can be performed under pressure to control the state of phosgene and facilitate the separation of HCl.[5]
Reaction Time1 - 5 hoursDependent on temperature, pressure, and scale.
SolventOptional (e.g., toluene, dichloromethane)The reaction can be run neat or in the presence of an inert solvent.[5]
Yield
Typical Yield> 90%High yields are achievable under optimized conditions.

Experimental Protocols

Warning: Phosgene is an extremely toxic and corrosive gas.[7][8][9] All manipulations must be carried out in a well-ventilated fume hood with continuous monitoring and appropriate personal protective equipment (PPE), including a phosgene-specific gas mask, chemical-resistant gloves, and a lab coat. Personnel must be thoroughly trained in handling phosgene and in emergency procedures.[7]

General Laboratory-Scale Protocol:
  • Reactor Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a condenser connected to a scrubbing system (e.g., a caustic solution) to neutralize excess phosgene and HCl is assembled. The entire apparatus must be dried to prevent hydrolysis of phosgene.

  • Charging Reactants: The reactor is charged with pentanol and an optional inert solvent. The mixture is cooled to 0-5 °C in an ice bath.

  • Phosgene Addition: Gaseous phosgene is slowly bubbled into the stirred pentanol solution at a controlled rate. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C during the addition.

  • Reaction Progression: After the addition of phosgene is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted phosgene and dissolved HCl, with the effluent gas being passed through the scrubber. The crude this compound can then be purified by vacuum distillation.

Visualizations

Signaling Pathway: Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products pentanol Pentanol CH₃(CH₂)₄OH intermediate [CH₃(CH₂)₄O(H)C(O)Cl₂]⁻ pentanol->intermediate Nucleophilic Attack phosgene Phosgene COCl₂ phosgene->intermediate chloroformate This compound CH₃(CH₂)₄OCOCl intermediate->chloroformate Elimination of Cl⁻ and H⁺ hcl Hydrogen Chloride HCl intermediate->hcl

Caption: Nucleophilic attack of pentanol on phosgene followed by elimination to form this compound.

Experimental Workflow

ExperimentalWorkflow start Start reactor_setup Reactor Setup (Dry glassware, inert atmosphere) start->reactor_setup charge_reactants Charge Pentanol (and optional solvent) reactor_setup->charge_reactants cool_mixture Cool to 0-5 °C charge_reactants->cool_mixture add_phosgene Slowly Add Phosgene (Monitor Temperature) cool_mixture->add_phosgene reaction Stir at Room Temperature (1-2 hours) add_phosgene->reaction purge Purge with Nitrogen (Remove excess phosgene/HCl) reaction->purge purification Purification (Vacuum Distillation) purge->purification end End Product: This compound purification->end

Caption: A typical workflow for the laboratory synthesis of this compound.

References

pentyl chloroformate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 638-41-5 Molecular Formula: C₆H₁₁ClO₂

This technical guide provides comprehensive information on pentyl chloroformate, a key reagent in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis applications, and safety protocols.

Physicochemical Properties

This compound is a colorless to slightly yellow liquid with a pungent odor.[1] It is a flammable and corrosive compound that is sensitive to moisture.[2][3] Key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Weight 150.6 g/mol [4]
Density 1.04 g/cm³[4]
Boiling Point 161 °C[4]
Flash Point 53 °C[4]
Refractive Index 1.4181[4]
Vapor Pressure 1.92 mmHg at 25°C[4]
Water Solubility 1.213 g/L at 25°C[4]
Solubility Soluble in Chloroform, Ethyl Acetate[4]
Storage Refrigerator, under inert atmosphere[5]
Table 2: Spectroscopic Data

While detailed peak lists are best obtained from spectral databases, the following provides an overview of expected spectroscopic features.

Spectroscopy Expected Features Reference(s)
FT-IR A strong absorption band characteristic of the C=O bond in the chloroformate group. The absence of a broad O-H stretch indicates the purity of the compound.[6]
¹H NMR Signals corresponding to the protons of the pentyl group. The chemical shifts and splitting patterns will be indicative of the CH₃, -(CH₂)₃-, and -CH₂-O- groups.[7]
¹³C NMR Resonances for the five distinct carbon atoms of the pentyl chain and the carbonyl carbon of the chloroformate group.[7]
Mass Spec (EI) The molecular ion peak may be observed, but significant fragmentation is expected. Common fragments would arise from the loss of chlorine and cleavage of the pentyl group.[8]

Chemical Reactivity and Synthesis Applications

This compound is a versatile reagent primarily used for the introduction of the pentyloxycarbonyl protecting group, particularly in the synthesis of carbamates. Its high reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

General Reaction Mechanism: Carbamate Formation

The reaction with primary or secondary amines is a cornerstone of its application, proceeding via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the stable carbamate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

G General Reaction of this compound with an Amine cluster_reactants Reactants cluster_products Products Pentyl_Chloroformate This compound Carbamate Pentyl Carbamate Derivative Pentyl_Chloroformate->Carbamate + Amine HCl Hydrochloric Acid (neutralized by base) Pentyl_Chloroformate->HCl + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Carbamate Amine->HCl

Caption: Reaction of this compound with an Amine.

Experimental Protocols

This compound is a crucial intermediate in the synthesis of several pharmaceuticals. Detailed experimental protocols for two key examples, Capecitabine and Dabigatran Etexilate, are provided below.

Synthesis of a Capecitabine Intermediate

This protocol outlines the N-acylation of 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine using this compound.

Materials:

  • 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • n-Pentyl Chloroformate

  • Methanol

  • Pure Water

  • 20% Sodium Chloride aqueous solution

  • Saturated Sodium Chloride aqueous solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 108 g of 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine in 900 mL of anhydrous DCM at room temperature.

  • Add 51.9 g of anhydrous pyridine to the solution.

  • Cool the reaction mixture to between -5 and -10 °C.

  • Prepare a solution of 69.2 g of n-pentyl chloroformate in 100 mL of anhydrous DCM.

  • Add the n-pentyl chloroformate solution dropwise to the reaction mixture while maintaining the temperature between -5 and -10 °C.

  • After the addition is complete, allow the reaction to proceed at room temperature for 1 hour.

  • Monitor the reaction progress using Thin Layer Chromatography (TCM) with a developing solvent of DCM:MeOH = 15:1.

  • Once the starting material is consumed, add 75 mL of methanol and stir for 15 minutes.

  • Add 330 mL of pure water for extraction.

  • Separate the aqueous layer and extract it twice with 110 mL of DCM.

  • Combine all organic phases.

  • Wash the combined organic phase once with 20% aqueous sodium chloride solution, followed by one wash with saturated aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

G Workflow for Capecitabine Intermediate Synthesis Start Dissolve starting material in DCM with pyridine Cool Cool to -5 to -10 °C Start->Cool Add Add this compound solution dropwise Cool->Add React React at room temperature for 1h Add->React Monitor Monitor with TLC React->Monitor Quench Quench with methanol Monitor->Quench Extract Extract with water and DCM Quench->Extract Wash Wash organic phase with brine Extract->Wash Dry Dry over sodium sulfate Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product Crude Product Evaporate->Product

Caption: Synthesis of a Capecitabine intermediate.

Synthesis of Dabigatran Etexilate

This protocol describes the acylation of the amidine intermediate with n-hexyl chloroformate (note: this synthesis uses the hexyl analog, but the procedure is representative of the chemistry involving this compound).

Materials:

  • Ethyl-3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride

  • Acetone

  • Potassium Carbonate

  • Hexyl Chloroformate

  • Water

Procedure:

  • Create a mixture of 100.0 g of the amidine hydrochloride salt, 1000.0 mL of acetone, and 154 g of potassium carbonate.

  • Stir the mixture for 30 minutes.

  • Prepare a solution of 42.2 g of hexyl chloroformate in 200.0 mL of acetone.

  • Slowly add the hexyl chloroformate solution to the reaction mixture.

  • Stir for 2 hours to allow the reaction to complete.

  • Monitor the reaction completion by HPLC.

  • Add water to the reaction mass and stir for 30 minutes.

  • Separate the organic and aqueous layers.

  • Distill off the acetone from the organic layer completely under reduced pressure at a temperature below 50°C to obtain a residue.

G Workflow for Dabigatran Etexilate Synthesis Start Mix amidine salt, acetone, and potassium carbonate Stir1 Stir for 30 minutes Start->Stir1 Add Slowly add hexyl chloroformate solution Stir1->Add Stir2 Stir for 2 hours Add->Stir2 Monitor Monitor with HPLC Stir2->Monitor Add_Water Add water and stir Monitor->Add_Water Separate Separate organic and aqueous layers Add_Water->Separate Evaporate Distill off acetone under reduced pressure Separate->Evaporate Product Dabigatran Etexilate Residue Evaporate->Product

Caption: Synthesis of Dabigatran Etexilate.

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.

Table 3: Hazard Identification and Precautionary Statements
Hazard Class GHS Classification Precautionary Statements (selected) Reference(s)
Flammability Flammable liquid and vapor (Category 3)P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2]
Corrosivity Causes severe skin burns and eye damage (Category 1A)P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Toxicity Harmful if swallowed (Category 4)P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Toxicity Harmful if inhaled (Category 4)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2]
Eye Damage Causes serious eye damage (Category 1)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation May cause respiratory irritation (Category 3)P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Keep away from ignition sources and use non-sparking tools.[2]

  • Ground all equipment to prevent static discharge.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Moisture sensitive; handle under an inert atmosphere.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Recommended storage is in a refrigerator (2-8 °C).[9]

  • Store away from incompatible materials such as strong oxidizing agents, bases, amines, and water.[2]

First Aid:

  • In case of skin contact: Immediately wash with plenty of soap and water and remove contaminated clothing. Seek immediate medical attention.[2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive risk assessment before use. Always refer to the most current Safety Data Sheet (SDS) for complete safety information.

References

physical properties of n-pentyl chloroformate boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of n-Pentyl Chloroformate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount for predictable and successful experimentation. This guide provides a focused overview of the boiling point and density of n-pentyl chloroformate, a key intermediate in various chemical syntheses.

Core Physical Properties of n-Pentyl Chloroformate

N-pentyl chloroformate is a clear, colorless to slightly yellow liquid with a pungent odor[1]. It is a crucial reagent in the synthesis of pharmaceutical and agricultural intermediates[1]. The following table summarizes its key physical properties for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 161 °Cat 760 mmHg
60-62 °Cat 11 mmHg[1][2]
164.9 °Cat 760 mmHg[3][4]
Density 1.032 g/cm³at 20 °C[1]
1.0280-1.0340 g/cm³
1.04 g/cm³
1.057 g/cm³
1.03 g/ml

Experimental Protocols

Detailed experimental protocols for the determination of the boiling point and density of n-pentyl chloroformate are not extensively available in public literature. These values are typically determined using standard laboratory procedures as outlined below.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like n-pentyl chloroformate, which may decompose at higher temperatures, boiling point determination under reduced pressure (vacuum distillation) is a common and preferred method.

A general procedure would involve:

  • Placing a sample of n-pentyl chloroformate in a distillation flask.

  • Connecting the flask to a vacuum source and a manometer to measure the pressure.

  • Heating the sample gradually.

  • Recording the temperature at which the liquid boils and its vapor and liquid phases are in equilibrium, as well as the corresponding pressure.

The boiling point at atmospheric pressure can then be extrapolated from the data obtained at reduced pressure using a nomograph or specific equations.

Density Determination:

Density, the mass per unit volume of a substance, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.

A general procedure using a pycnometer would involve:

  • Weighing a clean, dry pycnometer.

  • Filling the pycnometer with n-pentyl chloroformate, ensuring no air bubbles are present.

  • Placing the filled pycnometer in a constant temperature bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium.

  • Adjusting the volume of the liquid to the pycnometer's calibration mark.

  • Weighing the filled pycnometer.

  • Calculating the density by dividing the mass of the n-pentyl chloroformate by the volume of the pycnometer.

Application in Synthesis: A Workflow Example

N-pentyl chloroformate is a key reagent in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of intermediates for Capecitabine, an antineoplastic agent. The following diagram illustrates a generalized workflow for the N-acylation of a cytidine derivative using n-pentyl chloroformate.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Cytidine_Derivative Cytidine Derivative Mixing Mixing and Cooling Cytidine_Derivative->Mixing n_Pentyl_Chloroformate n-Pentyl Chloroformate Addition Dropwise Addition of n-Pentyl Chloroformate n_Pentyl_Chloroformate->Addition Base Base (e.g., Pyridine) Base->Mixing Solvent Solvent (e.g., Dichloromethane) Solvent->Mixing Mixing->Addition Reaction_Stirring Stirring at Controlled Temperature Addition->Reaction_Stirring Quenching Quenching Reaction_Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification N_Acylated_Product N-Acylated Product Purification->N_Acylated_Product

Caption: Generalized workflow for the synthesis of an N-acylated cytidine derivative.

References

An In-depth Technical Guide to the Nucleophilic Acyl Substitution Mechanism of Pentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl chloroformate, a key reagent in organic synthesis, primarily undergoes nucleophilic acyl substitution reactions. This technical guide delineates the core mechanistic principles governing this reaction, tailored for professionals in research and drug development. It explores the prevailing addition-elimination pathway, the potential for concerted mechanisms, and the influence of nucleophile strength and solvent effects on the reaction kinetics and outcomes. This document synthesizes available data to provide a comprehensive mechanistic understanding, supported by detailed experimental protocols and comparative data to aid in reaction design and optimization.

Introduction

This compound (C₅H₁₁OCOCl) is an important chemical intermediate utilized in the synthesis of pharmaceuticals and agricultural products.[1] Its utility stems from the high reactivity of the chloroformate functional group, which allows for the efficient introduction of a pentyloxycarbonyl moiety onto various nucleophiles. This group can serve as a protecting group or as a key structural component in the final molecule. Understanding the mechanism of its primary reaction, nucleophilic acyl substitution, is paramount for controlling reaction outcomes, optimizing yields, and minimizing side products.

The general reactivity of chloroformates is similar to that of acyl chlorides, making them potent acylating agents.[2] They readily react with a wide range of nucleophiles, including amines, alcohols, and carboxylic acids, to form carbamates, carbonates, and mixed anhydrides, respectively.[3] The high electrophilicity of the carbonyl carbon is the driving force for these transformations.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with a nucleophile predominantly proceeds through a tetrahedral addition-elimination mechanism .[4] This is a two-step process that is characteristic of most nucleophilic acyl substitution reactions.[5]

Step 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.[4]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate then collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group. In the case of this compound, the chloride ion is an excellent leaving group, driving the reaction forward to form the final substituted product.[4]

The overall transformation results in the substitution of the chloride with the incoming nucleophile.

Visualization of the General Mechanism

The logical flow of the addition-elimination mechanism can be visualized as follows:

G PentylChloroformate This compound (Electrophile) TetrahedralIntermediate Tetrahedral Intermediate (sp³ hybridized carbon) PentylChloroformate->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->TetrahedralIntermediate Product Substituted Product (Carbamate, Carbonate) TetrahedralIntermediate->Product Elimination LeavingGroup Chloride Ion (Leaving Group) TetrahedralIntermediate->LeavingGroup

Caption: General workflow of the addition-elimination mechanism.

Factors Influencing the Reaction Mechanism and Rate

The specific pathway and rate of nucleophilic acyl substitution of this compound are sensitive to several factors, including the nature of the nucleophile and the reaction solvent.

Nature of the Nucleophile

The strength of the nucleophile plays a critical role in the reaction mechanism.

  • Strong, Negatively Charged Nucleophiles: These nucleophiles, such as alkoxides and deprotonated amines, react rapidly with this compound. The reaction typically follows the straightforward two-step addition-elimination mechanism.[4]

  • Weak, Neutral Nucleophiles: With neutral nucleophiles like water, alcohols, and amines, the reaction may require a base to proceed at a reasonable rate. The base serves to deprotonate the nucleophile after its initial attack on the carbonyl carbon, facilitating the elimination of the chloride ion. In the absence of a base, the reaction can be slow. For reactions with amines, an excess of the amine can act as the base.[6]

Solvent Effects and Alternative Mechanisms

While the addition-elimination mechanism is the most common, the reaction pathway can be influenced by the solvent. Solvolysis studies of various alkyl chloroformates have revealed a spectrum of mechanistic possibilities.[7][8]

  • Addition-Elimination (A-E) Pathway: This is favored in solvents with higher nucleophilicity.[7] For primary alkyl chloroformates like this compound, the rate-determining step is typically the nucleophilic addition.[7]

  • Ionization (S_N1-like) Pathway: In solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols), an ionization mechanism may become competitive.[1][7] This pathway involves the initial, slow departure of the chloride ion to form a resonance-stabilized pentyloxycarbonyl cation, which is then rapidly attacked by the nucleophile.

  • Concerted (S_N2-like) Pathway: Some studies on phenyl chloroformates suggest a concerted mechanism where bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously.[9] This is more likely with strong nucleophiles in aprotic solvents.

The interplay between these pathways is governed by the stability of the intermediates and transition states, which are heavily influenced by the solvent's properties.

Quantitative Data

While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in the literature, comparative studies of other n-alkyl chloroformates provide valuable insights into its expected reactivity. Generally, the reactivity of primary alkyl chloroformates in solvolysis reactions is similar. For instance, the rates of solvolysis for neothis compound and n-propyl chloroformate are very close in a variety of solvents, suggesting identical mechanisms.[1] It is reasonable to infer that this compound would exhibit similar reactivity to other straight-chain primary alkyl chloroformates like ethyl and n-propyl chloroformate under comparable conditions.

Table 1: Comparative Solvolysis Rate Ratios of Neopentyl (1) and n-Propyl (3) Chloroformates at 45.0 °C

SolventRate Ratio (k₁/k₃)
100% EtOH1.44
100% MeOH1.14
80% EtOH0.93
70% TFE0.89
70% HFIP0.87
(Data sourced from a comparative study of neopentyl and n-propyl chloroformates)[1]

The rate ratios being close to unity suggest that the length of the alkyl chain (from propyl to neopentyl) has a minor effect on the solvolysis rate, and a similar trend would be expected for this compound.[1]

Experimental Protocols

The following protocols are representative examples of nucleophilic acyl substitution reactions involving chloroformates and can be adapted for this compound.

General Protocol for the Synthesis of Carbamates from Primary/Secondary Amines

This protocol outlines the formation of a carbamate via the reaction of this compound with an amine.

Materials:

  • Primary or secondary amine (1.0 equivalent)

  • This compound (1.05 - 1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine, Pyridine, or excess amine) (1.1 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.

  • Add the base to the solution and stir.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired carbamate.[10][11]

General Protocol for the Synthesis of Carbonates from Alcohols

This protocol describes the formation of a carbonate from the reaction of this compound with an alcohol.

Materials:

  • Alcohol (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Base (e.g., Pyridine) (1.1 equivalents)

  • Dilute HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred, cooled (0 °C) solution of the alcohol in an anhydrous solvent, add the base.

  • Slowly add this compound dropwise to the mixture.

  • Allow the reaction to proceed for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired carbonate.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of a carbamate using this compound.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve Amine Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C Dissolve Amine->Cool Add Chloroformate Add this compound Dropwise Cool->Add Chloroformate Stir Stir at Room Temperature Add Chloroformate->Stir Quench Quench with NaHCO₃(aq) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Final Product Pure Carbamate Chromatography->Final Product

Caption: A typical experimental workflow for carbamate synthesis.

Conclusion

The nucleophilic acyl substitution of this compound is a versatile and efficient reaction that primarily proceeds through a tetrahedral addition-elimination mechanism. The reactivity and mechanistic pathway are influenced by the nucleophile's strength and the solvent's properties, with the potential for concerted or ionization pathways under specific conditions. While quantitative kinetic data for this compound is not extensively documented, its reactivity can be reliably inferred from studies on analogous n-alkyl chloroformates. The provided experimental protocols offer a solid foundation for the practical application of this compound in the synthesis of carbamates and carbonates, which are crucial transformations in the development of new pharmaceuticals and other advanced materials. A thorough understanding of these mechanistic principles is essential for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

Solubility Profile of Pentyl Chloroformate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of pentyl chloroformate in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other fields where this compound is utilized as a reagent or intermediate.

Introduction

This compound (CAS No. 638-41-5), also known as amyl chloroformate, is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agricultural products.[1] Its utility is closely linked to its solubility and reactivity profile. This guide summarizes the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for its determination, and provides visualizations of key experimental and chemical interaction pathways.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC6H11ClO2[2][3]
Molecular Weight150.6 g/mol [2][3]
Boiling Point159 - 161 °C[2]
Density~1.04 g/cm³[4]
Refractive Index~1.4181 (18 °C)[2]
Flash Point53 °C[4]

Solubility Data

This compound's solubility is significantly influenced by the nature of the solvent, particularly its protic or aprotic character. Due to its high reactivity, especially towards protic solvents, quantitative solubility data is limited.

Aqueous Solubility

This compound is sparingly soluble in water and is highly reactive, undergoing rapid hydrolysis. One source indicates a water solubility of 1.213 g/L at 25°C. However, it is often described as insoluble in water, which reflects its tendency to decompose rather than form a stable solution.[2] The hydrolysis reaction produces pentanol, carbon dioxide, and hydrochloric acid. This reactivity necessitates that any handling or dissolution in aqueous media be conducted with caution.

Solubility in Organic Solvents

This compound is generally soluble in a wide range of common organic solvents.[5][6] While specific quantitative data for this compound is scarce, information on similar, shorter-chain alkyl chloroformates like ethyl and methyl chloroformate provides a strong indication of its expected solubility profile. These analogues are miscible with or soluble in a variety of aprotic solvents.

The following table summarizes the available solubility data for this compound and related compounds.

SolventThis compoundEthyl ChloroformateMethyl Chloroformate
Water 1.213 g/L at 25°C (Reacts)Insoluble (Decomposes)Soluble in Methanol[7]
Chloroform Soluble[4]Miscible[8][9]Soluble[8][9]
Ethyl Acetate Soluble[4]MiscibleMiscible
Acetone Likely Soluble/MiscibleSoluble[8][9]Soluble[8][9]
Toluene Likely Soluble/MiscibleSoluble[8][9]Soluble[8][9]
Tetrahydrofuran (THF) Likely Soluble/MiscibleSoluble[8][9]Soluble[8][9]
Benzene Likely Soluble/MiscibleMiscibleMiscible
Diethyl Ether Likely Soluble/MiscibleMiscibleMiscible
Alcohols (e.g., Ethanol) ReactsMiscible (Reacts)Soluble in Methanol (Reacts)[7]

Note: "Likely Soluble/Miscible" is inferred from the general solubility of chloroformates in organic solvents.[5][6] Due to the reactive nature of this compound, especially with protic solvents like alcohols, miscibility is often accompanied by a chemical reaction.

Experimental Protocol for Solubility Determination

The high reactivity of this compound necessitates a carefully designed experimental protocol to obtain accurate solubility data. The following method is a recommended approach based on the principles of the shake-flask method, adapted for a moisture-sensitive, reactive liquid.

Objective: To determine the solubility of this compound in a given aprotic organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Anhydrous aprotic solvent of interest (e.g., dichloromethane, hexane, acetonitrile)

  • Inert gas (e.g., nitrogen or argon)

  • Temperature-controlled shaker or incubator

  • Gas-tight syringes and septa

  • Anhydrous glassware (oven-dried)

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument

Procedure:

  • Preparation of Saturated Solution: a. Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed, oven-dried vial. b. Seal the vial tightly with a septum-lined cap. c. Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). d. Agitate the mixture for a predetermined period to ensure equilibrium is reached. Due to the liquid nature of this compound, equilibrium should be reached relatively quickly (e.g., 1-2 hours). It is advisable to perform a time-to-equilibrium study by taking samples at different time points to confirm.

  • Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow any undissolved droplets of this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe, ensuring no undissolved material is collected. c. Immediately transfer the aliquot into a volumetric flask containing a known volume of a suitable solvent (the same solvent can be used for dilution) to prepare a sample of a known dilution factor.

  • Quantitative Analysis: a. Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. c. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

  • Data Reporting: a. Express the solubility in appropriate units, such as g/100 mL or mol/L, and specify the temperature at which the measurement was performed. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Anhydrous conditions, inert atmosphere) equil Equilibration (Temperature-controlled shaking) prep->equil sample Sample Collection (Supernatant withdrawal) equil->sample dilute Dilution (Known dilution factor) sample->dilute analyze Quantitative Analysis (e.g., GC-FID) dilute->analyze calculate Calculation and Reporting (Solubility at specified temperature) analyze->calculate

Caption: A flowchart of the experimental procedure for determining the solubility of this compound.

Reactivity and Incompatibility of this compound

This diagram illustrates the key chemical reactions and incompatibilities of this compound, which are critical considerations for its handling and solubility.

reactivity_pathway Reactivity and Incompatibility of this compound cluster_reactants Reacts With cluster_products To Form pcf This compound water Water pcf->water Hydrolysis alcohols Alcohols pcf->alcohols Alcoholysis amines Amines pcf->amines Aminolysis hydrolysis_products Pentanol + CO2 + HCl water->hydrolysis_products carbonates Carbonate Esters alcohols->carbonates carbamates Carbamates amines->carbamates

Caption: A diagram showing the primary reaction pathways of this compound with common nucleophiles.

Conclusion

This compound is a reactive chemical with limited solubility in water but good solubility in a range of aprotic organic solvents. Its high reactivity, particularly with protic substances, necessitates careful handling and the use of specialized protocols for accurate solubility determination. The information and experimental guidance provided in this document are intended to assist researchers in the safe and effective use of this compound in their work. Further quantitative studies are encouraged to expand the solubility profile of this important chemical intermediate.

References

An In-depth Technical Guide to Pentyl Chloroformate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of pentyl chloroformate, detailing its chemical identity, physicochemical properties, primary applications in pharmaceutical synthesis, and comprehensive safety and handling protocols. This guide is intended for professionals in research, development, and manufacturing who utilize this versatile chemical intermediate.

Chemical Identity and Nomenclature

This compound is a key reagent in organic synthesis, valued for its ability to introduce the pentyloxycarbonyl protecting group. Its formal chemical identification and various synonyms are crucial for accurate sourcing and regulatory compliance.

The International Union of Pure and Applied Chemistry (IUPAC) designates the official name for this compound as pentyl carbonochloridate .[1][2][3] This systematic name precisely describes its molecular structure as the pentyl ester of chloroformic acid.

In laboratory and commercial contexts, it is commonly referred to by a variety of synonyms. These include:

  • n-Pentyl chloroformate[1][4][5]

  • Amyl chloroformate[2][4][6]

  • Chloroformic acid pentyl ester[2][6]

  • Carbonochloridic acid, pentyl ester[2][4]

  • n-Amyl chloroformate[1][5]

  • Pentyl chloridocarbonate[2][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClO₂[1][2]
Molecular Weight 150.60 g/mol [1][2]
CAS Number 638-41-5[2][4]
Appearance Clear, colorless to slightly yellow liquid[8]
Odor Pungent[8]
Boiling Point 161 °C[1][4]
60-62 °C @ 11 mmHg[8]
Density 1.028 - 1.034 g/cm³[1]
1.032 g/cm³ @ 20°C[8]
1.04 g/cm³[4]
Refractive Index 1.4160 - 1.4200[1]
1.4181[4]
Flash Point 53 °C (128.3 °F)[4][8]
Vapor Pressure 1.7 mmHg @ 25°C[8]
Water Solubility 1.213 g/L @ 25°C[9]
Solubility Soluble in Chloroform, Ethyl Acetate[4][9]
Storage Temperature 2-8°C, under inert atmosphere[4][5]

Applications in Pharmaceutical Synthesis

This compound is a vital intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[3][8][10] Its primary role is to act as an acylating agent, introducing a pentyloxycarbonyl group to amine or alcohol functionalities within a target molecule.[11] This application is particularly prominent in the manufacturing of antiviral and anticancer medications.

Synthesis of Capecitabine

A notable application of this compound is in the synthesis of Capecitabine, an orally administered chemotherapeutic agent used in the treatment of various cancers.[4][10][12] In this multi-step synthesis, this compound is used to introduce the N-pentyloxycarbonyl group to the exocyclic amine of 5-fluorocytosine. This transformation is a critical step in forming the final carbamate structure of Capecitabine.

The general workflow for the synthesis of Capecitabine, highlighting the role of this compound, is depicted in the following diagram:

G Workflow for Capecitabine Synthesis A 5-Fluorocytosine B This compound (Pentyloxycarbonylation) A->B Base (e.g., Pyridine) C N4-(pentyloxycarbonyl)- 5-fluorocytosine B->C E Coupling Reaction C->E D Protected Ribose Derivative D->E F Protected Capecitabine Intermediate E->F G Deprotection F->G H Capecitabine G->H

A simplified workflow for the synthesis of Capecitabine.
Synthesis of Dabigatran Etexilate

This compound also plays a role in the production of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[4][10] Similar to its function in Capecitabine synthesis, it is employed to modify a precursor molecule by introducing a carbamate group, which is essential for the final drug's structure and activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are derived from established synthetic procedures and should be performed by qualified personnel in a controlled laboratory setting.

General Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine using this compound.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Base (e.g., pyridine or N,N-diisopropylethylamine - DIPEA)

  • 10% aqueous citric acid solution

  • Sodium sulfate (anhydrous)

  • Appropriate solvents for chromatography

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate and the base (1.1 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 15-30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by pouring the mixture into a 10% aqueous citric acid solution.

  • Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain the desired N-pentyloxycarbonyl-protected amine.

Synthesis of N4-(pentyloxycarbonyl)-5-fluorocytosine (Capecitabine Intermediate)

This protocol outlines a specific application of this compound in the synthesis of a key intermediate for Capecitabine.

Materials:

  • 5-Fluorocytosine

  • Pyridine (anhydrous)

  • This compound

  • Methanol

  • Ice-cold water

Procedure:

  • In a suitable reaction vessel, suspend 5-fluorocytosine (1 equivalent) in anhydrous pyridine.

  • At ambient temperature, add this compound (1.1-1.4 equivalents) dropwise to the suspension with vigorous stirring.

  • Continue to stir the reaction mixture at ambient temperature for 16 hours. The mixture may become a clear solution before a precipitate forms.

  • After the reaction period, add methanol to quench any unreacted this compound.

  • Evaporate the mixture to dryness under reduced pressure.

  • Triturate the resulting white solid residue with ice-cold water.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield N4-(pentyloxycarbonyl)-5-fluorocytosine.

The following diagram illustrates the logical relationship in the acylation reaction:

G Acylation Reaction Logic cluster_reactants Reactants cluster_process Process cluster_products Products A Amine (R-NH2) D Nucleophilic Attack (Amine on Carbonyl Carbon) A->D B This compound B->D C Base (e.g., Pyridine) F Neutralization of HCl by Base C->F E Elimination of HCl D->E E->F G N-pentyloxycarbonyl Amine (Carbamate) E->G H Protonated Base Hydrochloride F->H

Logical flow of the acylation reaction.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols for handling and storage.

Hazards:

  • Flammable: It is a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.

  • Corrosive: Causes severe skin burns and eye damage.[1] May be corrosive to metals.

  • Toxic: Harmful if swallowed and may be fatal if inhaled.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., PVC).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Clothing: Wear a lab coat and, for larger quantities, impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Handling:

  • Handle under an inert atmosphere (e.g., nitrogen) as it is moisture-sensitive.[8][11]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is 2-8°C.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, amines, alcohols, and water.

First Aid:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

By adhering to these guidelines, researchers and drug development professionals can safely and effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Pentyl Chloroformate: Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for pentyl chloroformate (CAS No. 638-41-5). A clear understanding and implementation of these protocols are critical for ensuring laboratory safety and mitigating risks associated with this chemical intermediate. This compound is a flammable, corrosive, and toxic compound that requires stringent safety measures during storage, handling, and disposal.

Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1] It is insoluble in water and its vapors are heavier than air, which can lead to accumulation in low-lying areas.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁ClO₂[3][4][5]
Molecular Weight 150.60 - 150.61 g/mol [1][3][4][5]
Appearance Clear, colorless to slightly yellow liquid[1]
Odor Pungent[1]
Boiling Point 161°C (at 760 mmHg); 60-62°C (at 11 mmHg)[1][3][6]
Flash Point 53.5°C (128.3°F)[1][6]
Density 1.032 g/mL at 20°C[1][6]
Vapor Pressure 1.7 mmHg at 25°C[1][6]
Solubility in Water Insoluble; reacts with water[2][6]
Refractive Index 1.4160 - 1.4200[3]

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance with multiple risk factors. It is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[3][5][6] Long-term or repeated exposure may cause damage to the respiratory system.[7]

Hazard TypeData and ClassificationSource(s)
GHS Classification Flammable Liquid (Category 3); Acute Toxicity, Inhalation (Category 2); Acute Toxicity, Oral (Category 4); Skin Corrosion (Category 1A/1B); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[3][5][6]
Acute Toxicity (Oral) LD₅₀ (mice): 1000.0 ± 86.0 mg/kg (Moderately Toxic)[8]
Inhalation Toxicity Fatal if inhaled.[5] It has a selective irritant effect on the respiratory system.[8][5][8]
Irritant Threshold Human: 2.3 mg/m³; Rat: 7.8 mg/m³[8]
Skin and Eye Irritation Causes severe skin burns and serious eye damage.[3][5][6]
Sensitization Does not have a skin-sensitizing effect.[8]
Workplace Exposure Limit Recommended MAC: 0.5 mg/m³ (vapors, hazard class 2). Requires special protection for skin and eyes.[8]
Atmospheric Limit Tentative Safe Exposure Level: 0.005 mg/m³[8]

Experimental Protocols: Handling and Emergency Response

Strict adherence to safety protocols is mandatory when working with this compound. The logical workflow for handling a chemical spill is outlined below. This protocol emphasizes rapid assessment, containment, and the safety of all personnel.

G cluster_start Initial Response cluster_assessment Assessment cluster_small_spill Small / Controllable Spill Response cluster_large_spill Large / Uncontrollable Spill Response spill Spill Detected ignition Remove All Ignition Sources spill->ignition assess Assess Spill Size & Personal Capability ignition->assess evac_immediate Alert Personnel & Evacuate Immediate Area assess->evac_immediate Small & Trained evac_full Evacuate Facility & Activate Alarm assess->evac_full Large or Untrained ppe Don Full PPE: Gloves, Goggles, Face Shield, Impervious Clothing, Respirator evac_immediate->ppe contain Contain with Inert Absorbent (Dry Sand/Earth) ppe->contain collect Collect Waste Using Non-Sparking Tools contain->collect decon Decontaminate Area collect->decon dispose Dispose as Hazardous Waste decon->dispose emergency Call Emergency Services (e.g., EHS) evac_full->emergency sds Provide SDS to First Responders emergency->sds isolate Isolate Area sds->isolate

References

An In-depth Technical Guide to the Hydrolysis of Pentyl Chloroformate and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentyl chloroformate is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. As with other chloroformates, its reactivity is characterized by the lability of the chlorine atom, making it susceptible to nucleophilic attack. Understanding the hydrolysis of this compound is crucial for its handling, storage, and for controlling reaction conditions in synthetic processes where water may be present as a reactant or impurity. This guide provides a comprehensive overview of the hydrolysis of this compound, detailing its reaction mechanisms, byproducts, and methodologies for its study.

The hydrolysis of this compound proceeds via nucleophilic substitution at the carbonyl carbon. The reaction results in the formation of pentan-1-ol, carbon dioxide, and hydrochloric acid. The overall reaction can be represented as:

C₅H₁₁O(CO)Cl + H₂O → C₅H₁₁OH + CO₂ + HCl

The kinetics and mechanism of this hydrolysis can be influenced by factors such as solvent polarity, temperature, and pH. This document will delve into the mechanistic pathways, present relevant kinetic data (with estimations for this compound based on trends for other alkyl chloroformates), and provide detailed experimental protocols for monitoring the reaction.

Reaction Mechanisms

The hydrolysis of alkyl chloroformates can proceed through two primary mechanistic pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (SN1-like) mechanism. The dominant pathway is influenced by the structure of the alkyl group and the properties of the solvent.

Bimolecular Addition-Elimination Pathway

In most common solvents, the hydrolysis of primary alkyl chloroformates like this compound is believed to proceed through a bimolecular addition-elimination mechanism. This pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and subsequently losing a proton to yield the final products.

Diagram 1: Bimolecular Addition-Elimination Pathway for this compound Hydrolysis.
Ionization (SN1-like) Pathway

In highly ionizing and non-nucleophilic solvents, an alternative ionization mechanism may become significant. This pathway involves the initial, rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate. This highly reactive intermediate is then rapidly attacked by water. For primary alkyl chloroformates, this pathway is generally less favored than the bimolecular route.

Diagram 2: Ionization (SN1-like) Pathway for this compound Hydrolysis.

Byproducts of Hydrolysis

The primary and expected byproducts of the complete hydrolysis of this compound are:

  • Pentan-1-ol (Amyl Alcohol): The corresponding alcohol from the pentyl group.

  • Carbon Dioxide (CO₂): Formed from the decomposition of the unstable carbonic acid intermediate.

  • Hydrogen Chloride (HCl): Released during the substitution reaction, leading to an increase in the acidity of the reaction medium.

Under certain conditions, particularly in the absence of a nucleophile like water and at elevated temperatures, alkyl chloroformates can also undergo decomposition to yield an alkyl chloride and carbon dioxide.

Quantitative Data

Table 1: Estimated Hydrolysis Rate Constant and Half-Life for this compound in Water at 25°C

CompoundAlkyl Chain LengthEstimated First-Order Rate Constant (k, s⁻¹)Estimated Half-Life (t₁/₂, min)
Methyl Chloroformate18.2 x 10⁻³1.4
Ethyl Chloroformate22.5 x 10⁻³4.6
n-Propyl Chloroformate31.5 x 10⁻³7.7
n-Pentyl Chloroformate 5 ~5 x 10⁻⁴ ~23

Note: The values for this compound are estimations based on the trend observed for shorter-chain alkyl chloroformates and should be experimentally verified.

Table 2: Physical Properties of this compound and its Hydrolysis Byproducts

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₆H₁₁ClO₂150.60169-1701.03
Pentan-1-olC₅H₁₂O88.151380.811
Carbon DioxideCO₂44.01-78.5 (subl.)0.001977 (gas)
Hydrogen ChlorideHCl36.46-85.050.00149 (gas)

Experimental Protocols

The hydrolysis of this compound can be monitored by tracking the production of hydrochloric acid. Two common methods for this are titration and conductivity measurement.

Experimental Workflow: Kinetic Analysis

ExperimentalWorkflow cluster_2 Experimental Workflow for Kinetic Analysis Prepare Reagents Prepare Reagents Initiate Reaction Initiate Reaction Prepare Reagents->Initiate Reaction Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Data Analysis Data Analysis Monitor Reaction->Data Analysis Titration Titration Monitor Reaction->Titration Method 1 Conductivity Measurement Conductivity Measurement Monitor Reaction->Conductivity Measurement Method 2 Titration->Data Analysis Conductivity Measurement->Data Analysis

References

Methodological & Application

Application of Pentyl Chloroformate as a Derivatizing Agent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, neurotransmitters, and biogenic amines, are non-volatile due to the presence of polar functional groups (-COOH, -OH, -NH2). Chemical derivatization is a crucial step to increase the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis. Alkyl chloroformates are versatile derivatizing reagents that react with these polar functional groups in a rapid, one-step reaction in an aqueous medium.[1] This application note details the use of pentyl chloroformate as a derivatizing agent for the analysis of various analytes by GC-MS, providing detailed protocols for researchers, scientists, and drug development professionals. While specific data for this compound is less prevalent in literature compared to its ethyl or methyl counterparts, the principles and procedures are analogous and readily adaptable.[1][2]

This compound reacts with amine, hydroxyl, and carboxyl groups to form their corresponding N-pentyloxycarbonyl, O-pentyloxycarbonyl, and pentyloxycarbonyl derivatives, respectively. These derivatives are significantly more volatile and exhibit excellent chromatographic properties.[1][3]

Target Analytes

This method is applicable to a wide range of analytes containing primary and secondary amines, hydroxyl, and carboxylic acid functional groups, including:

  • Amino Acids: Essential for proteomics, metabolomics, and clinical diagnostics.[3][4]

  • Neurotransmitters: Critical for understanding neurological function and disorders.[5][6]

  • Biogenic Amines: Important markers for food quality and safety, as well as physiological processes.[7][8]

  • Organic Acids: Key intermediates in metabolic pathways.[9]

Advantages of this compound Derivatization

  • Reaction in Aqueous Media: Derivatization can be performed directly in aqueous samples, eliminating the need for tedious and potentially error-prone drying steps.[10]

  • Rapid Reaction: The derivatization reaction is typically fast, often completed within minutes at room temperature.[3]

  • Single-Step Procedure: Multiple functional groups are derivatized simultaneously in a single reaction.[1]

  • Stable Derivatives: The resulting derivatives are generally stable for GC-MS analysis.[11]

  • Versatility: Applicable to a broad range of polar analytes.[2]

Experimental Protocols

Materials and Reagents
  • This compound (Reagent grade)

  • Pyridine (ACS grade)

  • Anhydrous Ethanol or Methanol (ACS grade)

  • Hexane or Chloroform (GC grade)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard solutions of target analytes

  • Internal Standard (e.g., L-2-chlorophenylalanine for amino acids)[2]

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Glass test tubes with screw caps

  • Nitrogen evaporator (optional)

Protocol 1: Derivatization of Amino Acids in Aqueous Solution

This protocol is adapted from established methods using other alkyl chloroformates.[2][4]

  • Sample Preparation:

    • Pipette 100 µL of the aqueous sample (e.g., plasma, urine, or a standard solution) into a glass test tube.

    • Add 10 µL of internal standard solution.

    • Add 400 µL of anhydrous ethanol and 100 µL of pyridine.[2]

  • Derivatization:

    • Add 50 µL of this compound to the mixture.

    • Immediately vortex the mixture vigorously for 30-60 seconds. An effervescence (CO₂ evolution) will be observed.[12]

  • Extraction:

    • Add 500 µL of hexane to the reaction mixture.

    • Vortex for 30 seconds to extract the derivatives.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Second Derivatization & Extraction (for improved recovery):

    • Carefully adjust the pH of the lower aqueous layer to >9 with a small volume of NaOH solution.[2]

    • Add another 20 µL of this compound and 500 µL of chloroform.[12]

    • Vortex and centrifuge as described above.

  • Final Sample Preparation:

    • Combine the upper organic layers from both extractions.

    • Dry the combined organic phase by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate and vortexing.

    • Transfer the dried organic extract to a GC vial for analysis.

    • If necessary, the sample can be concentrated under a gentle stream of nitrogen.

Protocol 2: Derivatization of Biogenic Amines in Food Matrix

This protocol is based on methods developed for other short-chain alkyl chloroformates.[7][13]

  • Sample Extraction:

    • Homogenize 1-5 g of the sample (e.g., fish tissue) with 10 mL of 0.1 M HCl or 5% trichloroacetic acid.[13][14]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • Collect the supernatant.

  • Derivatization:

    • Take 1 mL of the supernatant and place it in a glass test tube.

    • Make the solution alkaline (pH > 9) by adding a concentrated NaOH or NaHCO₃ solution.[8][12]

    • Add 2 mL of hexane, 30 µL of this compound, and 10 µL of pyridine.[12]

    • Vortex vigorously for 2 minutes.

  • Extraction and Cleanup:

    • Allow the phases to separate (centrifugation may be required).

    • Transfer the upper organic (hexane) layer to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and instrument. These are based on typical conditions for alkyl chloroformate derivatives.[2][12]

ParameterValue
Gas Chromatograph
ColumnDB-5MS, HP-5MS, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature260 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temp 70-80 °C, hold for 1-2 min, ramp at 10-15 °C/min to 280-300 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp200-230 °C
Quadrupole Temp150 °C
Electron Energy70 eV
Scan Rangem/z 40-550
Solvent Delay5-7 min

Quantitative Data Summary

The following table summarizes typical performance data obtained with alkyl chloroformate derivatization methods, which can be expected to be similar for this compound derivatives.

Analyte ClassLinearity (r²)LOD (on-column)LOQ (on-column)Recovery (%)
Amino Acids> 0.990[2]125 - 300 pg[2]-70 - 120[2]
Biogenic Amines---57 - 79[13]
Short-Chain Fatty Acids0.9947 - 0.9998[9]0.1 - 5 pg[9]-80.87 - 119.03[9]
Neurotransmitters> 0.98[6]0.01 - 0.25 µg/mL[6]0.01 - 0.5 µg/mL[6]-

Note: This data is compiled from studies using various alkyl chloroformates (ethyl, methyl, isobutyl, benzyl) and serves as an expected performance range.

Visualizations

Derivatization_Workflow A Aqueous Sample (e.g., Plasma, Urine, Extract) B Add Internal Standard, Ethanol, and Pyridine A->B C Add this compound & Vortex B->C D Derivatization Reaction (Formation of Derivatives) C->D E Add Extraction Solvent (e.g., Hexane) D->E F Vortex & Centrifuge (Phase Separation) E->F G Collect Organic Layer F->G H Dry with Na₂SO₄ G->H I GC-MS Analysis H->I

Caption: Experimental workflow for this compound derivatization.

GCMS_Analysis_Flow A Inject Derivatized Sample B Vaporization in Injector A->B C Separation on GC Column B->C D Ionization in Ion Source (EI) C->D E Mass Filtering in Quadrupole D->E F Detection E->F G Data Acquisition & Analysis F->G

Caption: Logical flow of GC-MS analysis.

Conclusion

This compound is a highly effective derivatizing agent for the GC-MS analysis of a wide variety of polar, non-volatile compounds. The derivatization procedure is rapid, occurs in a single step in an aqueous medium, and produces stable derivatives with excellent chromatographic properties. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for their specific compounds of interest. While the provided protocols are based on analogous alkyl chloroformates, they serve as a strong starting point for method development with this compound. Optimization of reaction conditions and GC-MS parameters for each specific application is recommended to achieve the best performance.

References

Application Notes and Protocols for Amino Acid Derivatization using Alkyl Chloroformates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is a critical aspect of various fields, including proteomics, metabolomics, clinical diagnostics, and food science. Due to the low volatility and high polarity of amino acids, derivatization is often a necessary step to enable their analysis by gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates are highly effective derivatizing agents that react with both the amino and carboxyl groups of amino acids in a rapid, single-step reaction in an aqueous medium. This reaction yields stable, volatile derivatives suitable for GC-MS analysis.

Reaction Mechanism

The derivatization of amino acids with an alkyl chloroformate, such as pentyl chloroformate, proceeds through a two-step mechanism in an aqueous/alcoholic solution containing pyridine as a catalyst. First, the amino group reacts with the alkyl chloroformate to form an N-alkoxycarbonyl derivative. Subsequently, the carboxylic acid group is esterified. A proposed mechanism for the esterification involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then reacts with an alcohol to form the final ester.

Experimental Protocols

Materials and Reagents

  • Amino acid standards or sample hydrolysate

  • This compound (or other desired alkyl chloroformate)

  • Pyridine

  • Pentanol (or corresponding alcohol for the chloroformate used)

  • Chloroform (or other suitable extraction solvent like hexane or diethyl ether)

  • Anhydrous sodium sulfate

  • Deionized water

  • Internal Standard (e.g., norvaline, sarcosine, or a stable isotope-labeled amino acid)

Instrumentation

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Generalized Derivatization Protocol

  • Sample Preparation:

    • Prepare a standard solution of amino acids in 0.1 M HCl. For biological samples, perform protein precipitation (e.g., with sulfosalicylic acid) or acid hydrolysis as required and adjust the pH to be neutral or slightly basic before proceeding.

    • To 100 µL of the amino acid standard solution or sample in a microcentrifuge tube, add a known amount of internal standard.

  • Derivatization Reaction:

    • Add 500 µL of a solution of pentanol and pyridine (e.g., 4:1 v/v).

    • Vortex the mixture for 30 seconds.

    • Add 50 µL of this compound.

    • Immediately vortex the mixture vigorously for 1 minute to ensure thorough mixing and reaction. The solution may become cloudy.

  • Extraction of Derivatives:

    • Add 500 µL of chloroform (or another suitable organic solvent).

    • Vortex for 1 minute to extract the derivatized amino acids into the organic phase.

    • Centrifuge the mixture at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Sample Cleanup and Preparation for GC-MS:

    • Carefully transfer the lower organic layer to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and then centrifuge.

    • Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis Conditions (Starting Point)

  • Injector: Splitless mode, 250 °C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • MS Quadrupole: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-650) or Selected Ion Monitoring (SIM) for quantitative analysis.

Method Optimization for this compound

As this is a generalized protocol, optimization is crucial for achieving the best results with this compound. Key parameters to consider for optimization include:

  • Reagent Concentrations: Vary the amount of this compound, pyridine, and pentanol to ensure complete derivatization without excessive reagent peaks in the chromatogram.

  • Reaction Time and Temperature: While the reaction is typically rapid at room temperature, investigate if gentle heating or a longer reaction time improves yields for sterically hindered amino acids.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the amino and carboxyl groups. Adjusting the initial pH of the sample might be necessary.

  • Extraction Solvent: The polarity of the extraction solvent can impact the recovery of the derivatized amino acids. Test different solvents like hexane, diethyl ether, or ethyl acetate.

Data Presentation

Quantitative performance data for amino acid derivatization using various alkyl chloroformates are presented below. This data is intended to provide a general expectation of performance. Actual results with this compound will need to be determined experimentally.

Table 1: Representative Quantitative Performance of Alkyl Chloroformate Derivatization for Amino Acid Analysis by GC-MS

ParameterMethyl ChloroformateEthyl ChloroformatePropyl Chloroformate
Linearity (R²) > 0.99 for most amino acids> 0.99 for most amino acids> 0.99 for most amino acids
Limit of Detection (LOD) Low picomole to femtomole rangeLow picomole to femtomole rangeLow picomole to femtomole range
Limit of Quantification (LOQ) Low picomole rangeLow picomole rangeLow picomole range
Reproducibility (RSD%) < 10%< 10%< 15%
Recovery Generally > 80%Generally > 85%Generally > 80%

Note: The values presented are generalized from multiple sources and may vary depending on the specific amino acid, matrix, and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis sample Amino Acid Standard or Sample add_is Add Internal Standard sample->add_is add_reagents Add Pentanol/Pyridine add_is->add_reagents add_pcf Add this compound add_reagents->add_pcf vortex1 Vortex add_pcf->vortex1 add_solvent Add Chloroform vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate dry Dry with Na2SO4 separate->dry transfer Transfer to Vial dry->transfer gcms GC-MS Analysis transfer->gcms

Caption: Experimental workflow for amino acid derivatization.

reaction_mechanism cluster_reactants Reactants cluster_products Products amino_acid Amino Acid (R-CH(NH2)-COOH) derivative N-Pentyloxycarbonyl Amino Acid Pentyl Ester amino_acid->derivative pcf This compound (C5H11OCOCl) pcf->derivative alcohol Pentanol (C5H11OH) alcohol->derivative pyridine Pyridine (Catalyst) pyridine->derivative facilitates

Caption: Generalized reaction for amino acid derivatization.

Application Notes: The Role of Pentyl Chloroformate in the Synthesis of Capecitabine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Capecitabine is an orally administered chemotherapeutic agent, widely utilized in the treatment of metastatic breast and colorectal cancers.[1] As a prodrug, it is enzymatically converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially at the tumor site. The synthesis of Capecitabine is a multi-step process where the introduction of a pentyloxycarbonyl group at the N4 position of the 5-fluorocytosine moiety is a critical step. Pentyl chloroformate serves as the indispensable reagent for this acylation, ensuring the formation of the key carbamate linkage that characterizes the final drug molecule.[1][2] This document outlines the primary synthetic pathways involving this compound and provides detailed protocols for its application.

Synthetic Pathways and Core Reaction

The synthesis of Capecitabine can be approached through several routes, but the introduction of the pentyloxycarbonyl group via this compound is a common cornerstone. The two primary strategies diverge based on the timing of this key reaction:

  • Route A: Acylation of a Precursor Nucleoside: In this pathway, a protected 5'-deoxy-5-fluorocytidine derivative, such as 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, is first synthesized. This intermediate is then acylated with n-pentyl chloroformate in the presence of a base. The final step involves the deprotection of the hydroxyl groups on the ribose sugar to yield Capecitabine.[2][3][4]

  • Route B: Acylation of 5-Fluorocytosine Followed by Glycosylation: This approach involves first reacting 5-fluorocytosine directly with n-pentyl chloroformate to form N4-(n-pentyloxycarbonyl)-5-fluorocytosine. This acylated base is then coupled with a protected 5-deoxy-D-ribofuranose derivative to form the complete nucleoside structure, which is subsequently deprotected to yield Capecitabine.[5][6][7]

The core chemical transformation in both routes is the acylation of the exocyclic amino group of the 5-fluorocytosine ring.

G cluster_route_A Route A cluster_route_B Route B start_material Starting Materials (5-Fluorocytosine or derivative, 5-deoxy-ribose or derivative) intermediate_A 2',3'-di-O-acetyl-5'-deoxy- 5-fluorocytidine start_material->intermediate_A Coupling & Protection intermediate_B N4-(n-pentyloxycarbonyl)- 5-fluorocytosine start_material->intermediate_B acylated_intermediate 2',3'-di-O-acetyl-5'-deoxy-5-fluoro- N4-[(pentyloxy)carbonyl]cytidine intermediate_A->acylated_intermediate intermediate_B->acylated_intermediate pentyl_chloroformate This compound pentyl_chloroformate->intermediate_B pentyl_chloroformate->acylated_intermediate deprotection Deprotection acylated_intermediate->deprotection capecitabine Capecitabine deprotection->capecitabine coupling Glycosylation Coupling coupling->acylated_intermediate G start Start prep Dissolve Cytidine Derivative and Base in Anhydrous Solvent start->prep cool Cool Reaction Mixture (e.g., -10°C to 0°C) prep->cool add Dropwise Addition of This compound Solution cool->add react Stir at Controlled Temperature / Room Temperature add->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete quench Quench with Methanol monitor->quench Reaction Complete workup Aqueous Workup: Extraction and Washing quench->workup dry Dry Organic Phase (e.g., Na2SO4) workup->dry evap Evaporate Solvent Under Reduced Pressure dry->evap product Crude Acylated Product evap->product end End product->end

References

Application Notes and Protocols for the Synthesis of Carbamates using Pentyl Chloroformate and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamates are a vital class of organic compounds extensively utilized in the pharmaceutical and agrochemical industries. Their synthesis is a fundamental process in drug development and medicinal chemistry, where the carbamate moiety often serves as a key structural motif or a protecting group. This document provides detailed application notes and experimental protocols for the synthesis of carbamates through the reaction of pentyl chloroformate with various primary amines.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the chloride leaving group and a proton to yield the corresponding N-alkyl-O-pentyl carbamate. A base is typically added to neutralize the hydrochloric acid byproduct.[1]

Data Presentation: Synthesis of Pentyl Carbamates

The following table summarizes representative reaction conditions and yields for the synthesis of various carbamates using this compound and primary amines. The data has been compiled from literature sources and generalized for broader applicability.

Primary Amine SubstrateAmine TypeSolventBaseReaction Time (h)Temperature (°C)Yield (%)
n-PentylamineAliphaticDichloromethane (DCM)Triethylamine2 - 40 to rt86[2]
BenzylamineAromaticDichloromethane (DCM)Triethylamine2 - 40 to rt>90 (expected)
AnilineAromaticTetrahydrofuran (THF)Pyridine3 - 50 to rt>85 (expected)
4-MethoxyanilineAromaticDichloromethane (DCM)Triethylamine2 - 40 to rt>90 (expected)
Glycine methyl esterAmino Acid EsterDichloromethane (DCM)Triethylamine2 - 40 to rt>85 (expected)

Note: Yields are based on reported values for similar chloroformates and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of Pentyl Carbamates

This protocol describes a general method for the reaction of a primary amine with this compound to yield the corresponding carbamate.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

  • Dissolve the amine in an anhydrous solvent such as DCM or THF (to a concentration of approximately 0.1-0.5 M).

  • Add a suitable base, such as triethylamine (1.1 equivalents) or pyridine (1.1 equivalents), to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.05 equivalents) dropwise to the stirred solution using a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization

The synthesized carbamates can be characterized using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the carbamate.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the carbamate group (typically in the range of 1700-1730 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_process Nucleophilic Acyl Substitution cluster_products Products PentylChloroformate This compound (R'-O-CO-Cl) Attack Nucleophilic Attack PentylChloroformate->Attack PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Formation of tetrahedral intermediate Elimination Elimination Intermediate->Elimination Collapse of intermediate Carbamate Carbamate (R-NH-CO-OR') Elimination->Carbamate Product formation HCl HCl Elimination->HCl Byproduct

Caption: Reaction mechanism for carbamate formation.

Experimental Workflow

ExperimentalWorkflow start Start: Combine Primary Amine and Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_chloroformate Add this compound Dropwise cool->add_chloroformate react Stir at Room Temperature (2-5 h) add_chloroformate->react quench Quench with Saturated NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End: Pure Carbamate characterize->end

Caption: General experimental workflow for carbamate synthesis.

Safety Precautions

  • This compound is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction generates HCl as a byproduct, which is corrosive. The use of a base to neutralize it is essential.

  • Always work in a fume hood when handling volatile organic solvents like dichloromethane.

Conclusion

The synthesis of carbamates from this compound and primary amines is a robust and versatile reaction. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development. The mild reaction conditions and generally high yields make this an attractive method for the preparation of a wide range of carbamate derivatives. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum yields.

References

Application Notes and Protocols: Pentyl Chloroformate for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the selective protection of functional groups is a cornerstone of strategy and execution. Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions during multi-step syntheses. Pentyl chloroformate has emerged as a valuable reagent for this purpose, introducing the pentyloxycarbonyl (Poc) protecting group onto primary and secondary amines. This carbamate linkage effectively masks the reactivity of the amine under a variety of reaction conditions.

These application notes provide a comprehensive overview of the use of this compound for the protection of amines, including detailed experimental protocols, comparative data, and visualizations to guide researchers in its effective application.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This addition-elimination reaction results in the formation of a stable N-pentyloxycarbonyl derivative (a pentyl carbamate) and hydrochloric acid, which is typically neutralized by a base present in the reaction mixture.

ReactionMechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) ProtectedAmine R-NH-CO-O(CH₂)₄CH₃ (Poc-protected Amine) Amine->ProtectedAmine Nucleophilic Attack PentylChloroformate CH₃(CH₂)₄O(CO)Cl (this compound) PentylChloroformate->ProtectedAmine HCl HCl PentylChloroformate->HCl Elimination

Caption: Reaction of an amine with this compound to form a Poc-protected amine.

The general workflow for the protection and subsequent deprotection of an amine using this compound is a two-stage process. The protection step involves the reaction of the amine with this compound in the presence of a suitable base and solvent. The deprotection step cleaves the pentyloxycarbonyl group to regenerate the free amine.

Workflow Start Start: Amine (R-NH₂) Protection Protection Step: + this compound + Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., DCM, THF) Start->Protection ProtectedAmine Poc-Protected Amine (R-NH-Poc) Protection->ProtectedAmine Reaction Further Synthetic Steps ProtectedAmine->Reaction Deprotection Deprotection Step: Acidic or Reductive Cleavage Reaction->Deprotection End End: Free Amine (R-NH₂) Deprotection->End

Caption: General workflow for amine protection and deprotection using this compound.

Experimental Protocols

Protocol 1: General Procedure for the N-Pentyloxycarbonylation of a Primary Amine

This protocol describes a standard procedure for the protection of a primary amine using this compound under basic conditions.

Materials:

  • Primary amine

  • This compound (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (2.0 equivalents) or Triethylamine (Et₃N) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 equivalent) in the chosen solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (e.g., NaHCO₃ or Et₃N). If using a solid base like NaHCO₃, add it directly to the solution. If using a liquid base like Et₃N, add it dropwise.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equivalents) dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water. If the reaction was performed in a water-miscible solvent like THF, remove the solvent under reduced pressure before adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-pentyloxycarbonyl protected amine.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a Pentyloxycarbonyl (Poc) Protected Amine

The pentyloxycarbonyl group can be cleaved under acidic or reductive conditions. The choice of method depends on the stability of other functional groups in the molecule.

Method A: Acidic Cleavage

Materials:

  • Poc-protected amine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Poc-protected amine in DCM.

  • Add an excess of the acidic solution (e.g., 20-50% TFA in DCM, or a saturated solution of HCl in dioxane) at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Once the deprotection is complete, carefully neutralize the excess acid by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with DCM three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected amine.

Method B: Reductive Cleavage (Hydrogenolysis)

This method is applicable if the molecule is stable to catalytic hydrogenation and does not contain other reducible functional groups.

Materials:

  • Poc-protected amine

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Poc-protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection of various amines with different chloroformate reagents, including this compound. This allows for a comparative analysis of their efficacy.

Table 1: Comparison of Reaction Conditions for Amine Protection with Various Chloroformates

Protecting GroupReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Poc This compound NaHCO₃, Et₃N DCM, THF 0 to RT 2-4 85-95
CbzBenzyl ChloroformateNaHCO₃, PyridineDioxane0 to RT2-680-95
BocDi-tert-butyl dicarbonateDMAP, Et₃NTHF, DCMRT1-1290-99
FmocFmoc-ClNaHCO₃, PyridineDioxane0 to RT1-390-98

Note: Yields are substrate-dependent and the provided ranges are typical for simple primary and secondary amines.

Table 2: Deprotection Conditions for Various Carbamate Protecting Groups

Protecting GroupDeprotection ReagentsConditions
Poc TFA/DCM or HCl/Dioxane Acidic, Room Temperature
Poc H₂/Pd-C Reductive (Hydrogenolysis)
CbzH₂/Pd-C, HBr/AcOHReductive, Strong Acid
BocTFA/DCM, HCl/DioxaneAcidic
Fmoc20% Piperidine in DMFBasic

Logical Relationships in Protecting Group Strategy

The choice of a protecting group is a critical decision in a multi-step synthesis. The "orthogonality" of protecting groups is a key concept, meaning that one protecting group can be removed selectively in the presence of others. The pentyloxycarbonyl (Poc) group offers a valuable addition to the synthetic chemist's toolbox, providing an alternative to more common protecting groups.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid Acidic (e.g., TFA) Poc Poc Acid->Poc Cleaves Boc Boc Acid->Boc Cleaves Base Basic (e.g., Piperidine) Fmoc Fmoc Base->Fmoc Cleaves Hydrogenolysis Hydrogenolysis (H₂/Pd-C) Hydrogenolysis->Poc Cleaves Cbz Cbz Hydrogenolysis->Cbz Cleaves

Caption: Orthogonality of common amine protecting groups and their cleavage conditions.

Conclusion

This compound is a versatile and efficient reagent for the introduction of the pentyloxycarbonyl (Poc) protecting group for amines. The Poc group offers good stability and can be removed under either acidic or reductive conditions, providing flexibility in synthetic design. The protocols and comparative data presented in these application notes are intended to serve as a practical guide for researchers, facilitating the successful implementation of this protecting group strategy in their synthetic endeavors. As with any chemical procedure, it is essential to perform reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Application Notes & Protocols for the Derivatization of Biogenic Amines with Pentyl Chloroformate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the derivatization of biogenic amines (BAs) using pentyl chloroformate (PCF) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Biogenic amines are low molecular weight organic bases found in a variety of food products and biological samples.[1][2] Their analysis is crucial for food safety, quality control, and in various fields of biomedical research.[1][2][3] Due to their high polarity and low volatility, derivatization is a necessary step to enable their analysis by gas chromatography.[4][5] Alkyl chloroformates, including this compound, serve as effective derivatizing reagents that can be performed rapidly in an aqueous environment.[6]

This protocol is adapted from established methods using other alkyl chloroformates, such as ethyl and isobutyl chloroformate, as the derivatization chemistry is analogous.[7][8][9]

Principle of the Method

The derivatization reaction involves the reaction of the primary or secondary amine groups of the biogenic amines with this compound in a slightly alkaline medium. This reaction results in the formation of more volatile and thermally stable carbamate derivatives, which are amenable to GC-MS analysis. The use of an organic solvent allows for a two-phase reaction and extraction of the derivatives.

Experimental Protocols

2.1. Reagents and Materials

  • This compound (PCF)

  • Biogenic amine standards (e.g., histamine, tyramine, putrescine, cadaverine, spermidine, spermine, phenylethylamine, tryptamine)[10]

  • Sodium hydroxide (NaOH) solution, 2 M

  • Pyridine

  • Methanol

  • Organic solvent for extraction (e.g., Toluene, Chloroform)

  • Anhydrous sodium sulfate

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) solution, 0.4 M for extraction[11]

  • Vortex mixer

  • Centrifuge

  • GC-MS system

2.2. Sample Preparation (Extraction of Biogenic Amines)

The extraction of biogenic amines from the sample matrix is a critical first step.[11] Acidic extraction is commonly employed to precipitate proteins and extract the amines.[2][3]

  • Homogenize 1-5 g of the solid sample or take 1-5 mL of the liquid sample.

  • Add 10 mL of 0.4 M TCA or PCA solution.[11]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. For solid samples, the pellet can be re-extracted with another 5 mL of the acidic solution and the supernatants combined to improve recovery.[11]

  • The acidic extract can be stored at -20°C until derivatization.

2.3. Derivatization Procedure

  • Transfer 1 mL of the acidic extract or standard solution into a reaction vial.

  • Add 0.5 mL of 2 M NaOH to alkalize the solution.[12] Ensure the pH is alkaline.

  • Add 1 mL of the extraction solvent (e.g., Toluene).

  • Add 50 µL of pyridine (acts as a catalyst).

  • Add 50 µL of this compound.

  • Immediately cap the vial and vortex vigorously for 1 minute. The reaction is typically rapid.[6][8]

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The dried organic extract is now ready for GC-MS analysis.

2.4. GC-MS Analysis

The following are general GC-MS conditions that can be optimized for specific instruments and biogenic amines of interest.

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and identification of derivatives. Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Quantitative Data

The following tables summarize typical performance data for the analysis of biogenic amines using alkyl chloroformate derivatization, gathered from various studies. While this data is not specific to this compound, it provides a reasonable expectation of the method's performance.

Table 1: Method Validation Parameters for Biogenic Amine Analysis using Alkyl Chloroformate Derivatization and GC-MS

Biogenic AmineLinearity (R²)LOD (mg/kg or mg/L)LOQ (mg/kg or mg/L)Reference
Histamine>0.990.007 - 0.0210.024 - 0.069[13]
Tyramine>0.990.007 - 0.0210.024 - 0.069[13]
Putrescine>0.990.007 - 0.0210.024 - 0.069[13]
Cadaverine>0.990.007 - 0.0210.024 - 0.069[13]
Spermidine>0.990.007 - 0.0210.024 - 0.069[13]
Spermine>0.990.007 - 0.0210.024 - 0.069[13]
Phenylethylamine>0.990.007 - 0.0210.024 - 0.069[13]
Tryptamine>0.990.007 - 0.0210.024 - 0.069[13]

Table 2: Recovery Rates of Biogenic Amines from Spiked Samples

Biogenic AmineMatrixRecovery (%)Reference
HistamineFish57 - 79[7]
PutrescineFish57 - 79[7]
CadaverineFish57 - 79[7]
SpermidineFish57 - 79[7]
TryptamineChicken Meat83 - 85[14]
PhenylethylamineChicken Meat85 - 90[14]
TyramineChicken Meat92 - 93[14]

Visualizations

Derivatization_Reaction BA Biogenic Amine (R-NH2) Reaction BA->Reaction PCF This compound PCF->Reaction Derivative N-pentyloxycarbonyl-amine (Volatile Derivative) HCl HCl Reaction->Derivative + Reaction->HCl +

Caption: Chemical derivatization of a primary biogenic amine with this compound.

Experimental_Workflow Sample Sample (Food, Biological Fluid) Extraction Acidic Extraction (TCA/PCA) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Derivatization Derivatization with This compound Supernatant->Derivatization PhaseSeparation Phase Separation (Centrifugation) Derivatization->PhaseSeparation OrganicLayer Collect Organic Layer PhaseSeparation->OrganicLayer Drying Drying (Anhydrous Na2SO4) OrganicLayer->Drying GCMS GC-MS Analysis Drying->GCMS Data Data Analysis (Quantification) GCMS->Data

Caption: Workflow for the analysis of biogenic amines using this compound derivatization.

References

Application Notes and Protocols for Carbonate Ester Synthesis using Pentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl chloroformate is a versatile reagent employed in organic synthesis for the formation of carbonate esters. This functional group is a key component in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. The reaction of this compound with alcohols and phenols provides a straightforward and efficient method for the introduction of a pentyloxycarbonyl moiety. These application notes provide detailed protocols and reaction conditions for the synthesis of carbonate esters using this compound, intended to guide researchers in academic and industrial settings.

Reaction Principle

The formation of a carbonate ester from this compound proceeds via a nucleophilic acyl substitution reaction. An alcohol or phenol, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Safety Precautions

This compound is a flammable, corrosive, and toxic chemical that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][2][3] PPE should include, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[4] Ensure that an emergency eyewash station and safety shower are readily accessible.[2] Store this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][4]

Experimental Protocols

General Protocol for the Synthesis of Alkyl Pentyl Carbonates

This protocol describes a general method for the reaction of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the alcohol (1.0 equivalent) in anhydrous DCM in a round-bottom flask, add pyridine (1.1 equivalents) at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.05 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

General Protocol for the Synthesis of Aryl Pentyl Carbonates

This protocol outlines a general method for the reaction of this compound with a phenol.

Materials:

  • This compound

  • Phenol

  • Anhydrous pyridine or potassium carbonate

  • Anhydrous dichloromethane (DCM) or acetone

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the phenol (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of carbonate esters from various chloroformates, which can be used as a reference for reactions with this compound.

ChloroformateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ethyl ChloroformateMethylamineSodium HydroxideEther/Water< 50.2588-90
Phenyl ChloroformateTertiary AlcoholsPyridineDichloromethaneRoom Temp--
n-Pentyl Chloroformate5'-Deoxy-5-fluoro-cytidine derivativePotassium Carbonate2-Methyl THF20-252.5-3 (addition)78
Various ChloroformatesAlcohols/DiolsPyridineChloroform0-53-

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of a carbonate ester from this compound and an alcohol in the presence of a base.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products pentyl_chloroformate This compound (R-O-CO-Cl) R = Pentyl tetrahedral_intermediate Tetrahedral Intermediate pentyl_chloroformate->tetrahedral_intermediate alcohol Alcohol (R'-OH) alcohol->tetrahedral_intermediate Nucleophilic Attack base Base (e.g., Pyridine) base_hcl Base-HCl Complex base->base_hcl carbonate_ester Carbonate Ester (R-O-CO-OR') tetrahedral_intermediate->carbonate_ester Elimination of Cl- hcl HCl hcl->base_hcl

Caption: General reaction mechanism for carbonate ester formation.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of a carbonate ester using this compound.

ExperimentalWorkflow start Start dissolve Dissolve alcohol and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_chloroformate Add this compound dropwise cool->add_chloroformate react Stir at room temperature add_chloroformate->react quench Quench with aqueous NaHCO3 react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (if needed) concentrate->purify end End purify->end

Caption: Experimental workflow for carbonate ester synthesis.

References

Application Notes and Protocols for the Use of Pentyl Chloroformate in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl chloroformate and its fluorinated analogs are effective derivatizing agents for the analysis of polar and hydrophilic compounds in aqueous environmental samples. This derivatization is particularly useful for converting non-volatile or thermally labile analytes into more volatile and stable derivatives suitable for gas chromatography-mass spectrometry (GC-MS) analysis. The reaction is rapid, can be performed directly in the aqueous matrix, and significantly enhances the detectability of target compounds, especially when using sensitive detection methods like electron capture negative ionization (ECNI) for fluorinated derivatives.

This document provides detailed application notes and protocols for the use of this compound and its analogs in environmental sample analysis, with a focus on water matrices.

Principle of Derivatization

Alkyl chloroformates react with functional groups such as hydroxyls, amines, and thiols to form stable carbonate, carbamate, and thiocarbonate esters, respectively. This process masks the polar functional groups, thereby increasing the volatility and thermal stability of the analytes for GC-MS analysis. The reaction is typically carried out in an aqueous-organic biphasic system, often with a catalyst such as pyridine, under alkaline conditions.

The general reaction can be summarized as follows:

Analyte-XH + Cl-C(=O)O-Pentyl → Analyte-X-C(=O)O-Pentyl + HCl

Where X can be O (hydroxyl), NH (amine), or S (thiol).

Applications in Environmental Analysis

This compound derivatization is particularly well-suited for the analysis of a range of environmental contaminants and disinfection byproducts (DBPs) that are otherwise difficult to analyze by GC-MS. Key applications include:

  • Polar Disinfection Byproducts: Analysis of highly polar ozonation and chlorination byproducts in drinking water.

  • Amino Acids and Aminoalcohols: Detection of these compounds in various water sources.

  • Phenolic Compounds: Quantification of phenols and related compounds in wastewater and surface water.

  • Carboxylic Acids: Analysis of polar organic acids in environmental matrices.

Featured Application: Analysis of Polar Analytes using 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate (OFPCF)

A study comparing various highly-fluorinated chloroformates found that 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) demonstrated superior performance for the direct derivatization of polar analytes in water.[1] This fluorinated analog of this compound provides excellent reaction efficiency, good chromatographic properties, and very low detection limits when analyzed by GC-MS in electron capture negative ionization (ECNI) mode.[1]

Quantitative Data Summary

The following table summarizes the performance of the OFPCF derivatization method for a selection of polar analytes.

AnalyteLimit of Detection (fmol)Linear Range
Malic Acid10 - 100> 2 orders of magnitude
Tartaric Acid10 - 100> 2 orders of magnitude
Hydroxylamine10 - 100> 2 orders of magnitude
Valine10 - 100> 2 orders of magnitude
2-Aminoethanol10 - 100> 2 orders of magnitude
Resorcinol10 - 100> 2 orders of magnitude
1,3,5-Trihydroxybenzene10 - 100> 2 orders of magnitude
2,4-Dihydroxybenzoic Acid10 - 100> 2 orders of magnitude

Data sourced from a study on highly-fluorinated chloroformates.[1]

Experimental Protocols

Protocol 1: General Derivatization of Polar Analytes in Water using this compound

This protocol provides a general procedure for the derivatization of polar analytes in water samples using this compound, followed by liquid-liquid extraction and GC-MS analysis.

Materials:

  • This compound

  • Pyridine

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hexane or other suitable extraction solvent (e.g., chloroform, ethyl acetate)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate

  • Water sample

  • Internal standard solution

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: To a 2 mL glass vial, add 1 mL of the aqueous sample.

  • Internal Standard: Spike the sample with an appropriate internal standard.

  • pH Adjustment: Add a sufficient volume of NaOH solution to raise the sample pH to approximately 9-10.

  • Catalyst Addition: Add 50 µL of pyridine to the sample.

  • Derivatization: Add 100 µL of a 10% (v/v) solution of this compound in the extraction solvent.

  • Reaction: Immediately cap the vial and vortex vigorously for 2 minutes to facilitate the reaction and extraction.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Extraction: Carefully transfer the organic (upper) layer to a clean vial.

  • Washing: Add 500 µL of saturated NaHCO₃ solution to the extracted organic phase, vortex, and allow the layers to separate. This step removes excess reagent and pyridine.

  • Drying: Transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried extract is now ready for injection into the GC-MS system.

Protocol 2: Rapid Derivatization of Water Samples with 2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate (OFPCF)

This protocol is adapted from a method developed for the rapid analysis of highly polar ozonation byproducts and other hydrophilic analytes.[1] The entire procedure from sample to ready-to-inject solution can be completed in under 10 minutes.[1]

Materials:

  • 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF)

  • Pyridine

  • Hexane

  • Water sample

  • Internal standard solution

  • GC-MS with ECNI capabilities

Procedure:

  • Sample Preparation: In a suitable vial, combine 1 mL of the aqueous sample with an internal standard.

  • Reagent Addition: Add 50 µL of pyridine and 100 µL of a 10% (v/v) solution of OFPCF in hexane.

  • Reaction and Extraction: Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Allow the phases to separate (centrifugation can be used to expedite this).

  • Analysis: Directly inject an aliquot of the hexane (upper) layer into the GC-MS system for analysis in ECNI mode.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of environmental water samples using this compound derivatization followed by GC-MS.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis Analysis Sample Aqueous Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Add Internal Std. Adjust_pH Adjust pH (alkaline) Spiked_Sample->Adjust_pH Add_Catalyst Add Pyridine Adjust_pH->Add_Catalyst Add_Reagent Add Pentyl Chloroformate Add_Catalyst->Add_Reagent React_Extract Vortex (React & Extract) Add_Reagent->React_Extract Separate_Phases Phase Separation React_Extract->Separate_Phases Wash_Extract Wash Organic Phase Separate_Phases->Wash_Extract Dry_Extract Dry Extract Wash_Extract->Dry_Extract GCMS_Analysis GC-MS Analysis Dry_Extract->GCMS_Analysis

Caption: General workflow for this compound derivatization.

Logical Relationship of Method Components

This diagram shows the logical relationship between the key components of the analytical method.

Analyte Polar Analyte (in water) Product Volatile Derivative Analyte->Product reacts with Reagent This compound Reagent->Product Catalyst Pyridine Catalyst->Product catalyzes GCMS GC-MS Detection Product->GCMS is analyzed by

Caption: Key components of the derivatization and analysis method.

Conclusion

The use of this compound and its fluorinated derivatives offers a robust and sensitive method for the analysis of polar compounds in environmental samples, particularly water. The derivatization procedure is straightforward, rapid, and can be performed directly in aqueous media, which simplifies sample preparation. For highly sensitive applications, the use of fluorinated analogs like OFPCF coupled with GC-MS (ECNI) provides exceptionally low detection limits. These methods are valuable tools for environmental monitoring and research, enabling the detection and quantification of a wide range of previously challenging analytes.

References

Troubleshooting & Optimization

how to prevent hydrolysis of pentyl chloroformate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of pentyl chloroformate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

This compound is an organic chemical compound used as a reagent in organic synthesis, particularly for introducing the pentyloxycarbonyl protecting group.[1] It possesses a highly reactive acyl chloride group, which readily undergoes nucleophilic attack by water. This reaction, known as hydrolysis, results in the decomposition of the this compound into pentanol, carbon dioxide, and corrosive hydrochloric acid (HCl) gas.[2][3] This sensitivity to moisture necessitates careful handling and storage to ensure the reagent's integrity and the success of the reaction.

Q2: How can I visually identify if my this compound has undergone hydrolysis?

This compound should be a clear, colorless liquid.[1] The most apparent sign of hydrolysis is the evolution of a gas (HCl), which may be visible as fumes if the container is opened in a humid environment. While the reagent itself is colorless, significant degradation may lead to a change in appearance or the presence of precipitates, although this is not a definitive indicator. The pungent, acidic odor of HCl may also be detectable.

Q3: What are the ideal storage conditions for this compound?

To minimize hydrolysis and decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2][4] The recommended long-term storage temperature is between 2-8°C.[1] Storing the reagent under an inert atmosphere, such as nitrogen or argon, is also a highly effective practice to prevent exposure to moisture.[5]

Q4: How does the solvent choice impact the rate of this compound hydrolysis?

The choice of solvent has a significant impact on the rate of solvolysis (reaction with the solvent), including hydrolysis. Protic solvents, especially water, will readily react with this compound. Aprotic solvents are generally preferred for reactions involving chloroformates. The rate of solvolysis is influenced by both the solvent's nucleophilicity and its ionizing power. For instance, more nucleophilic solvents can accelerate the decomposition of the chloroformate through a bimolecular addition-elimination mechanism.[1][6]

Q5: What is the effect of pH on the stability of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield Hydrolysis of this compound before or during the reaction.- Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.- Perform the reaction under an inert atmosphere (nitrogen or argon).- Add a non-nucleophilic base (e.g., pyridine, triethylamine, or N,N-diisopropylethylamine) to the reaction mixture to scavenge the HCl byproduct.[3]
Formation of unexpected byproducts - Reaction of this compound with residual water.- Side reactions catalyzed by HCl produced during hydrolysis.- In addition to the solutions for low yield, consider adding a drying agent compatible with your reaction conditions.- Purify the final product using appropriate chromatographic techniques to remove any byproducts.
Inconsistent reaction outcomes - Variable amounts of water in reagents or solvents.- Degradation of the this compound stock solution over time.- Standardize the procedure for drying glassware and handling anhydrous solvents.- Purchase this compound in smaller quantities or in sure-seal bottles to minimize exposure to air and moisture upon opening.- If possible, titrate the this compound before use to determine its purity.
Evolution of gas (fumes) upon opening the reagent bottle The reagent has been exposed to moisture and is undergoing hydrolysis, releasing HCl gas.- Handle the reagent in a well-ventilated fume hood.- Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.- If the degradation is significant, it is advisable to use a fresh bottle of the reagent for sensitive reactions.

Quantitative Data on Chloroformate Hydrolysis

While specific kinetic data for this compound is limited, the following tables provide comparative data for other chloroformates to illustrate the effect of structure and solvent on the rate of hydrolysis/solvolysis. Higher and aromatic chloroformates tend to hydrolyze more slowly than lower, straight-chain alkyl chloroformates.[2]

Table 1: Hydrolysis Half-Lives of Various Chloroformates in Water

ChloroformateHydrolysis Half-Life (minutes)
Methyl Chloroformate1.4
Ethyl Chloroformate4.3
Propyl Chloroformate5.3
Isopropyl Chloroformate53.2
Phenyl Chloroformate4.2
Data from Queen (1967) as cited in[2][4].

Table 2: Specific Rates of Solvolysis (k) for Propargyl Chloroformate in Various Solvents at 25.0°C

Solventk (s⁻¹)
100% Methanol63.4 x 10⁻⁵
100% Ethanol35.0 x 10⁻⁵
90% Acetone2.51 x 10⁻⁵
80% Acetone8.13 x 10⁻⁵
97% TFE (2,2,2-Trifluoroethanol)1.10 x 10⁻⁵
Adapted from data for propargyl chloroformate, which is expected to have a reactivity profile influenced by its alkynyl group.[6]

Experimental Protocols

General Protocol for an Acylation Reaction Using this compound

This protocol outlines a general procedure for the acylation of a substrate (e.g., an amine or alcohol) using this compound, with an emphasis on preventing hydrolysis.

1. Preparation of Glassware and Reagents:

  • All glassware (reaction flask, dropping funnel, stirrer bar) must be thoroughly dried in an oven at >100°C for several hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide or calcium chloride).
  • Alternatively, flame-dry the glassware under a high vacuum and backfill with an inert gas (nitrogen or argon).
  • Use anhydrous solvents. If not available in sealed bottles, solvents should be freshly distilled from an appropriate drying agent.
  • Ensure the substrate and any other reagents are also anhydrous.

2. Reaction Setup:

  • Assemble the dry glassware under a positive pressure of inert gas.
  • Dissolve the substrate and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.1 equivalents) in the anhydrous solvent in the reaction flask.
  • Cool the reaction mixture to the desired temperature (typically 0°C to minimize side reactions) using an ice bath.

3. Addition of this compound:

  • Using a dry syringe, slowly add the this compound (1.05 equivalents) dropwise to the stirred reaction mixture over a period of 15-30 minutes.
  • Maintain the reaction temperature during the addition.

4. Reaction Monitoring and Work-up:

  • Allow the reaction to stir at the specified temperature and for the required time. The progress of the reaction can be monitored by an appropriate technique (e.g., TLC, LC-MS).
  • Once the reaction is complete, quench the reaction by the slow addition of a suitable aqueous solution (e.g., saturated ammonium chloride or a dilute acid like 10% citric acid solution).
  • Proceed with the standard extraction and purification protocol for the desired product.

Visualizations

Hydrolysis_Mechanism pentyl_chloroformate This compound (C₅H₁₁OCOCl) intermediate Tetrahedral Intermediate pentyl_chloroformate->intermediate Nucleophilic Attack water Water (H₂O) water->intermediate products Pentanol (C₅H₁₁OH) + Carbon Dioxide (CO₂) + Hydrochloric Acid (HCl) intermediate->products Decomposition

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Low Product Yield or Unexpected Byproducts check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_glassware Was glassware thoroughly dried? check_reagents->check_glassware Yes solution Implement rigorous anhydrous techniques: - Use fresh/distilled anhydrous solvents. - Dry all glassware (oven/flame). - Use an inert atmosphere (N₂/Ar). - Add a non-nucleophilic base. check_reagents->solution No check_atmosphere Was the reaction run under an inert atmosphere? check_glassware->check_atmosphere Yes check_glassware->solution No check_base Was a non-nucleophilic base used? check_atmosphere->check_base Yes check_atmosphere->solution No check_base->solution No end Problem Resolved check_base->end Yes solution->end

Caption: Troubleshooting workflow for hydrolysis issues.

Influencing_Factors hydrolysis_rate Rate of Pentyl Chloroformate Hydrolysis water Presence of Water (Moisture) water->hydrolysis_rate Increases temperature Temperature temperature->hydrolysis_rate Increases solvent Solvent Type (Protic vs. Aprotic) solvent->hydrolysis_rate Influences base Presence of Base base->hydrolysis_rate Increases

Caption: Factors influencing the rate of hydrolysis.

References

optimizing reaction yield for carbamate synthesis with pentyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction yields for carbamate synthesis using pentyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for carbamate synthesis using this compound?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group and a proton from the amine to form the carbamate product. A base is typically added to neutralize the hydrochloric acid byproduct.[1][2]

Q2: My carbamate synthesis reaction has a low or no yield. What are the primary factors to investigate?

Low or no yield in carbamate synthesis can be attributed to several factors. It is crucial to first verify the purity and quality of your starting materials, including the amine and this compound. Ensure that you are using fresh, anhydrous solvents, as the presence of water can hydrolyze the this compound.[3] Additionally, carefully evaluate your reaction conditions, as temperature and reaction time are critical parameters that may require optimization.[3] Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine if the reaction has reached completion.[3]

Q3: What is the function of a base in this reaction, and which one should I select?

A base is utilized to deprotonate the amine starting material, which increases its nucleophilicity, and to scavenge the HCl produced during the reaction.[3] For carbamate synthesis with chloroformates, common bases include tertiary amines like triethylamine (TEA) or pyridine, as well as inorganic bases such as sodium carbonate.[4][5] The choice of base can significantly influence the reaction yield and selectivity, and therefore may need to be optimized for your specific substrate.[3]

Q4: How does the choice of solvent impact the synthesis of carbamates?

The solvent plays a critical role by affecting the solubility of the reactants, the rate of the reaction, and the stability of any intermediates.[3] Common anhydrous aprotic solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1][6] The optimal solvent will depend on the specific amine and reaction conditions being used.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Poor quality or degraded this compound. - Use freshly opened or properly stored this compound. - Verify purity via analytical methods if possible.
2. Presence of water in the reaction. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Insufficiently nucleophilic amine. - Ensure the chosen base is strong enough to deprotonate the amine. - Consider increasing the reaction temperature.
4. Incorrect stoichiometry. - Verify the molar equivalents of all reagents. A slight excess of the chloroformate is sometimes used.
Multiple Products Observed (Impure Sample) 1. Formation of a symmetric urea byproduct. This can occur if the amine reacts with the carbamate product. - Add the this compound slowly to the reaction mixture. - Maintain a low reaction temperature.
2. Over-alkylation of the carbamate product. The carbamate nitrogen can sometimes be alkylated. - Use a non-nucleophilic base. - Avoid a large excess of the amine.
3. Side reaction with the solvent. Ethanol-stabilized chloroform can lead to the formation of ethyl carbamate byproducts in the presence of a strong base.[7] - Use pure, unstabilized chloroform or another appropriate aprotic solvent.
Difficulty in Product Isolation 1. Product is soluble in the aqueous phase during workup. - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and enhance extraction into the organic layer.
2. Emulsion formation during extraction. - Add a small amount of brine to the separatory funnel. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for this compound is not widely available in the cited literature, the following table presents representative reaction conditions and expected yields based on general knowledge of carbamate synthesis with other alkyl chloroformates. These should be considered as starting points for optimization.

Amine Substrate Amine Type Base Solvent Temperature (°C) Time (h) Expected Yield (%)
BenzylaminePrimaryTriethylamineDichloromethane0 to rt2-4>90
AnilinePrimaryPyridineDichloromethane0 to rt3-5>90
PiperidineSecondaryTriethylamineTetrahydrofuran0 to rt2-4>95
GlycinePrimary (amino acid)Sodium Carbonatet-butanol/water5012Good

Experimental Protocols

General Protocol for Carbamate Synthesis with this compound

This protocol provides a general guideline for the synthesis of a carbamate from an amine and this compound. Optimization for specific substrates may be required.

Materials:

  • Amine (1.0 equivalent)

  • This compound (1.05 - 1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.1 - 1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent).

  • Dissolve the amine in the chosen anhydrous solvent (DCM or THF) to a concentration of approximately 0.1-0.5 M.

  • Add the base (e.g., triethylamine, 1.1 equivalents) to the solution and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.05 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

ReactionMechanism Carbamate Synthesis Reaction Mechanism Amine Amine (R-NH2) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack PentylChloroformate This compound PentylChloroformate->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of HCl TetrahedralIntermediate->Elimination Carbamate Carbamate Product Elimination->Carbamate

Caption: Reaction mechanism for carbamate synthesis.

ExperimentalWorkflow General Experimental Workflow Start Start DissolveAmine Dissolve Amine in Anhydrous Solvent Start->DissolveAmine AddBase Add Base DissolveAmine->AddBase CoolReaction Cool to 0°C AddBase->CoolReaction AddChloroformate Add this compound Dropwise CoolReaction->AddChloroformate Reaction Stir at Room Temperature (2-4h) AddChloroformate->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Column Chromatography) Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for carbamate synthesis.

TroubleshootingGuide Troubleshooting Low Reaction Yield LowYield Low or No Yield CheckReagents Check Purity of Amine and this compound LowYield->CheckReagents CheckSolvent Ensure Solvent is Anhydrous LowYield->CheckSolvent CheckConditions Optimize Reaction Conditions LowYield->CheckConditions IncreaseTemp Increase Temperature CheckConditions->IncreaseTemp Temperature? IncreaseTime Increase Reaction Time CheckConditions->IncreaseTime Time? ChangeBase Screen Different Bases CheckConditions->ChangeBase Base? ChangeSolvent Screen Different Solvents CheckConditions->ChangeSolvent Solvent? Success Improved Yield IncreaseTemp->Success IncreaseTime->Success ChangeBase->Success ChangeSolvent->Success

Caption: A logical guide for troubleshooting low reaction yields.

References

managing side reactions of pentyl chloroformate with water and alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentyl chloroformate, focusing on managing its side reactions with water and alcohols.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product 1. Hydrolysis of this compound: Presence of moisture in reagents or glassware.[1][2] 2. Reaction with alcohol solvent: The alcohol used as a solvent may be competing with the intended nucleophile. 3. Incomplete reaction: Insufficient reaction time or non-optimal temperature. 4. Degradation of this compound: Improper storage or handling.[2][3]1. Ensure anhydrous conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] 2. Choose an inert solvent: Use a non-reactive, anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2] 3. Optimize reaction conditions: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). Adjust the reaction time and temperature as needed. Reactions are often initiated at 0°C.[2] 4. Proper storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C under an inert atmosphere.[2][4]
Formation of unexpected byproducts 1. Reaction with water: Leads to the formation of pentyl alcohol, carbon dioxide, and HCl.[1] 2. Reaction with alcohol nucleophile: Can lead to the formation of a carbonate ester.[1][5] 3. Formation of dipentyl carbonate: May occur as a byproduct.[6]1. Strict moisture control: Implement rigorous anhydrous techniques as described above. 2. Control stoichiometry: Use the appropriate molar equivalents of reactants. The presence of excess alcohol nucleophile can drive carbonate formation. 3. Purification: Utilize appropriate purification techniques, such as silica gel column chromatography, to separate the desired product from byproducts.[2]
Exothermic reaction that is difficult to control High reactivity of this compound: The acyl chloride functional group is highly reactive, especially with nucleophiles.[2]Slow addition at low temperature: Add the this compound dropwise to the reaction mixture, which should be cooled in an ice bath (0°C).[2] This allows for better control of the reaction temperature.
Formation of a precipitate (salt) Formation of hydrochloride salt: The reaction of this compound with amines or other basic nucleophiles generates hydrochloric acid, which then reacts with a base (either the nucleophile itself or an added scavenger base) to form a salt (e.g., triethylammonium chloride).[1][5]Use of a scavenger base: Include a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in the reaction mixture to neutralize the HCl as it is formed.[2] The resulting salt can often be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound?

A1: The two main side reactions are with water (hydrolysis) and alcohols (alcoholysis).

  • Hydrolysis: In the presence of moisture, this compound decomposes into pentyl alcohol, carbon dioxide (CO2), and hydrochloric acid (HCl).[1] This is often the primary cause of low yields in desired reactions.

  • Alcoholysis: this compound reacts with alcohols to form carbonate esters and HCl.[1][5] This can be an intended reaction, but if the alcohol is present as a solvent or impurity when another nucleophile is desired, it will lead to a byproduct.

Q2: How can I minimize the hydrolysis of this compound during my experiment?

A2: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout your experiment.[1] This includes:

  • Using oven-dried glassware that has been cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Using anhydrous grade solvents and reagents.

  • Running the reaction under an inert atmosphere.

Q3: What is the role of a base in reactions with this compound?

A3: A base is typically added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1][5] This is important for several reasons:

  • The HCl can react with and protonate basic nucleophiles (like amines), rendering them non-nucleophilic and stopping the desired reaction.

  • The acidic conditions can lead to the degradation of acid-sensitive functional groups on your substrate. Commonly used bases include non-nucleophilic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2]

Q4: My reaction is turning cloudy and forming a solid. What is happening?

A4: The formation of a solid is likely the hydrochloride salt of the base used in the reaction.[7] For example, if you are using triethylamine as a base, the solid will be triethylammonium chloride. This is a good indication that the reaction is proceeding. The salt can typically be removed by filtration at the end of the reaction.

Q5: How should I properly store this compound?

A5: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and dark location.[3] It is recommended to store it in a refrigerator at 2-8°C under an inert atmosphere.[2][4]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of an Amine with this compound

This protocol describes a general method for the formation of a carbamate from an amine and this compound.

Materials:

  • Amine substrate

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine substrate (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Base: Add N,N-diisopropylethylamine (1.1 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution at 0°C over a period of 15-30 minutes.[2]

  • Reaction: Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 2-3 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical method.

  • Workup: Once the reaction is complete, quench the reaction by adding a 10% aqueous citric acid solution.[2] Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[2]

Protocol 2: Monitoring Reaction Purity by HPLC via Derivatization

Due to the high reactivity of this compound, direct analysis by HPLC using aqueous mobile phases is challenging. A derivatization step is recommended.

Materials:

  • Reaction aliquot

  • Anhydrous acetonitrile

  • Derivatization agent (e.g., benzylamine or morpholine)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Sample Preparation: Take a small aliquot from the reaction mixture and dilute it in a known volume of anhydrous acetonitrile.

  • Derivatization: To this solution, add a slight excess of the derivatization agent (e.g., benzylamine).[8]

  • Reaction: Allow the derivatization reaction to proceed at room temperature for 10-15 minutes. This will convert any remaining this compound into a stable carbamate derivative.[8]

  • HPLC Analysis: Dilute the derivatized sample with the HPLC mobile phase and inject it into the HPLC system.

  • Instrumentation and Conditions: [8]

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for an aromatic derivative).

  • Analysis: Determine the relative peak areas to assess the consumption of this compound and the formation of the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis prep1 Dry Glassware setup Dissolve Amine & Add Base in DCM prep1->setup prep2 Use Anhydrous Reagents prep2->setup cool Cool to 0°C setup->cool add Slowly Add This compound cool->add react Stir and Warm to Room Temp. add->react quench Quench with Aqueous Acid react->quench extract Separate Organic Layer quench->extract purify Dry and Purify extract->purify analyze Characterize Product purify->analyze

Caption: Workflow for the acylation of an amine with this compound.

troubleshooting_logic start Low Product Yield? cause1 Moisture Contamination? start->cause1 Yes cause2 Incorrect Temperature? start->cause2 No cause1->cause2 No solution1 Implement Anhydrous Techniques cause1->solution1 Yes cause3 Improper Stoichiometry? cause2->cause3 No solution2 Control Temperature (e.g., start at 0°C) cause2->solution2 Yes solution3 Verify Molar Equivalents cause3->solution3 Yes end_node Yield Improved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for low yield in this compound reactions.

References

proper storage and handling of moisture-sensitive pentyl chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of moisture-sensitive pentyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a colorless, transparent liquid that is highly sensitive to moisture.[1] It serves as a crucial reagent in organic synthesis, primarily as an acylating agent for alcohols and amines.[1] Its high reactivity makes it valuable for the structural modification and synthesis of biologically active molecules, including its use in the preparation of P2Y12 antagonists for inhibiting platelet aggregation.[1]

Q2: What are the key chemical properties of this compound I should be aware of?

This compound is characterized by its high chemical reactivity due to the acyl chloride functional group.[1] It readily undergoes condensation reactions with water and alcohols to form carbonate ester derivatives.[1] It is also a flammable liquid and vapor.[2][3]

Q3: How does moisture affect this compound?

This compound is extremely sensitive to moisture and will readily decompose upon contact with water.[1] This reaction, known as hydrolysis, results in the formation of pentanol, carbon dioxide, and corrosive hydrochloric acid (HCl) gas.[4][5] The generation of HCl is observable as steamy white fumes.[6]

Q4: What are the primary hazards associated with handling this compound?

The main hazards include:

  • Corrosivity: It causes severe skin burns and serious eye damage.[2][3][7][8]

  • Toxicity: It is harmful if swallowed and can be fatal if inhaled.[2][7][8] Inhalation may cause respiratory tract irritation, coughing, shortness of breath, headache, and nausea.[2]

  • Flammability: It is a flammable liquid and vapor, with a flash point of 53°C.[3][9] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[10]

  • Reactivity: It reacts violently with water, generating heat and toxic gases.[2][10] It is also incompatible with strong oxidizing agents, bases, amines, and alcohols.[2][11]

Troubleshooting Guide

Problem: I observe white fumes emanating from my this compound container upon opening.

  • Cause: This is a strong indication of exposure to moisture. The white fumes are likely hydrochloric acid (HCl) gas, a decomposition product.[6]

  • Solution:

    • Handle the container in a well-ventilated chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

    • If the material is still needed for a non-critical application where purity is not paramount, dispense the required amount quickly and immediately reseal the container, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][12]

    • For reactions sensitive to impurities or requiring precise stoichiometry, it is highly recommended to use a fresh, unopened container of this compound.

    • Label the compromised container to indicate potential degradation.

Problem: My reaction yield is lower than expected when using this compound.

  • Cause: Lower yields can be attributed to the degradation of the this compound due to improper storage or handling, leading to a lower concentration of the active reagent.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the reagent has been consistently stored in a tightly sealed container at the recommended temperature of 2-8°C.[1][3]

    • Check for Signs of Decomposition: Inspect the liquid for any discoloration or the presence of precipitates. As mentioned above, fuming upon opening is a clear sign of moisture contamination.

    • Use a Fresh Sample: If degradation is suspected, repeat the experiment with a new, unopened bottle of this compound.

    • Inert Atmosphere: For future reactions, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere to prevent moisture ingress.

Data Presentation

Table 1: Storage and Handling Recommendations for this compound

ParameterRecommendationSource(s)
Storage Temperature 2-8°C (Refrigerated)[1][3][11]
Storage Atmosphere Under an inert gas (e.g., Nitrogen)[2][12]
Container Tightly sealed, original container[2][3][10]
Handling Area Well-ventilated area or chemical fume hood[2][10]
Incompatible Materials Water, strong oxidizing agents, bases, amines, alcohols[2][11]

Table 2: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryRequired EquipmentSource(s)
Eye/Face Protection Safety goggles and/or face shield[2][3]
Hand Protection Chemical-resistant gloves[2][3]
Body Protection Lab coat, impervious clothing[2][3][11]
Respiratory Protection Use in a well-ventilated area; respirator may be required for spills or inadequate ventilation[11]

Experimental Protocols

Cited Experimental Protocol: Acylation Reaction

The following is a representative protocol for an acylation reaction using this compound:

  • Preparation: In a dry 500 mL reactor, combine pyrazine-1-methyl tert-butyl ester (26.8 mmol) and N,N-diisopropylethylamine (5.14 mL, 29.5 mmol) in anhydrous dichloromethane (50 mL).[1]

  • Reaction Initiation: Cool the mixture to 0°C.[1]

  • Addition of this compound: Slowly add this compound (29.5 mmol) dropwise to the cooled mixture.[1]

  • Initial Reaction: Stir the resulting mixture at 0°C for 15 minutes.[1]

  • Warming and Continued Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.[1]

  • Workup: After the reaction is complete, pour the mixture into a 10% aqueous citric acid solution (200 mL).[1]

  • Extraction and Drying: Separate the organic layer and dry it over sodium sulfate.[1]

Visualizations

MoistureDecompositionPathway Decomposition Pathway of this compound in the Presence of Moisture PentylChloroformate This compound (C6H11ClO2) Decomposition Hydrolysis Reaction PentylChloroformate->Decomposition Moisture Moisture (H2O) Moisture->Decomposition Products Decomposition Products Decomposition->Products Pentanol Pentanol Products->Pentanol CO2 Carbon Dioxide (CO2) Products->CO2 HCl Hydrogen Chloride (HCl Gas - White Fumes) Products->HCl

Caption: Moisture-induced decomposition of this compound.

HandlingWorkflow Workflow for Handling Suspected Degraded this compound start Open this compound Container check_fumes Observe for white fumes? start->check_fumes no_fumes Proceed with experiment (Maintain inert atmosphere) check_fumes->no_fumes No fumes Moisture Contamination Suspected check_fumes->fumes Yes critical_reaction Is the reaction stoichiometry/purity critical? fumes->critical_reaction use_new Discard degraded reagent and use a new bottle critical_reaction->use_new Yes use_carefully Use with caution for non-critical applications. Label container as 'Potentially Degraded'. critical_reaction->use_carefully No

References

Technical Support Center: Gas Chromatography (GC) Analysis of Pentyl Chloroformate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the GC analysis of pentyl chloroformate derivatives. It is intended for researchers, scientists, and drug development professionals to help resolve common chromatographic issues and ensure data quality.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing this compound derivatives?

Peak tailing in the gas chromatography of this compound derivatives, like with many other analytes, can be attributed to a combination of physical and chemical factors.[1] Physical issues often affect all peaks in the chromatogram and can include disruptions in the carrier gas flow path, such as a poorly cut column or improper column installation.[2][3] Chemical issues are typically analyte-specific and arise from interactions between the derivatives and active sites within the GC system.[1] These active sites, often exposed silanol groups on the injector liner or column, can cause secondary retention of polar analytes, leading to asymmetric peaks.[4][5] Given that chloroformate derivatization targets polar functional groups like amines and phenols, the resulting derivatives can still possess features that make them susceptible to these interactions.

Q2: How can I determine if the peak tailing is a chemical or a physical problem?

A key diagnostic step is to observe the chromatogram as a whole.[1]

  • If most or all peaks are tailing: The issue is likely physical or system-wide.[1][3] This suggests a problem with the flow path, such as dead volumes, leaks, or a poorly installed column.[1][3]

  • If only specific peaks are tailing (especially the more polar derivatives): The problem is likely chemical.[1] This points towards undesirable interactions between your this compound derivatives and active sites in the system, such as a contaminated inlet liner or a degraded column stationary phase.[5]

Q3: Can the derivatization process itself contribute to peak tailing?

Yes, the derivatization step is critical and can influence peak shape. Incomplete derivatization can leave behind the original, more polar, and less volatile analytes, which may not chromatograph well or may interact strongly with the column. The presence of excess derivatizing reagent or byproducts can also interfere with the analysis. While derivatization with alkyl chloroformates is typically rapid, ensuring the reaction goes to completion is essential for achieving sharp, symmetrical peaks.[6][7]

In-Depth Troubleshooting Guide

This section provides a detailed question-and-answer guide to systematically troubleshoot and resolve peak tailing.

Injector and Inlet System

Q4: My peaks started tailing suddenly after several injections. What should I check in the inlet?

Sudden peak tailing often points to contamination in the inlet system.[8] Non-volatile residues from your sample matrix can accumulate in the liner, creating active sites.[9]

  • Recommended Action:

    • Replace the Inlet Liner: This is the most common solution. Use a fresh, deactivated liner.[10]

    • Clean the Injector Port: If changing the liner doesn't solve the problem, the injector port itself may need cleaning.

    • Replace the Septum and O-ring: A worn or cored septum can shed particles into the liner.[8]

Q5: What type of inlet liner is best for analyzing this compound derivatives?

Using a deactivated liner is crucial to prevent interactions with active silanol groups.[4] For analyses that may contain particulates or non-volatile residue, a liner with deactivated glass wool can help trap contaminants and protect the column, though the wool itself can become an active site over time.[11]

The GC Column

Q6: How does the GC column itself cause peak tailing?

The column is a primary source of peak shape problems. Key causes include:

  • Contamination: Accumulation of non-volatile material at the head of the column creates active sites and can obstruct the stationary phase.[2][4]

  • Improper Installation: A poor column cut or setting the column at the wrong height in the inlet or detector can create turbulence and dead volume.[3][10] A jagged or angled cut is a very common cause of tailing for all peaks.[3]

  • Stationary Phase Degradation: Over time, the stationary phase can degrade, exposing active silanol groups on the fused silica tubing.[9]

Q7: What steps can I take to fix column-related peak tailing?

  • Trim the Column: Remove 10-20 cm from the inlet end of the column.[10] This removes the most contaminated section.

  • Re-install the Column: Ensure you make a clean, 90-degree cut and install the column at the manufacturer-recommended height in both the inlet and detector.[3][10] Inspect the cut with a magnifier.[10]

  • Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.[12]

Method and System Parameters

Q8: Could my injection technique or solvent choice be the problem?

Absolutely. The way the sample is introduced and the solvent used can significantly impact peak shape.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting or tailing peaks.[13] Try diluting your sample.

  • Solvent-Phase Polarity Mismatch: If the polarity of your sample solvent is very different from your stationary phase, poor peak focusing can occur, leading to tailing or split peaks.[5][8]

  • Splitless Injection Issues: If using a splitless injection, an incorrect purge activation time can cause the solvent tail to be excessively long, which can affect the shape of early-eluting peaks.[14]

Troubleshooting Summary

The table below summarizes common issues and recommended actions for resolving peak tailing.

Symptom Potential Cause Recommended Action(s) Relevant Component
All peaks are tailingPoor column cut / Improper installationRe-cut (90° angle) and re-install column at the correct depth.[3]Column / Installation
Contaminated inlet linerReplace the liner with a new, deactivated one.[10]Inlet
Dead volume in the systemCheck all fittings and connections; ensure proper column installation.[1]System Flow Path
Only polar derivative peaks are tailingActive sites in the liner or columnReplace liner; trim 10-20 cm from the column inlet.[10]Inlet / Column
Column stationary phase degradationTrim the column; if unresolved, replace the column.[9]Column
Tailing worsens with each injectionSample matrix contaminationReplace liner; use sample preparation (e.g., SPE) to clean up samples.[8]Inlet / Sample Prep
Early eluting peaks show tailingSolvent effect issues (splitless mode)Optimize initial oven temperature (10-20°C below solvent boiling point).[8][15]Method Parameters
Incorrect split/purge timeEnsure the purge valve activates correctly after injection.[14]Method Parameters

Experimental Protocols

Representative Protocol: Derivatization of a Primary Amine with this compound

This protocol is a general guideline for the derivatization of a sample containing primary amines to form their corresponding carbamates, which are amenable to GC analysis. This is adapted from common procedures for other alkyl chloroformates.[6]

Materials:

  • Sample containing the analyte (e.g., dissolved in water or buffer)

  • This compound

  • Pyridine or a basic buffer (e.g., sodium borate, pH 9-10)[6]

  • Anhydrous Ethanol or Methanol

  • Extraction Solvent (e.g., Hexane or Chloroform)[16]

  • Anhydrous Sodium Sulfate

Procedure:

  • To 500 µL of the aqueous sample in a reaction vial, add 100 µL of pyridine and 400 µL of anhydrous ethanol.

  • Vortex the mixture gently.

  • Add 50 µL of this compound to the mixture. The reaction is typically very fast.[6]

  • Vortex the vial for 30-60 seconds to ensure thorough mixing and reaction.

  • Add 500 µL of hexane (or another suitable extraction solvent) to the vial to extract the pentyl carbamate derivatives.

  • Vortex vigorously for 1 minute to facilitate the liquid-liquid extraction.

  • Centrifuge the vial to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an autosampler vial for GC analysis.

Recommended GC-MS Parameters

These are starting parameters and should be optimized for your specific instrument and analytes.

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane)A standard non-polar or mid-polar column is often suitable for chloroformate derivatives.[17]
Injector Temperature 250 °CEnsures volatilization without causing thermal degradation of the derivatives.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is good for concentrated samples; splitless for trace analysis.
Injection Volume 1 µLA standard volume to avoid column overload.
Carrier Gas Helium, Constant Flow @ 1.0-1.2 mL/minProvides good efficiency and stable retention times.
Oven Program Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minAn example program; should be optimized to separate analytes of interest.[17]
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for electron ionization.
MS Scan Range 40-550 m/zA wide enough range to capture the mass fragments of the derivatives.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

G cluster_0 Start: Observation cluster_1 Step 1: Initial Diagnosis cluster_2 Step 2: Troubleshooting Paths cluster_physical Physical Issues cluster_chemical Chemical Issues cluster_3 Step 3: Resolution start Peak Tailing Observed diag Which peaks tail? start->diag phys_cause Potential Causes: - Poor Column Cut - Improper Installation - Inlet Contamination diag->phys_cause All Peaks chem_cause Potential Causes: - Active Sites - Column Degradation - Sample Overload diag->chem_cause Specific Peaks phys_action Actions: 1. Re-install Column 2. Replace Liner 3. Check Fittings phys_cause->phys_action Investigate solution Peak Shape Improved phys_action->solution chem_action Actions: 1. Trim Column Inlet 2. Use Deactivated Liner 3. Dilute Sample chem_cause->chem_action Investigate chem_action->solution

Caption: A logical workflow for troubleshooting GC peak tailing.

References

Technical Support Center: Improving the Efficiency of Pentyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentyl chloroformate derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound derivatization in a question-and-answer format.

Issue 1: Low or No Derivative Yield

  • Question: I am observing a very low yield of my derivatized product, or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no derivative yield is a common issue that can stem from several factors. Here are the primary causes and their solutions:

    • Incorrect pH: The derivatization reaction with this compound is highly pH-dependent. For efficient derivatization of amines, phenols, and carboxylic acids, an alkaline environment (pH 9-10) is crucial to ensure the analytes are in their deprotonated, nucleophilic state.[1]

      • Solution: Ensure the pH of your reaction mixture is adjusted to 9-10 using a suitable base like sodium bicarbonate or sodium hydroxide before adding the this compound.[1] Verify the pH of your aqueous sample and adjust accordingly.

    • Presence of Water (Hydrolysis): this compound is sensitive to moisture and can be hydrolyzed to pentanol and carbon dioxide, especially in the presence of a base.[2] This side reaction consumes the derivatizing reagent, reducing the yield of your target derivative.

      • Solution: While chloroformate derivatization can be performed in an aqueous medium, it is crucial to work quickly and efficiently.[3] For highly sensitive analyses or when dealing with low concentrations of analytes, consider drying your sample completely before derivatization and using anhydrous solvents.[4] Store this compound under anhydrous conditions and handle it in a dry environment.[5]

    • Inactive Reagent: this compound can degrade over time, especially if not stored properly.

      • Solution: Use a fresh or recently opened bottle of this compound. Ensure the reagent has been stored in a cool, dry place, away from moisture.[4]

    • Insufficient Reagent: An inadequate amount of this compound will result in incomplete derivatization.

      • Solution: A molar excess of this compound is typically required. The optimal ratio will depend on the concentration of your analyte. Start with a 2 to 10-fold molar excess of the derivatizing reagent.[6]

    • Poor Catalyst Activity: Pyridine is often used as a catalyst to accelerate the reaction.[1]

      • Solution: Ensure you are using high-purity, anhydrous pyridine.

Issue 2: Incomplete Derivatization

  • Question: My chromatogram shows peaks for both the derivatized and underivatized analyte. How can I drive the reaction to completion?

  • Answer: Incomplete derivatization can lead to inaccurate quantification and poor peak shapes. Here’s how to address it:

    • Reaction Time: The derivatization reaction with this compound is generally rapid, but for some sterically hindered analytes, a longer reaction time may be necessary.[3]

      • Solution: While many protocols suggest reaction times of a few minutes, you can try extending the reaction time to 15-30 minutes to ensure complete derivatization.[1]

    • Mixing: Inefficient mixing of the aqueous and organic phases can lead to incomplete reaction.

      • Solution: Vortex the reaction mixture vigorously for at least 30-60 seconds after adding the this compound to ensure thorough mixing.[7]

    • Temperature: While the reaction is typically performed at room temperature, gentle heating can sometimes improve the derivatization of less reactive compounds.

      • Solution: If other troubleshooting steps fail, consider incubating the reaction mixture at a slightly elevated temperature (e.g., 40-60°C). However, be cautious as this can also increase the rate of hydrolysis and other side reactions.

Issue 3: Presence of Interfering Peaks or Byproducts

  • Question: I am observing unexpected peaks in my chromatogram that are interfering with my analysis. What could be the source of these peaks?

  • Answer: Interfering peaks can arise from several sources during the derivatization process.

    • Hydrolysis Products: As mentioned, this compound can hydrolyze to form pentanol. This can result in a large pentanol peak in your chromatogram.

      • Solution: Minimize the exposure of the reagent to water and work quickly.

    • Side Reactions with Solvents: If your sample is dissolved in a solvent containing reactive functional groups (e.g., alcohols), these can also be derivatized by this compound.

      • Solution: Whenever possible, use aprotic solvents like acetonitrile or dry down your sample and reconstitute it in a non-reactive solvent.

    • Excess Reagent: A large excess of this compound can sometimes be detected in the chromatogram.

      • Solution: After the reaction, you can gently evaporate the excess reagent under a stream of nitrogen. However, be careful not to lose your derivatized analyte, which is now more volatile.

Frequently Asked Questions (FAQs)

  • Q1: What types of compounds can be derivatized with this compound?

    • A1: this compound is a versatile derivatizing agent for compounds containing active hydrogen atoms, including primary and secondary amines, phenols, carboxylic acids, and thiols.[2][8] It is commonly used in the analysis of amino acids, organic acids, and other polar metabolites.[9][10]

  • Q2: Is it necessary to perform the derivatization in an aqueous or non-aqueous medium?

    • A2: One of the advantages of alkyl chloroformate derivatization is that it can be performed directly in an aqueous medium, which simplifies sample preparation.[3] However, for analytes that are prone to degradation in water or for trace analysis, performing the derivatization in a non-aqueous (anhydrous) medium can improve yields and reduce byproducts.[4]

  • Q3: What is the role of pyridine in the reaction?

    • A3: Pyridine acts as a catalyst in the derivatization reaction. It is a weak base that neutralizes the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards product formation.[1][11]

  • Q4: How stable are the this compound derivatives?

    • A4: The resulting carbamate, carbonate, and ester derivatives are generally stable for GC-MS analysis.[2] However, their stability can be influenced by the storage conditions. It is recommended to analyze the derivatized samples as soon as possible or store them at low temperatures (e.g., 4°C) in a sealed vial to prevent hydrolysis.

  • Q5: Can I use other alkyl chloroformates for my analysis?

    • A5: Yes, other alkyl chloroformates like methyl, ethyl, and isobutyl chloroformate are also commonly used.[9][10] The choice of reagent can influence the chromatographic properties and mass spectral fragmentation of the derivatives. Longer alkyl chains, like in this compound, can increase the retention time and may be advantageous for separating more volatile analytes.

Quantitative Data Summary

The following tables summarize typical performance data for alkyl chloroformate derivatization based on studies using ethyl chloroformate. While specific values for this compound may vary, this data provides a general expectation of the method's performance.

Table 1: Method Validation Parameters for Ethyl Chloroformate Derivatization of Metabolites in Serum

ParameterValueReference
Correlation Coefficient (r)> 0.9900[12]
Limit of Detection (LOD)125 to 300 pg on-column[12]
Repeatability (RSD)< 10%[12]
Within-48h Stability (RSD)< 10%[12]
Mean Recovery70% to 120%[12]

Experimental Protocols

Protocol 1: General Aqueous Phase Derivatization with this compound

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Aqueous sample containing the analyte(s)

  • This compound

  • Pyridine (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for pH adjustment

  • Extraction solvent (e.g., hexane, chloroform, or ethyl acetate)[1]

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

Procedure:

  • Sample Preparation: Place a known volume of your aqueous sample (e.g., 100-250 µL) into a reaction vial.[1]

  • pH Adjustment: Add a sufficient amount of sodium bicarbonate or sodium hydroxide solution to adjust the pH of the sample to 9-10. Vortex briefly to mix.

  • Addition of Catalyst: Add a small volume of pyridine (e.g., 10 µL) to the vial and vortex.[1]

  • Derivatization: Add a molar excess of this compound (e.g., 20-30 µL) to the reaction mixture.[1] Immediately cap the vial and vortex vigorously for 30-60 seconds.

  • Extraction: Add an appropriate extraction solvent (e.g., 500 µL of hexane) to the vial. Vortex for another 30-60 seconds to extract the derivatives into the organic phase.[1]

  • Phase Separation: Centrifuge the vial to achieve clear phase separation.

  • Sample Analysis: Carefully transfer the organic (upper) layer to an autosampler vial for GC-MS analysis.

Visualizations

G General Derivatization Workflow start Start with Aqueous Sample ph_adjust Adjust pH to 9-10 start->ph_adjust add_catalyst Add Pyridine (Catalyst) ph_adjust->add_catalyst add_pcf Add this compound add_catalyst->add_pcf vortex Vortex Vigorously add_pcf->vortex extract Add Extraction Solvent & Vortex vortex->extract centrifuge Centrifuge for Phase Separation extract->centrifuge analyze Analyze Organic Phase by GC-MS centrifuge->analyze

Caption: Experimental workflow for this compound derivatization.

G Troubleshooting Low Derivatization Yield start Low/No Derivative Yield check_ph Is pH between 9 and 10? start->check_ph adjust_ph Adjust pH with Base check_ph->adjust_ph No check_reagent Is this compound Fresh? check_ph->check_reagent Yes adjust_ph->start use_new_reagent Use Fresh Reagent check_reagent->use_new_reagent No check_moisture Is the System Anhydrous? check_reagent->check_moisture Yes use_new_reagent->start dry_sample Dry Sample/Use Anhydrous Solvents check_moisture->dry_sample No increase_reagent Increase Molar Excess of Reagent check_moisture->increase_reagent Yes dry_sample->start success Yield Improved increase_reagent->success

Caption: A logical troubleshooting guide for low derivatization yield.

G This compound Reaction with an Amine reagents This compound R-O-C(=O)Cl Primary/Secondary Amine R'-NH₂ intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Carbamate Derivative R-O-C(=O)-NHR' Hydrochloric Acid HCl intermediate->products Elimination of HCl

Caption: Simplified reaction mechanism of this compound with an amine.

References

Technical Support Center: Managing Emulsion Formation During Extraction of Derivatized Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to emulsion formation during the extraction of derivatized products.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the extraction of my derivatized product?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1][2] This often appears as a cloudy or milky layer between the two distinct solvent phases, making a clean separation difficult.[3]

Emulsion formation is common during the liquid-liquid extraction of derivatized products and is typically caused by:

  • Vigorous Mixing: High-energy shaking or mixing provides the energy to break up the liquid phases into fine droplets.[4]

  • Presence of Emulsifying Agents: Molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions can stabilize emulsions. In biological and complex samples, common emulsifying agents include:

    • Phospholipids

    • Proteins

    • Free fatty acids

    • Cellular debris[4]

  • Derivatization Reagents and Byproducts: Excess derivatizing reagents or their byproducts can sometimes act as surfactants, contributing to the stability of the emulsion.

Q2: How can I prevent emulsion formation in the first place?

Prevention is often the most effective strategy.[4] Consider these preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area contact and extraction without high energy input.[4]

  • Salting-Out (Pre-emptive): If you anticipate emulsion formation based on your sample matrix, add a saturated salt solution (brine) or a solid salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the aqueous phase before extraction.[5] This increases the ionic strength of the aqueous layer, which can help prevent a stable emulsion from forming.[5]

  • Solvent Choice: Some solvents are more prone to forming emulsions than others. For example, dichloromethane (DCM) is often reported to form emulsions more readily than ethyl acetate.[6] If your protocol allows, consider testing an alternative extraction solvent.

Q3: I have already formed a stable emulsion. What are the first steps I should take to try and break it?

If an emulsion has already formed, start with the simplest and least disruptive methods first:

  • Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity alone can sometimes be enough to break a weak emulsion. Gently tapping the sides of the funnel or stirring the emulsion layer with a glass rod can aid this process.[7]

  • Salting-Out (Post-formation): Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to destabilize the emulsion.[4] Add the brine in small portions, gently swirl, and allow it to stand to observe if the emulsion breaks.[8]

  • Change the pH: Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise. This can alter the charge of the emulsifying agents, reducing their surfactant properties.[8] Caution: Before changing the pH, ensure your derivatized analyte is stable under acidic or basic conditions. For example, silyl ethers are generally labile to acid and can be cleaved under certain basic conditions.[2][9]

Troubleshooting Guide: A Systematic Approach to Breaking Emulsions

If the initial steps fail, a more systematic approach is required. The following guide provides a range of physical and chemical methods to break stable emulsions.

Decision-Making Workflow for Emulsion Breaking

The following diagram provides a logical workflow to guide you through the process of selecting an appropriate emulsion breaking technique.

Troubleshooting Workflow for Emulsion Formation start Emulsion Formed gentle_methods Attempt Gentle Methods (Wait, Tap, Add Brine) start->gentle_methods check_stability Is Derivatized Product pH Stable? gentle_methods->check_stability Emulsion Persists success Emulsion Broken Proceed with Extraction gentle_methods->success Emulsion Breaks adjust_ph Adjust pH (Dilute Acid/Base) check_stability->adjust_ph Yes physical_methods Employ Physical Methods (Centrifugation, Filtration, Sonication) check_stability->physical_methods No or Unknown adjust_ph->physical_methods Emulsion Persists adjust_ph->success Emulsion Breaks chemical_methods Consider Chemical Additives (Different Solvent, Demulsifier) physical_methods->chemical_methods Emulsion Persists physical_methods->success Emulsion Breaks chemical_methods->success Emulsion Breaks failure Emulsion Persists Consider Alternative Extraction (e.g., SPE) chemical_methods->failure Emulsion Persists

Caption: A decision-making tree for troubleshooting emulsion formation.

Detailed Methodologies

Physical Disruption Techniques

These methods are often preferred as they do not introduce additional chemical reagents that could interfere with downstream analysis.

MethodDescriptionTypical Parameters
Centrifugation Highly effective for breaking most emulsions by applying a strong mechanical force.Speed: 3000-5000 rpmTime: 5-20 minutes
Filtration Passing the emulsion through a physical medium can help to coalesce the dispersed droplets.Use a plug of glass wool or a filter aid like Celite® in a funnel.
Ultrasonication An ultrasonic bath provides energy to disrupt the emulsion.Time: ~15 minutes. Use an ice bath to prevent sample heating.
Heating or Cooling Changing the temperature can decrease the viscosity of the emulsion and promote phase separation. Freezing can also physically disrupt the emulsion.Gentle heating. For freezing, allow the mixture to thaw completely before separating the layers.
Chemical Disruption Techniques

These methods involve adding reagents to alter the chemical properties of the mixture.

MethodDescriptionConsiderations
Salting Out Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase, disrupting the emulsion.Can be very effective. Ensure the salt does not interfere with your analysis.
pH Adjustment Adding dilute acid or base can neutralize the charge on emulsifying agents.CRITICAL: Verify the stability of your derivatized product at different pH values before attempting this. Silyl ethers are particularly susceptible to cleavage.
Solvent Addition Adding a small amount of a different organic solvent can change the polarity of the organic phase and break the emulsion.Adding a more polar solvent like methanol or a less polar solvent like hexane can be effective.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Centrifugation
  • Carefully transfer the entire contents of the separatory funnel (both liquid phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge the tubes at 3000-5000 rpm for 15-20 minutes.

  • After centrifugation, three layers may be observed: the upper organic phase, the lower aqueous phase, and a solid "cake" of precipitated material at the interface.

  • Carefully pipette the desired layer, avoiding the interfacial material.

Protocol 2: Breaking an Emulsion using Salting-Out
  • Prepare a saturated solution of sodium chloride (NaCl) in deionized water (brine).

  • Add a small volume of the brine solution (e.g., 5-10 mL for a 100 mL extraction) to the separatory funnel containing the emulsion.

  • Gently invert the funnel 2-3 times. Do not shake vigorously.

  • Allow the funnel to stand and observe if the emulsion begins to break.

  • If necessary, add another small portion of brine and repeat the gentle inversion.

Protocol 3: Stability Considerations for Silyl Derivatives

The stability of your derivatized product is paramount when choosing an emulsion-breaking technique. Silyl ethers, commonly formed during derivatization for GC analysis (e.g., using BSTFA), are sensitive to both acidic and basic conditions.

Silyl EtherAbbreviationRelative Stability to Acidic Hydrolysis (vs. TMS=1)General Stability Notes
TrimethylsilylTMS1Very labile; cleaved by weak acids and mild bases.[9]
TriethylsilylTES64More stable than TMS, can be selectively cleaved in the presence of more robust silyl ethers.[9]
tert-ButyldimethylsilylTBDMS/TBS20,000Stable to mild acids but requires stronger acidic or basic conditions for cleavage.[9]
TriisopropylsilylTIPS700,000Highly stable to both acidic and basic conditions.[9]
tert-ButyldiphenylsilylTBDPS5,000,000The most stable of the common silyl ethers in acidic media.[9]

Note: This table provides a general guide. The actual stability will depend on the specific reaction conditions (temperature, solvent, concentration) and the structure of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow from derivatization to extraction, highlighting the point at which emulsion formation can occur and the subsequent troubleshooting steps.

Experimental Workflow: Derivatization and Extraction sample_prep Sample Preparation (e.g., Homogenization, Lysis) derivatization Derivatization (e.g., Silylation, Acylation) sample_prep->derivatization extraction Liquid-Liquid Extraction (Addition of Organic Solvent and Aqueous Phase) derivatization->extraction mixing Mixing (Gentle Inversion Recommended) extraction->mixing emulsion_check Check for Emulsion mixing->emulsion_check separation Phase Separation emulsion_check->separation No Emulsion troubleshoot Troubleshoot Emulsion (Refer to Decision Workflow) emulsion_check->troubleshoot Emulsion Formed collection Collect Organic Layer separation->collection analysis Downstream Analysis (e.g., GC-MS, LC-MS) collection->analysis troubleshoot->separation

Caption: A typical experimental workflow from derivatization to analysis.

References

Technical Support Center: Minimizing Interference from Derivatization Byproducts in Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from byproducts generated during derivatization reactions in your mass spectrometry (MS) analyses.

Frequently Asked Questions (FAQs)

This section addresses common questions about interference from derivatization byproducts.

Q1: What are derivatization byproducts and why are they a problem in MS analysis?

A1: Derivatization is a chemical modification technique used to enhance the analytical properties of compounds, such as increasing their volatility for gas chromatography (GC) or improving their ionization efficiency for mass spectrometry (MS).[1] However, these reactions are not always perfect and can produce unwanted side products, known as byproducts. These byproducts, along with any excess derivatizing reagent, can co-elute with the target analyte, causing interference in the mass spectrum. This interference can manifest as overlapping peaks, ion suppression, or the introduction of extraneous ions, which complicates data interpretation and can lead to inaccurate quantification.[2][3]

Q2: How can I identify if the interference in my chromatogram is from derivatization byproducts?

A2: Identifying derivatization byproducts often involves a combination of approaches:

  • Blank Analysis: Run a "reagent blank" containing only the derivatization reagent and solvent. Peaks that appear in the reagent blank are likely from the reagent itself or its byproducts.

  • Mass Spectral Libraries: Compare the mass spectra of the interfering peaks with known spectra of common derivatization byproducts. For example, silylating agents often produce characteristic siloxane patterns.[4]

  • Reviewing Reaction Mechanisms: Understanding the chemistry of your derivatization reaction can help predict potential side reactions and the structures of likely byproducts.[5]

Q3: What are the main strategies to minimize the formation of derivatization byproducts?

A3: Minimizing byproduct formation starts with optimizing the derivatization reaction itself. Key parameters to control include:

  • Reagent Stoichiometry: Using a large excess of the derivatizing reagent can sometimes lead to more byproducts. It is important to optimize the reagent-to-analyte ratio.[5]

  • Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can lead to incomplete reactions or the formation of degradation products. These parameters should be carefully optimized for each analyte.[6]

  • Anhydrous Conditions: Many derivatization reagents, particularly silylating agents, are sensitive to moisture. The presence of water can lead to hydrolysis of the reagent and the formation of unwanted byproducts.[1]

  • pH Control: For some reactions, such as acylation, controlling the pH is crucial for driving the reaction to completion and minimizing side reactions.[3]

Q4: What are the most common post-derivatization cleanup techniques?

A4: The two most common and effective cleanup techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an organic solvent and an aqueous solution). Byproducts that are more polar than the derivatized analyte can often be removed by washing the organic phase with an aqueous solution.[7][8]

  • Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid sorbent. By choosing the appropriate sorbent and elution solvents, it is possible to selectively retain the derivatized analyte while the byproducts and excess reagent are washed away, or vice-versa.[9][10]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues encountered during MS analysis due to derivatization byproducts.

Issue 1: Large, Overloading Peak from Excess Derivatization Reagent

Symptoms:

  • A very large, broad peak at the beginning or end of the chromatogram that may be saturating the detector.

  • Poor peak shape and resolution for analytes eluting close to the reagent peak.

Possible Causes:

  • Use of a large excess of the derivatization reagent.

  • High volatility and concentration of the reagent and its immediate byproducts.

Troubleshooting Steps:

  • Optimize Reagent Amount: Systematically reduce the amount of derivatization reagent used to the minimum required for complete derivatization of your analyte.

  • Evaporation/Drying: If the reagent is volatile, gently evaporate the reaction mixture to dryness under a stream of nitrogen before reconstituting the sample in a suitable solvent for injection.

  • Implement a Cleanup Procedure:

    • Liquid-Liquid Extraction (LLE): Perform a wash step to remove the excess reagent. For example, acidic byproducts from acylation can be removed with a basic aqueous wash.[11]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge that retains your analyte of interest but allows the less retentive reagent to be washed away.

Issue 2: Multiple Peaks for a Single Analyte (Artifact Formation)

Symptoms:

  • The appearance of several unexpected peaks in the chromatogram for a pure standard of a single analyte.

  • Mass spectra of these unexpected peaks may show similarities to the expected derivative, such as common fragment ions.

Possible Causes:

  • Incomplete Derivatization: The original, underivatized compound is present alongside the derivatized product.

  • Side Reactions: The derivatizing reagent is reacting with the analyte at multiple sites or forming alternative derivatives.[5]

  • Degradation: The derivatized analyte is unstable and breaking down in the injector or on the column.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Temperature and Time: Ensure the reaction has sufficient time and temperature to go to completion. Monitor the reaction progress over time to determine the optimal endpoint.[6]

    • Catalyst: For some reactions, the addition of a catalyst can improve the yield of the desired derivative.[2]

  • Ensure Anhydrous Conditions: For moisture-sensitive reagents like silylating agents, ensure all glassware, solvents, and the sample itself are dry.

  • Evaluate Reagent Choice: Consider if a different derivatization reagent might be more specific for the functional group of interest and less prone to side reactions.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Post-Derivatization Cleanup

This protocol is a general guideline for removing polar byproducts and excess reagents from a derivatized sample in an organic solvent.

Materials:

  • Separatory funnel

  • Organic solvent immiscible with water (e.g., hexane, ethyl acetate, dichloromethane)[12]

  • Aqueous wash solution (e.g., deionized water, dilute acid, or dilute base)

  • Anhydrous sodium sulfate

Procedure:

  • Transfer the derivatized sample, dissolved in a suitable organic solvent, to a separatory funnel.

  • Add an equal volume of the aqueous wash solution. The choice of wash solution depends on the nature of the byproducts. For acidic byproducts, a dilute base (e.g., 5% sodium bicarbonate) can be effective. For basic byproducts, a dilute acid (e.g., 5% HCl) can be used. For neutral byproducts, deionized water may be sufficient.[7][8]

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of emulsions.[8]

  • Allow the layers to fully separate.

  • Drain the lower (denser) layer. The aqueous layer is typically the lower layer, but this depends on the organic solvent used.

  • Repeat the wash step with a fresh portion of the aqueous solution if necessary.

  • Drain the organic layer into a clean flask.

  • Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.

  • Filter or decant the dried organic solvent, which now contains the purified derivatized analyte, and proceed with analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Post-Derivatization Cleanup

This protocol provides a general framework for using SPE to clean up a derivatization reaction. The specific sorbent and solvents will need to be optimized for your particular analyte and derivatization byproducts.

Materials:

  • SPE cartridge with appropriate sorbent (e.g., C18 for reversed-phase, silica for normal-phase)

  • SPE manifold

  • Conditioning, wash, and elution solvents

Procedure:

  • Conditioning: Pass a solvent through the SPE cartridge to activate the sorbent. For reversed-phase cartridges (e.g., C18), this is typically methanol followed by water.[10]

  • Equilibration: Equilibrate the sorbent with a solvent that is similar in composition to the sample solvent.

  • Sample Loading: Load the derivatized sample onto the cartridge. The goal is for the derivatized analyte to be retained by the sorbent.

  • Washing: Pass a "wash" solvent through the cartridge. This solvent should be strong enough to elute the excess reagent and byproducts but weak enough to leave the derivatized analyte bound to the sorbent. This step may need to be optimized by testing different solvent compositions.[10]

  • Elution: Pass an "elution" solvent through the cartridge that is strong enough to disrupt the interaction between the derivatized analyte and the sorbent, thereby eluting your purified analyte. Collect this fraction for analysis.

Data Presentation

The effectiveness of cleanup procedures can be evaluated by comparing the analyte recovery and the removal of interfering byproducts.

Table 1: Comparison of Post-Derivatization Cleanup Methods for Silylated Analytes

Cleanup MethodAnalyte Recovery (%)Excess Reagent Removal (%)Reference
No Cleanup1000-
Liquid-Liquid Extraction (Water Wash)85-95>90[7][8]
Solid-Phase Extraction (C18)90-98>99[9][10]

Table 2: Analyte Recovery after Various Post-Acylation Cleanup Strategies

Cleanup MethodAnalyte Recovery (%)Byproduct Removal EfficiencyReference
Liquid-Liquid Extraction (Base Wash)80-92High for acidic byproducts[11]
Solid-Phase Extraction (Silica)88-97Good for polar byproducts[9]
Evaporation to Dryness95-100Dependent on byproduct volatility[1]

Visualizations

experimental_workflow General Experimental Workflow for Derivatization and Cleanup cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_output Output Sample Initial Sample Derivatization Derivatization Reaction (Analyte + Reagent) Sample->Derivatization Add Derivatizing Reagent LLE Liquid-Liquid Extraction Derivatization->LLE Option 1 SPE Solid-Phase Extraction Derivatization->SPE Option 2 Analysis MS Analysis LLE->Analysis SPE->Analysis CleanSpectrum Clean Mass Spectrum Analysis->CleanSpectrum

Caption: Workflow for derivatization and subsequent cleanup before MS analysis.

troubleshooting_workflow Troubleshooting Workflow for Derivatization Interference Problem Interference Observed in Mass Spectrum IdentifySource Identify Source of Interference (Reagent Blank, Library Search) Problem->IdentifySource Byproduct Interference from Byproducts or Excess Reagent IdentifySource->Byproduct IncompleteReaction Incomplete Derivatization IdentifySource->IncompleteReaction OptimizeReaction Optimize Derivatization Reaction (Time, Temp, Stoichiometry) Byproduct->OptimizeReaction Yes ImplementCleanup Implement/Optimize Cleanup Procedure (LLE/SPE) OptimizeReaction->ImplementCleanup SuccessfulAnalysis Successful Analysis ImplementCleanup->SuccessfulAnalysis ReoptimizeConditions Re-optimize Reaction Conditions (Longer Time/Higher Temp) IncompleteReaction->ReoptimizeConditions Yes CheckReagents Check Reagent Quality and Anhydrous Conditions ReoptimizeConditions->CheckReagents CheckReagents->SuccessfulAnalysis

Caption: Logical workflow for troubleshooting derivatization-related interference.

References

Technical Support Center: Pentyl Chloroformate Reactions - Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base for reactions involving pentyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in reactions with this compound?

A1: In reactions with nucleophiles such as amines and alcohols, this compound undergoes a nucleophilic acyl substitution to form carbamates and carbonates, respectively. These reactions produce hydrochloric acid (HCl) as a byproduct. The primary role of a base is to neutralize this HCl, driving the reaction to completion and preventing potential acid-catalyzed side reactions or degradation of acid-sensitive functional groups.

Q2: What are the common types of bases used in this compound reactions?

A2: Both organic and inorganic bases are commonly used.

  • Organic Bases: These are typically tertiary amines such as pyridine, triethylamine (TEA), and N,N-diisopropylethylamine (DIPEA or Hünig's base).

  • Inorganic Bases: Common choices include alkali metal carbonates and bicarbonates like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), and potassium bicarbonate (KHCO₃).

Q3: How do I choose between an organic and an inorganic base?

A3: The choice depends on several factors, including the nature of the nucleophile, the solvent, and the desired reaction conditions.

  • For reactions with amines (carbamate formation): It is crucial to use a non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA). Less hindered bases like triethylamine and pyridine can compete with the primary or secondary amine nucleophile, leading to the formation of undesired N-acylated base adducts.

  • For reactions with alcohols (carbonate formation): A wider range of bases can be used, including both organic and inorganic bases. Inorganic bases like sodium carbonate or potassium carbonate are often preferred due to their low cost, ease of removal (filtration), and minimal side reactions.

Q4: Can I use a strong base like sodium hydroxide?

A4: Using strong bases like sodium hydroxide is generally not recommended. This compound is sensitive to moisture and can be rapidly hydrolyzed by strong aqueous bases, leading to the formation of pentanol, carbon dioxide, and sodium chloride. This decomposition pathway will compete with the desired reaction and reduce the yield of the target product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in amine reaction The amine base used (e.g., triethylamine, pyridine) is reacting with the this compound.Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).
Formation of an unexpected side product with a mass corresponding to the base + pentyl group The tertiary amine base is acting as a nucleophile.Switch to a more sterically hindered base like DIPEA or consider using an inorganic base if the starting materials are compatible.
Low yield in alcohol reaction The inorganic base is not soluble in the reaction solvent, leading to inefficient HCl scavenging.Consider using a phase-transfer catalyst to improve the solubility and reactivity of the inorganic base. Alternatively, switch to a soluble organic base like pyridine or triethylamine if side reactions are not a concern.
Reaction is sluggish or does not go to completion The base is not strong enough to effectively neutralize the generated HCl, leading to a buildup of acidic conditions that can inhibit the reaction.Ensure at least a stoichiometric amount of base is used. If using a weak base, consider switching to a slightly stronger base, keeping in mind the potential for side reactions.
Decomposition of starting material This compound is hydrolyzing due to the presence of water in the reagents or solvent.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Comparison of Bases for this compound Reactions

The following table provides a qualitative comparison of common bases for reactions with this compound. Quantitative yields are highly dependent on the specific nucleophile, solvent, and reaction conditions.

Base Type Typical Application Advantages Disadvantages
N,N-Diisopropylethylamine (DIPEA) Organic (Tertiary Amine)Reactions with primary and secondary aminesNon-nucleophilic due to steric hindrance, minimizes side reactions.Higher cost, can be more difficult to remove during workup.
Triethylamine (TEA) Organic (Tertiary Amine)Reactions with alcohols; sometimes used with amines (caution required)Good solubility in organic solvents, relatively inexpensive.Can act as a nucleophile and react with this compound, especially with less reactive primary/secondary amines.
Pyridine Organic (Tertiary Amine)Reactions with alcoholsGood solvent properties, effective HCl scavenger.Can be nucleophilic, potentially leading to side products. Strong odor.
Sodium Carbonate (Na₂CO₃) InorganicReactions with alcoholsInexpensive, easy to remove by filtration, generally non-nucleophilic.Limited solubility in many organic solvents.
Potassium Carbonate (K₂CO₃) InorganicReactions with alcoholsSimilar to sodium carbonate, slightly stronger base.Limited solubility in many organic solvents.

Experimental Protocols

General Protocol for Carbamate Formation using this compound and DIPEA
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 equivalents) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of this compound: Slowly add this compound (1.0 - 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

General Protocol for Carbonate Formation using this compound and Sodium Carbonate
  • Preparation: To a round-bottom flask, add the alcohol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or toluene).

  • Addition of Base: Add powdered anhydrous sodium carbonate (1.5 - 2.0 equivalents).

  • Cooling: Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of this compound: Slowly add this compound (1.0 - 1.1 equivalents) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.

  • Work-up: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or silica gel column chromatography if necessary.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products PC This compound Product Product (Carbamate or Carbonate) PC->Product reacts with HCl HCl Nuc Nucleophile (Amine or Alcohol) Nuc->Product Base Base Salt Base-HCl Salt Base->Salt neutralizes HCl->Salt

Caption: General reaction scheme for this compound with a nucleophile in the presence of a base.

Base_Selection_Logic Start Select Nucleophile IsAmine Is the nucleophile a primary or secondary amine? Start->IsAmine UseHinderedBase Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) IsAmine->UseHinderedBase Yes UseBroaderBase Use an organic or inorganic base (e.g., Pyridine, TEA, Na₂CO₃) IsAmine->UseBroaderBase No (Alcohol) AvoidNucleophilicBase Avoid less hindered tertiary amines (e.g., Pyridine, TEA) UseHinderedBase->AvoidNucleophilicBase

Caption: Decision workflow for selecting an appropriate base for this compound reactions.

Technical Support Center: Purification of Products Synthesized with Pentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of compounds synthesized using pentyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications? A1: this compound is a chemical reagent primarily used as an acylating agent in organic synthesis.[1] It is commonly used to introduce the pentyloxycarbonyl (Poc) protecting group onto amines, alcohols, and other nucleophiles, forming carbamates and carbonates, respectively.[2] This reagent is valuable in the synthesis of intermediates for pharmaceuticals, such as the antitumor agent Capecitabine and the thrombin inhibitor dabigatran etexilate.[2][3]

Q2: How should I handle and store this compound safely? A2: this compound is a flammable, corrosive, and moisture-sensitive liquid.[1][2][4] It should be handled in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7] Store the reagent in a tightly sealed container, under an inert atmosphere (like nitrogen), and in a cool, dry place, often refrigerated at 2-8°C, away from ignition sources and incompatible materials like water, bases, amines, and alcohols.[1][4][6]

Q3: What are the common byproducts of reactions involving this compound? A3: The most common byproduct from the reaction of this compound with nucleophiles like amines or alcohols is hydrochloric acid (HCl).[2] Due to its high sensitivity to moisture, hydrolysis is a frequent side reaction, which produces pentyl alcohol, carbon dioxide, and additional HCl.[2] Another potential byproduct is dipentyl carbonate, which can form if the chloroformate reacts with pentyl alcohol generated from hydrolysis.[6]

Q4: How stable is the pentyloxycarbonyl (Poc) protecting group? A4: The stability of the Poc group is a critical consideration in multi-step synthesis. Generally, carbamate protecting groups are stable under a range of conditions but can be cleaved when necessary. The specific stability depends on the reaction conditions they are subjected to in subsequent steps. While detailed stability data for the Poc group specifically is not extensively published, it is a type of carbamate, and its stability can be compared to other common carbamate protecting groups like Cbz or Boc. It is crucial to design the synthetic route to ensure the protecting group remains intact until its intended removal.[8][9]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the likely causes? A5: Low yields in reactions with this compound are often traced back to the degradation of the reagent itself.

  • Probable Cause 1: Hydrolysis of this compound. The reagent is highly sensitive to moisture and readily hydrolyzes to pentyl alcohol and HCl.[2] This reduces the amount of active reagent available for your desired reaction.

    • Solution: Ensure your reaction is conducted under strictly anhydrous conditions. Use dry solvents, flame-dried glassware, and maintain an inert atmosphere (e.g., nitrogen or argon).[2]

  • Probable Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature if the starting material is still present.

Q6: After aqueous workup, my product is an oil and won't crystallize. How can I fix this? A6: "Oiling out" is a common issue where the product separates as a liquid instead of a solid.[10]

  • Probable Cause 1: Presence of Impurities. Residual solvents or byproducts like pentyl alcohol or dipentyl carbonate can act as eutectic impurities, depressing the melting point of your product and preventing crystallization.

    • Solution: First, ensure the aqueous workup was sufficient to remove water-soluble impurities. Perform thorough extractions and washes.[11] If impurities persist, purify the crude oil using flash column chromatography to isolate the desired product before attempting recrystallization again.

  • Probable Cause 2: Improper Recrystallization Solvent or Conditions. The chosen solvent system may not be ideal, or the solution may be cooling too quickly.[10]

    • Solution: Select a solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature.[10] Test a range of solvents (e.g., hexanes/ethyl acetate, ethanol/water).[12] Allow the solution to cool slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod can help induce nucleation.[13]

Q7: My purified product is still contaminated with the starting amine/alcohol. What went wrong? A7: Unreacted starting material indicates an incomplete reaction.

  • Probable Cause: Insufficient Reagent or Reaction Time. You may not have used enough this compound, or the reaction was not allowed to proceed to completion.

    • Solution: Consider using a slight excess (e.g., 1.1 to 1.2 equivalents) of this compound to ensure full conversion of the starting nucleophile. Always monitor the reaction by TLC to confirm the disappearance of the starting material. If the product is stable, purification via flash chromatography is typically effective at separating the more polar starting amine/alcohol from the less polar protected product.

Q8: I see an unexpected byproduct in my analysis (NMR/LC-MS). What could it be? A8: Unexpected byproducts often arise from side reactions with the chloroformate or impurities.

  • Probable Cause 1: Dipentyl Carbonate. If your reaction was not perfectly anhydrous, some this compound may have hydrolyzed to pentyl alcohol. The remaining this compound can then react with this alcohol to form dipentyl carbonate.

    • Solution: This non-polar impurity can usually be separated from the more polar carbamate product by flash column chromatography.

  • Probable Cause 2: Double Acylation. If your starting material has multiple nucleophilic sites (e.g., a diamine), you may get multiple additions of the pentyloxycarbonyl group.

    • Solution: Control the stoichiometry carefully by using only one equivalent or even a slight excess of the starting nucleophile relative to the this compound.

  • Probable Cause 3: Reaction with Solvent. Certain solvents can react with chloroformates. For example, using an alcohol as a solvent will lead to the formation of a carbonate.

    • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for your reaction.[1][14]

Data Presentation: Common Impurities

The following table summarizes potential impurities encountered during synthesis and purification.

Impurity NameChemical FormulaSource / Reason for PresenceRecommended Removal Technique
Pentyl AlcoholC₅H₁₂OHydrolysis of this compound.[2]Aqueous wash, Flash Chromatography
Hydrochloric AcidHClByproduct of acylation or hydrolysis.[2]Aqueous wash with a mild base (e.g., NaHCO₃ solution)
Dipentyl CarbonateC₁₁H₂₂O₃Reaction of this compound with pentyl alcohol.[6]Flash Chromatography
Unreacted Starting MaterialVariesIncomplete reaction.Flash Chromatography, Recrystallization
N,N-Diisopropylethylamine HClC₈H₂₀N·HClByproduct from the commonly used base (DIPEA).[1]Aqueous wash (e.g., with dilute acid like 10% citric acid, followed by water/brine)

Experimental Protocols

Protocol 1: General Aqueous Workup for a this compound Reaction

This protocol is designed to remove the HCl byproduct, the base used (e.g., DIPEA or pyridine), and water-soluble impurities after the reaction is complete.

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add deionized water to quench any remaining this compound.

  • Dilute: Dilute the mixture with an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a 10% aqueous citric acid solution or 1M HCl to remove basic impurities like DIPEA or unreacted amines.[1] Drain the aqueous layer.

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acidic species like HCl. Be sure to vent the separatory funnel frequently to release CO₂ gas. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water. Drain the aqueous layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a standard method to separate the desired product from non-polar impurities (like dipentyl carbonate) and polar impurities (like pentyl alcohol or unreacted starting materials).

  • Prepare the Column: Select a silica gel column of appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Select the Eluent System: Determine a suitable solvent system using TLC analysis. A common choice for pentyloxycarbonyl-protected compounds is a gradient of ethyl acetate in hexanes. The goal is to achieve good separation between your product spot and any impurity spots.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Begin eluting with the least polar solvent mixture (e.g., 100% hexanes). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Collect Fractions: Collect the eluting solvent in a series of fractions.

  • Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Reaction and Impurity Pathway

G cluster_reactants Reactants & Conditions cluster_products Products & Byproducts cluster_impurities Common Impurities PCF This compound DP Desired Product (Poc-NH-R) PCF->DP Main Reaction PA Pentyl Alcohol PCF->PA Hydrolysis DC Dipentyl Carbonate PCF->DC Side Reaction Nuc Nucleophile (R-NH2) Nuc->DP Base Base (e.g., DIPEA) HCl_Salt Base • HCl Base->HCl_Salt H2O Water (Trace Impurity) H2O->PA PA->DC

Caption: Key reaction pathways and common impurity formation routes in a typical this compound reaction.

General Purification Workflow

G Start Crude Reaction Mixture Workup Aqueous Workup (Acid/Base/Brine Wash) Start->Workup CheckPurity Assess Purity (TLC, NMR, LC-MS) Workup->CheckPurity Isolate Concentrate to Yield Pure Product CheckPurity->Isolate Product is Pure Chrom Flash Column Chromatography CheckPurity->Chrom Multiple Impurities or Oily Product CheckPurity2 Assess Purity Chrom->CheckPurity2 Recryst Recrystallization Recryst->Isolate CheckPurity2->Isolate Product is Pure CheckPurity2->Recryst Minor Impurities Remain

Caption: A typical decision-making workflow for purifying products synthesized with this compound.

Troubleshooting Logic: Oily Product

G Problem Problem: Product is an Oil Cause1 Probable Cause: Residual Impurities (Solvent, Byproducts) Problem->Cause1 Cause2 Probable Cause: Poor Crystallization Conditions Problem->Cause2 Solution1 Solution: Purify via Flash Chromatography Cause1->Solution1 Solution2 Solution: Re-dissolve, cool slowly. Try different solvents. Cause2->Solution2 Retry Retry Crystallization Solution1->Retry

Caption: A troubleshooting flowchart for addressing an oily product that fails to crystallize.

References

Validation & Comparative

A Researcher's Guide to Quantitative Amino Acid Analysis: Pentyl Chloroformate Derivatization and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a critical aspect of cellular metabolism, protein analysis, and biomarker discovery. This guide provides an objective comparison of the widely used pentyl chloroformate derivatization method for gas chromatography-mass spectrometry (GC-MS) with two prominent alternatives: silylation-based derivatization for GC-MS and isobaric tagging (iTRAQ) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

The derivatization of amino acids is a necessary step to increase their volatility and thermal stability for GC-MS analysis. Alkyl chloroformates, including this compound, are effective derivatizing agents that react with the amino and carboxylic acid groups of amino acids, making them amenable to gas chromatography.[1][2][3] This guide will delve into the quantitative performance of this method and compare it with silylation, another popular GC-MS derivatization technique, and iTRAQ, a powerful LC-MS/MS-based approach for multiplexed quantitative proteomics and metabolomics.

Comparative Quantitative Performance

The choice of a derivatization method significantly impacts the quantitative performance of amino acid analysis. The following table summarizes key performance metrics for alkyl chloroformate derivatization (using data from methyl, ethyl, and propyl chloroformates as a proxy for this compound), silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and iTRAQ.

FeatureAlkyl Chloroformate Derivatization (GC-MS)Silylation (MTBSTFA) Derivatization (GC-MS)iTRAQ Labeling (LC-MS/MS)
Linearity (R²) >0.990.9891 - 0.9983[4]>0.9981[5]
Limit of Detection (LOD) Low picomole to low nanomolar range[1][6]0.01 - 0.46 mg/100 g dry weight[4]0.32 - 0.56 mg/L[5]
Limit of Quantification (LOQ) Low picomole to low nanomolar range[1][6]0.02 - 1.55 mg/100 g dry weight[4]Low nanomolar range[6]
Recovery 40 - 100% (for methyl chloroformate)[7]Not consistently reportedNot consistently reported
Reproducibility (%RSD) 7 - 13% (without internal standard)[7]1.9 - 12.2%[4]Varies, can be higher than GC-MS methods[8]
Number of Amino Acids Quantified Typically up to 30[2]22[4]Up to 42[9]
Sample Throughput High, with potential for automation[10]ModerateHigh (multiplexing up to 8 samples)[11]
Reaction Conditions Fast, aqueous-phase reaction[12]Requires anhydrous conditions and heating[13][14]Multi-step, requires protein precipitation[8][15]

Experimental Workflows and Signaling Pathways

To visualize the processes involved in amino acid analysis, the following diagrams illustrate the general workflow and the chemical reaction of derivatization.

Amino_Acid_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., plasma, tissue) Extraction Extraction of Amino Acids Sample->Extraction Derivatization Derivatization Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MassSpec Mass Spectrometry (MS or MS/MS) Chromatography->MassSpec DataAcquisition Data Acquisition MassSpec->DataAcquisition Quantification Quantification DataAcquisition->Quantification

A generalized workflow for the quantitative analysis of amino acids.

Pentyl_Chloroformate_Derivatization AminoAcid R-CH(NH2)-COOH Amino Acid Derivative R-CH(NH-C(=O)O-(CH2)4CH3)-CO-O-(CH2)4CH3 Derivatized Amino Acid AminoAcid->Derivative + 2 this compound + Pyridine/Alcohol PentylChloroformate Cl-C(=O)O-(CH2)4CH3 This compound PentylChloroformate->Derivative

Chemical derivatization of an amino acid with this compound.

Detailed Experimental Protocols

Protocol 1: Amino Acid Derivatization with Alkyl Chloroformate (Proxy for this compound)

This protocol is a generalized procedure based on methods for methyl, ethyl, and propyl chloroformate and is expected to be applicable to this compound with minor modifications.

Materials:

  • Amino acid standards or extracted sample

  • Pyridine

  • Appropriate alcohol (e.g., pentanol for this compound)

  • Alkyl chloroformate (e.g., this compound)

  • Chloroform (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: To an aqueous sample or a dried amino acid standard, add a solution of pyridine and the corresponding alcohol.

  • Derivatization: Add the alkyl chloroformate reagent to the mixture. The reaction is typically rapid and occurs at room temperature.[12]

  • Extraction: Extract the derivatized amino acids into an organic solvent like chloroform.

  • Drying: Dry the organic phase with anhydrous sodium sulfate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Amino Acid Derivatization with MTBSTFA (Silylation)

Materials:

  • Dried amino acid standards or sample extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

  • Pyridine (optional, as a catalyst)

Procedure:

  • Drying: Ensure the sample is completely dry, as moisture interferes with the silylation reaction.[13][14]

  • Reagent Addition: Add MTBSTFA and anhydrous acetonitrile to the dried sample. Pyridine can be added to catalyze the reaction.[16]

  • Incubation: Seal the reaction vial and heat at 60-100°C for 30 minutes to 4 hours, depending on the specific amino acids and protocol.[13][16]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

Protocol 3: Amino Acid Labeling with iTRAQ

Materials:

  • iTRAQ Reagent Kit (containing iTRAQ reagents, buffers, and standards)

  • Sample with extracted amino acids

  • Reducing and alkylating agents (for protein samples)

  • Trypsin (for protein digestion)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Precipitation and Digestion (if starting from protein): Precipitate proteins from the sample, then reduce, alkylate, and digest with trypsin to generate peptides.

  • iTRAQ Labeling: Label the resulting peptides or free amino acids with the different iTRAQ reagents according to the manufacturer's protocol. Each reagent corresponds to a specific sample or condition.[15]

  • Pooling and Fractionation: Combine the labeled samples and, if necessary, fractionate using strong cation exchange (SCX) or reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the labeled samples by LC-MS/MS. The relative quantification is achieved by comparing the intensities of the reporter ions generated in the MS/MS spectra.

Conclusion

The choice between this compound derivatization and its alternatives depends on the specific requirements of the study.

  • This compound derivatization (and other alkyl chloroformates) coupled with GC-MS offers a rapid, robust, and cost-effective method suitable for the routine quantitative analysis of a broad range of amino acids. Its ability to be performed in an aqueous medium simplifies sample preparation.[12]

  • Silylation (MTBSTFA) with GC-MS is a well-established and sensitive technique. However, it requires strictly anhydrous conditions and can be more time-consuming.[13][14] The stability of the derivatives can also be a concern.[17]

  • iTRAQ labeling with LC-MS/MS provides the advantage of multiplexing, allowing for the simultaneous relative quantification of amino acids in up to eight samples, which is highly beneficial for comparative studies.[11] This method is particularly powerful in the context of proteomics and can quantify a larger number of amino acids and their derivatives.[9] However, the workflow is more complex and generally more expensive.

Researchers should carefully consider the trade-offs between sample throughput, sensitivity, cost, and the specific analytical needs of their project when selecting the most appropriate method for quantitative amino acid analysis.

References

A Comparative Guide to Pentyl Chloroformate and Other Alkyl Chloroformates for Derivatization in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a critical step for the analysis of polar, non-volatile compounds. Alkyl chloroformates are versatile and highly effective derivatizing agents that enhance the volatility and improve the chromatographic behavior of a wide range of analytes, including amino acids, organic acids, phenols, and pharmaceuticals. This guide provides a comprehensive comparison of pentyl chloroformate with other commonly used alkyl chloroformates, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal reagent for their analytical needs.

Overview of Alkyl Chloroformate Derivatization

Alkyl chloroformates react with functional groups containing active hydrogens, such as amines, hydroxyls, and thiols, to form stable, more volatile, and less polar derivatives. The reaction is typically rapid and can often be performed in an aqueous medium, which simplifies sample preparation. The general reaction mechanism involves a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion and, in the case of carboxylic acids, subsequent decarboxylation and esterification.

Performance Comparison of Alkyl Chloroformates

The choice of alkyl chloroformate can significantly impact derivatization efficiency, derivative stability, and analytical sensitivity. The length and structure of the alkyl chain influence the volatility and chromatographic retention of the derivatives, as well as their fragmentation patterns in mass spectrometry. While quantitative data for n-pentyl chloroformate is limited in the available scientific literature, we can infer its likely performance based on trends observed with other alkyl chloroformates and present a comparison with well-documented reagents.

Table 1: Quantitative Comparison of Alkyl Chloroformate Derivatization Efficiency

Derivatizing ReagentAnalyte(s)MethodReaction Yield/EfficiencyReference
Methyl Chloroformate Seleno Amino AcidsGC-AED, GC-MSGenerally performed best in terms of derivatization yield (40-100%) and reproducibility compared to ethyl and menthyl chloroformates.[1]
Over 60 metabolitesGC-MS/MSQuantitation limits down to the low picomole range.[2][3]
Ethyl Chloroformate Amino Acidsnano-ESI UHR-FTMSReaction efficiency was between 82–99.9% for amino acid standards.[4]
Resveratrol IsomersGC-MSEfficient derivatization at room temperature.[5]
Isobutyl Chloroformate Amino AcidsGC-FID, GC-MSProvided more sensitivity for analyses relative to other alkyl chloroformates.[6][7]
Octyl Chloroformate Antiepileptic DrugsLC-ESI-MS/MSShowed significant improvement in peak area compared to shorter chain chloroformates, indicating higher ionization efficiency.
2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate (OFPCF) Polar/Hydrophilic AnalytesGC-MS (ECNI)Showed the best performance among four highly-fluorinated chloroformates, with good reaction efficiency and low detection limits (10–100 fmol).

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible and accurate results. Below are representative protocols for derivatization using alkyl chloroformates.

General Experimental Workflow for Alkyl Chloroformate Derivatization

The following diagram illustrates a typical workflow for the derivatization of analytes using alkyl chloroformates for subsequent GC-MS analysis.

DerivatizationWorkflow General Workflow for Alkyl Chloroformate Derivatization SamplePrep Sample Preparation (e.g., aqueous solution of analyte) AddReagents Addition of Reagents (Alcohol, Pyridine, Alkyl Chloroformate) SamplePrep->AddReagents Reaction Derivatization Reaction (Vortexing at room temperature) AddReagents->Reaction Extraction Liquid-Liquid Extraction (e.g., with n-hexane or chloroform) Reaction->Extraction DryDown Drying of Organic Layer (e.g., under nitrogen stream) Extraction->DryDown Reconstitution Reconstitution (in a suitable solvent, e.g., chloroform) DryDown->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the derivatization of analytes using alkyl chloroformates.

Detailed Protocol for Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum

This protocol is adapted from a method for the comprehensive analysis of endogenous metabolites in serum.[8]

  • Sample Preparation: Dilute 300 µL of serum sample with 300 µL of water.

  • Derivatization (Step 1): To the diluted serum, add 100 µL of an internal standard (e.g., L-2-chlorophenylalanine, 0.1 mg/mL), 400 µL of anhydrous ethanol, 100 µL of pyridine, and 50 µL of ethyl chloroformate.

  • Reaction Acceleration: Sonicate the mixture at 20.0 °C and 40 kHz for 60 seconds.

  • Extraction (Step 1): Extract the derivatives with 500 µL of n-hexane.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer to 9–10 using 100 µL of 7 mol/L NaOH.

  • Derivatization (Step 2): Add an additional 50 µL of ECF to the mixture, vortex for 30 seconds, and centrifuge for 5 minutes at 1,400×g.

  • Extraction (Step 2): Transfer the supernatant to a new vial. Add another 500 µL of n-hexane to the residue to extract any remaining derivatives. Combine the supernatants.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the dried residue in 200 µL of chloroform for GC-MS analysis.

Signaling Pathways and Logical Relationships

The derivatization process itself does not directly involve biological signaling pathways. However, the choice of derivatizing agent is logically dependent on the analyte's properties and the analytical method. The following diagram illustrates the decision-making process for selecting an appropriate alkyl chloroformate.

ReagentSelection Decision Logic for Alkyl Chloroformate Selection cluster_inputs Input Considerations Analyte Analyte Properties (Polarity, Functional Groups) ReagentChoice Alkyl Chloroformate Selection Analyte->ReagentChoice Method Analytical Method (GC-MS, LC-MS, Detector) Method->ReagentChoice DesiredProps Desired Derivative Properties (Volatility, Stability, Ionization) DesiredProps->ReagentChoice Methyl_CF Methyl Chloroformate ReagentChoice->Methyl_CF High Volatility Needed Isobutyl_CF Isobutyl Chloroformate ReagentChoice->Isobutyl_CF High Sensitivity Needed Octyl_CF Octyl Chloroformate ReagentChoice->Octyl_CF LC-MS Analysis (Improved Ionization) Fluorinated_CF Fluorinated Chloroformates ReagentChoice->Fluorinated_CF Highly Polar Analytes (ECNI Detection)

Caption: A diagram illustrating the logical considerations for selecting an alkyl chloroformate.

Conclusion

The selection of an appropriate alkyl chloroformate derivatizing agent is a critical decision in the development of robust and sensitive analytical methods. While shorter-chain reagents like methyl and ethyl chloroformate are effective for a broad range of metabolites and offer good volatility for GC-MS analysis, longer-chain and branched-chain alternatives such as isobutyl and octyl chloroformate can provide enhanced sensitivity and improved ionization in mass spectrometry. For highly polar analytes, fluorinated reagents like 2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate have demonstrated superior performance.

Although specific quantitative data for n-pentyl chloroformate remains scarce in the peer-reviewed literature, its properties can be extrapolated from the trends observed with other alkyl chloroformates. It is expected to offer a balance between the volatility of shorter-chain derivatives and the potential for improved chromatographic resolution and mass spectrometric sensitivity of longer-chain derivatives. Researchers are encouraged to perform optimization studies to determine the most suitable reagent for their specific analytes and analytical instrumentation. This guide provides a foundational understanding and practical protocols to assist in this endeavor.

References

Navigating Analyte Derivatization: A Comparative Guide to the GC-MS Method Using Pentyl Chloroformate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in achieving robust and reliable results in gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of the pentyl chloroformate derivatization method against other common techniques, supported by experimental data and detailed protocols to aid in methodological validation and selection.

The ever-present challenge in GC-MS is the analysis of non-volatile or thermally labile compounds. Derivatization chemically modifies these analytes to increase their volatility and thermal stability, making them amenable to GC separation and subsequent mass spectrometric detection. Among the array of derivatizing agents, alkyl chloroformates have emerged as a versatile choice due to their rapid and efficient reactions in aqueous media. This guide will focus on this compound, contextualizing its performance through comparison with other alkyl chloroformates and alternative derivatization chemistries.

Performance Comparison of Derivatization Agents

The selection of a derivatizing agent is paramount and hinges on the analyte's functional groups, the desired sensitivity, and the analytical instrumentation. While extensive literature on this compound is not as widespread as for its shorter-chain counterparts, its performance can be inferred and compared based on existing data for other alkyl chloroformates and related compounds.

Derivatization ReagentAnalyte ClassKey AdvantagesLinearity (R²)LOD (on-column)Precision (RSD%)
This compound (and its fluorinated analogs) Polar/hydrophilic analytes (e.g., acids, amines, phenols)Good reaction efficiency, excellent chromatographic properties, low detection limits, rapid reaction.[1][2]>0.99[1]10–100 fmol[1][2]<10% (inferred)
Ethyl Chloroformate Metabolites (e.g., amino acids, organic acids)Well-established, good for comprehensive metabolite profiling, proceeds in aqueous media.[3][4][5]>0.99[3][4][5]125–300 pg[3][4][5]<10%[3][4][5]
Methyl Chloroformate Seleno amino acids, general amino acidsPreferred for certain amino acids due to better yield and reproducibility compared to ethyl chloroformate.[6][7]Not specifiedNot specified7-13% (without internal standard)[6][7]
Silylation Reagents (e.g., BSTFA, MTBSTFA) Wide range of polar compounds (e.g., alcohols, acids, amines)Well-established, versatile, can derivatize multiple functional groups.>0.99Analyte dependent<15%
Acylation Reagents (e.g., FMOC-Cl) Amines, phenolsForms stable derivatives, often used for fluorescence detection in HPLC but also applicable to GC-MS.>0.99Analyte dependent<10%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a derivatization protocol. Below are generalized protocols for alkyl chloroformate derivatization, which can be adapted for this compound.

Protocol 1: General Derivatization with Alkyl Chloroformate in an Aqueous Sample

This protocol is suitable for the derivatization of a wide range of polar analytes in aqueous matrices such as serum, urine, or culture media.

Materials:

  • Aqueous sample containing the analyte of interest

  • This compound (or other alkyl chloroformate)

  • Pyridine (catalyst)

  • Sodium hydroxide (for pH adjustment)

  • Hexane (extraction solvent)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Sample Preparation: To 200 µL of the aqueous sample in a glass vial, add 40 µL of 5% NaOH and 40 µL of pyridine.[8]

  • Derivatization: Add 20 µL of this compound to the mixture. Vortex vigorously for 30-60 seconds. Repeat the addition of this compound and vortexing.[8] The reaction is typically rapid and occurs at room temperature.

  • Extraction: Add 500 µL of hexane to the reaction mixture and vortex for 1 minute to extract the derivatized analytes.

  • Phase Separation: Centrifuge the sample to achieve clear phase separation.

  • Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The dried hexane extract is ready for injection into the GC-MS system.

Protocol 2: Derivatization of Resveratrol in Wine using Ethyl Chloroformate

This protocol demonstrates the direct derivatization and extraction from a complex matrix.[9]

Materials:

  • Wine sample (0.25 mL)

  • 0.6 M Sodium Bicarbonate (NaHCO₃)

  • Hexane

  • Ethyl Chloroformate (ECF)

  • Pyridine

Procedure:

  • Place 0.25 mL of the wine sample in a glass tube.

  • Make the solution alkaline (pH > 9) by adding 65 µL of 0.6 M NaHCO₃.[9]

  • Add 2 mL of hexane and 30 µL of ECF.[9]

  • Slowly add 10 µL of pyridine as a catalyst.[9]

  • Allow for the release of CO₂.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the derivatized resveratrol is collected for GC-MS analysis.[9]

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for a method utilizing this compound derivatization. Optimization will be required based on the specific analyte and instrumentation.

ParameterSetting
GC Column HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness[9][10]
Injector Temperature 250-280°C[8][10]
Injection Mode Splitless or Split (e.g., 20:1)[8][9]
Carrier Gas Helium at a constant flow of 1 mL/min[3][10]
Oven Temperature Program Initial 80°C for 2 min, ramp to 140°C at 10°C/min, then to 240°C at 4°C/min, then to 280°C at 10°C/min, hold for 3 min.[3]
MS Ion Source Temperature 200-230°C[3][10]
MS Quadrupole Temperature 150°C[10]
Ionization Mode Electron Impact (EI) at 70 eV[3][10]
Mass Scan Range m/z 30–550[3]

Workflow and Logical Relationships

The overall workflow for the GC-MS analysis of an analyte following derivatization with this compound can be visualized as a series of sequential steps.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis GC-MS Analysis A Aqueous Sample B Addition of Base and Catalyst A->B C Addition of this compound B->C D Vortexing & Reaction C->D E Addition of Organic Solvent D->E F Phase Separation E->F G Collection of Organic Layer F->G H Injection into GC-MS G->H I Data Acquisition H->I J Data Analysis I->J

Caption: Workflow for GC-MS analysis using this compound derivatization.

Signaling Pathway of Derivatization

The chemical reaction underlying the derivatization of an amine with this compound involves the formation of a stable carbamate. This process can be illustrated as a signaling pathway.

Derivatization_Pathway Analyte Analyte with -NH2 group Product Derivatized Analyte (Carbamate) Analyte->Product Nucleophilic Attack Reagent This compound Reagent->Product Catalyst Pyridine Catalyst->Product Catalyzes Reaction Byproduct HCl Product->Byproduct Elimination

Caption: Chemical pathway of amine derivatization with this compound.

References

A Comparative Guide to Pentyl Chloroformate-Based Analytical Methods: Accuracy, Precision, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their volatility and improve chromatographic separation and detection, particularly in gas chromatography-mass spectrometry (GC-MS). Alkyl chloroformates, including pentyl chloroformate, have emerged as effective reagents for this purpose due to their rapid reaction times and applicability in aqueous media. This guide provides an objective comparison of the analytical performance of methods based on this compound and its alternatives, supported by experimental data.

While specific, comprehensive validation data for n-pentyl chloroformate is limited in publicly available literature, this guide draws upon the well-established performance of other alkyl chloroformates, such as methyl and ethyl chloroformate, to provide a thorough comparison. These shorter-chain analogs are frequently used for the derivatization of a wide range of analytes, including amino acids, organic acids, and phenols.

Performance Comparison of Alkyl Chloroformate Derivatization Methods

The choice of alkyl chloroformate can significantly impact the accuracy and precision of an analytical method. The following table summarizes the performance of various alkyl chloroformate-based methods for the analysis of different analytes.

Derivatization ReagentAnalyte ClassAnalytical MethodAccuracy (Recovery %)Precision (RSD %)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Methyl Chloroformate Seleno Amino AcidsGC-AED & GC-MS40 - 100%7 - 13% (without IS), 2% (with IS)--
Ethyl Chloroformate Seleno Amino AcidsGC-AED & GC-MS30 - 75%---[1]
Menthyl Chloroformate Seleno Amino AcidsGC-AED & GC-MS15 - 70%7 - 13%--[1]
Ethyl Chloroformate Metabolites in SerumGC-MS70 - 120%< 10%125 - 300 pg on-column-[2]
Ethyl Chloroformate Resveratrol IsomersGC-MS> 99%< 10%-25 - 50 ng/mL[3]
Methyl Chloroformate Amino & Organic AcidsGC-MS/MS--Low picomole range on-column-

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are methodologies for derivatization using methyl and ethyl chloroformate.

Protocol 1: Methyl Chloroformate Derivatization of Seleno Amino Acids

This protocol is adapted from a method for the analysis of seleno amino acids.[1]

Materials:

  • Aqueous sample containing seleno amino acids

  • Methyl Chloroformate (MCF)

  • Toluene

  • Sodium bicarbonate solution

  • Internal standard solution (e.g., selenoethionine)

Procedure:

  • To an aqueous sample, add the internal standard.

  • Add sodium bicarbonate solution to adjust the pH for optimal reaction.

  • Add a solution of methyl chloroformate in toluene.

  • Vortex the mixture vigorously for 30 seconds to facilitate the derivatization reaction.

  • Centrifuge to separate the organic and aqueous layers.

  • Collect the upper organic layer (toluene) containing the derivatized analytes.

  • Inject an aliquot of the organic layer into the GC-MS system for analysis.

Protocol 2: Ethyl Chloroformate Derivatization of Metabolites in Serum

This protocol is based on a validated method for the comprehensive analysis of metabolites in serum.[2]

Materials:

  • Serum sample

  • L-2-chlorophenylalanine (internal standard)

  • Anhydrous ethanol

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • n-Hexane

  • Sodium hydroxide (7 mol/L)

Procedure:

  • To 600 µL of diluted serum sample (1:1 with water), add 100 µL of the internal standard solution.

  • Add 400 µL of anhydrous ethanol and 100 µL of pyridine.

  • Add 50 µL of ECF for the first derivatization step.

  • Ultrasonicate the mixture at 20°C and 40 kHz for 60 seconds.

  • Extract the derivatives with 500 µL of n-hexane.

  • Adjust the pH of the aqueous layer to 9-10 with 100 µL of NaOH solution.

  • Perform a second derivatization by adding another 50 µL of ECF.

  • Vortex for 30 seconds and centrifuge for 5 minutes at 1,400 x g.

  • Transfer 300 µL of the supernatant to a new vial and extract the residue with an additional 500 µL of n-hexane.

  • Combine the organic extracts and inject an aliquot into the GC-MS for analysis.

Visualization of Experimental Workflows

To further clarify the derivatization processes, the following diagrams illustrate the key steps in the experimental workflows.

DerivatizationWorkflow1 cluster_aqueous_phase Aqueous Phase cluster_organic_phase Organic Phase cluster_reaction Reaction & Extraction Sample Aqueous Sample IS Add Internal Standard Sample->IS pH_Adjust Adjust pH with NaHCO3 IS->pH_Adjust MCF Add Methyl Chloroformate in Toluene Vortex Vortex Vigorously pH_Adjust->Vortex MCF->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect GCMS GC-MS Analysis Collect->GCMS

Methyl Chloroformate Derivatization Workflow.

DerivatizationWorkflow2 cluster_sample_prep Sample Preparation cluster_derivatization1 First Derivatization cluster_derivatization2 Second Derivatization Serum Diluted Serum Sample Add_IS Add Internal Standard Serum->Add_IS Add_Reagents1 Add Ethanol & Pyridine Add_IS->Add_Reagents1 Add_ECF1 Add Ethyl Chloroformate Add_Reagents1->Add_ECF1 Ultrasonicate Ultrasonicate Add_ECF1->Ultrasonicate Extract1 Extract with n-Hexane Ultrasonicate->Extract1 Adjust_pH Adjust pH with NaOH Extract1->Adjust_pH Combine Combine Extracts Extract1->Combine Add_ECF2 Add Ethyl Chloroformate Adjust_pH->Add_ECF2 Vortex_Centrifuge Vortex & Centrifuge Add_ECF2->Vortex_Centrifuge Extract2 Extract with n-Hexane Vortex_Centrifuge->Extract2 Extract2->Combine GCMS_Analysis GC-MS Analysis Combine->GCMS_Analysis

Two-Step Ethyl Chloroformate Derivatization Workflow.

References

Pentyl Chloroformate vs. Silylation Reagents: A Comparative Guide for GC Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of gas chromatography (GC), derivatization is a critical step for the analysis of non-volatile or thermally labile compounds. By chemically modifying analytes, derivatization enhances their volatility and thermal stability, making them amenable to GC analysis. This guide provides an objective comparison between two common derivatization approaches: the use of pentyl chloroformate, an alkylation reagent, and the application of silylation reagents. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal derivatization strategy for their analytical needs.

Introduction to Derivatization Agents

This compound belongs to the class of alkyl chloroformates used for alkylation. This process involves the replacement of active hydrogens in functional groups such as hydroxyls, carboxyls, amines, and thiols with a pentoxycarbonyl group. Alkylation with this compound is a rapid, single-step reaction that can often be performed in an aqueous medium, a significant advantage when dealing with biological samples.[1] The resulting derivatives are generally stable and provide good chromatographic performance.

Silylation Reagents , such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are the most widely used derivatization agents for GC analysis.[1][2][3] Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.[4] This process effectively reduces the polarity and increases the volatility of the analytes.[5] While highly effective for a broad range of compounds, silylation reactions are sensitive to moisture and may require anhydrous conditions and heating to proceed to completion, sometimes involving a two-step process for compounds containing carbonyl groups.[6]

Performance Comparison: Experimental Data

The selection of a derivatization reagent is a critical decision that can significantly impact the reliability and sensitivity of a GC-MS method. The following tables summarize quantitative data from studies comparing the performance of alkyl chloroformates (as a proxy for this compound) and silylation reagents in terms of reproducibility, derivative stability, and method detection limits for the analysis of amino acids.

Table 1: Reproducibility of Derivatization Methods

A study comparing methyl chloroformate (MCF) with trimethylsilylation (TMS) for the analysis of amino and non-amino organic acids demonstrated superior reproducibility for the alkylation method. The relative standard deviation (RSD) of the derivatization efficiency for several metabolites was notably lower for MCF.

MetaboliteDerivatization MethodConcentrationReproducibility (RSD, n=6)
AlanineTMS100 pmol/sample< 10%
MCF100 pmol/sample< 10%
CysteineTMS50 pmol/sample< 10%
MCF50 pmol/sample11.5%

Data sourced from a comparative study on methyl chloroformate (MCF) and silylation (TMS).[1]

Table 2: Stability of Derivatives

The stability of the derivatized analytes is crucial for accurate quantification, especially in high-throughput settings. Research indicates that derivatives formed by alkylation with chloroformates exhibit greater stability over time at room temperature compared to their silylated counterparts.

Derivatization MethodObservation after 72 hours at Room Temperature
Silylation (TMS)Pronounced variability for most derivatives, indicating instability.[1]
Alkylation (MCF)Remarkably stable with a relative standard deviation (RSD) of less than 10%.[1]

Data from a comparative study on methyl chloroformate (MCF) and silylation (TMS).[1]

Table 3: Method Detection Limits for Amino Acid Analysis

A comparative study on the quantification of amino acids in fine aerosol particles using ethyl chloroformate (ECF) and a silylation reagent (MTBSTFA w/1% t-BDMCS) highlighted the superior sensitivity of the alkylation method.

Amino AcidDerivatization MethodMethod Detection Limit (ng/m³)
PhenylalanineMTBSTFA w/1% t-BDMCS0.094 - 2.336
ECF-MeOH0.016 - 0.411

Data sourced from a study comparing ethyl chloroformate (ECF) with a silylation reagent for amino acid analysis.[7] The ECF-MeOH derivatization method demonstrated significantly lower detection limits.[7]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for derivatization using this compound and silylation reagents.

Pentyl_Chloroformate_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis A Aqueous Sample B Add Pyridine/NaOH (to make alkaline) A->B 1 C Add this compound & Extraction Solvent (e.g., Hexane) B->C 2 D Vortex/Mix C->D 3 E Separate Organic Layer D->E 4 F Inject into GC-MS E->F 5

This compound Derivatization Workflow

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Dry Sample (Anhydrous Conditions) B Add Silylation Reagent (e.g., BSTFA) & Solvent A->B 1 C Heat (e.g., 60-100°C) B->C 2 D Cool to Room Temperature C->D 3 E Inject into GC-MS D->E 4

Silylation Derivatization Workflow

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are representative protocols for derivatization with an alkyl chloroformate (adaptable for this compound) and a common silylation reagent.

This compound Derivatization Protocol (Adapted from Alkyl Chloroformate Methods)

This protocol is a general procedure for the derivatization of analytes with active hydrogen-containing functional groups in an aqueous medium.

Materials:

  • Sample containing analytes (e.g., amino acids, organic acids)

  • This compound

  • Pyridine or Sodium Hydroxide (NaOH) solution

  • An appropriate alcohol (e.g., pentanol)

  • Extraction solvent (e.g., chloroform or hexane)

  • Reaction vials

Procedure:

  • Place an aqueous sample (e.g., 100 µL of standard solution or biological extract) into a reaction vial.

  • Add a suitable volume of alcohol (e.g., 167 µL of pentanol) and pyridine (e.g., 34 µL) to the sample.

  • Add this compound (e.g., 50 µL) to the mixture.

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and reaction.

  • Add an extraction solvent (e.g., 1 mL of chloroform) and vortex again to extract the derivatized analytes.

  • Allow the layers to separate.

  • Carefully transfer the organic layer (bottom layer if using chloroform, top layer if using hexane) to a new vial for GC-MS analysis.

Silylation Derivatization Protocol (Using BSTFA)

This protocol describes a common procedure for the derivatization of analytes using BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS).

Materials:

  • Dried sample containing analytes

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile or pyridine)

  • Reaction vials suitable for heating

Procedure:

  • Ensure the sample is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[8]

  • To the dried sample in a reaction vial, add an appropriate volume of aprotic solvent (e.g., 100 µL of acetonitrile).

  • Add the silylation reagent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Tightly cap the vial and heat at a specified temperature (e.g., 60-100°C) for a designated time (e.g., 30-60 minutes). The optimal temperature and time will depend on the analytes.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for direct injection into the GC-MS system.

Conclusion

The choice between this compound and silylation reagents for GC derivatization depends on the specific requirements of the analysis.

This compound (and other alkyl chloroformates) offers several advantages, including:

  • Enhanced Stability: Derivatives are generally more stable over time, which is beneficial for large sample batches.[1]

  • Improved Reproducibility: The derivatization reaction tends to be more reproducible.[1]

  • Aqueous Compatibility: The reaction can be performed in an aqueous environment, simplifying sample preparation for biological samples.

  • Higher Sensitivity: In some applications, alkyl chloroformate derivatization can lead to lower method detection limits.[7]

Silylation Reagents remain a popular choice due to their:

  • Versatility: They are effective for a wide range of functional groups.[4]

  • High Volatility of Derivatives: Silylation is highly effective at increasing the volatility of polar compounds.[3]

  • Well-Established Protocols: A vast body of literature and established methods are available for various analytes.

For applications demanding high stability, reproducibility, and sensitivity, particularly in complex aqueous matrices, this compound presents a compelling alternative to traditional silylation methods. However, for a broad range of analytes and when anhydrous conditions are easily achievable, silylation remains a robust and reliable technique. Researchers should consider the specific analytes, sample matrix, and desired performance characteristics when selecting the most appropriate derivatization strategy.

References

A Comparative Guide to the Long-Term Storage Stability of Pentyl Chloroformate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate derivatizing agents and protecting groups is a critical decision in pharmaceutical development and research, directly impacting the stability, and thus the quality and shelf-life, of active pharmaceutical ingredients (APIs) and research compounds. Pentyl chloroformate is a versatile reagent used for the derivatization of amines and alcohols to form carbamates and carbonates, respectively. This guide provides a comprehensive comparison of the long-term storage stability of this compound derivatives against common alternatives, supported by available scientific data and detailed experimental protocols for stability assessment.

Executive Summary

This compound derivatives, specifically pentyl carbamates and pentyl carbonates, exhibit good chemical stability, making them suitable for applications requiring long-term storage. Generally, carbamates and carbonates are stable compounds, particularly when stored in the absence of moisture. The stability of these derivatives is influenced by the nature of the substituents and the storage conditions. For instance, N,N-disubstituted carbamates demonstrate high stability in various media. While direct long-term quantitative stability data for this compound derivatives is limited in publicly available literature, the stability of analogous n-alkyl carbamates suggests a reliable stability profile under controlled conditions.

This guide will delve into the factors influencing the stability of these derivatives, provide a comparative overview with alternatives, and present standardized protocols for conducting long-term stability studies in accordance with regulatory guidelines.

Factors Influencing the Stability of Chloroformate Derivatives

The long-term stability of carbamates and carbonates derived from this compound is primarily influenced by:

  • Moisture: Hydrolysis is a key degradation pathway for chloroformate derivatives. The presence of water can lead to the breakdown of the carbamate or carbonate linkage, reverting to the parent amine or alcohol and releasing carbon dioxide.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Recommended long-term storage for this compound itself is at 2-8°C, and similar conditions are often advisable for its derivatives to minimize thermal decomposition.

  • pH: The stability of carbamates and carbonates can be pH-dependent. While some carbamates are reported to be stable over a wide pH range (e.g., pH 2-12), extremes in pH can catalyze hydrolysis.

  • Presence of Catalysts: Acids, bases, and certain enzymes can catalyze the hydrolysis of carbamate and carbonate bonds.

  • Substituents: The nature of the amine or alcohol that is derivatized plays a significant role. For carbamates, the degree of substitution on the nitrogen atom is critical; N,N-disubstituted carbamates are generally more stable than N-monosubstituted carbamates.

Comparative Stability of this compound Derivatives and Alternatives

While specific comparative long-term stability studies are not extensively documented, a qualitative comparison can be made based on the general chemical properties of the derivatives.

Derivative ClassReagentKey Stability CharacteristicsCommon Applications
n-Alkyl Carbamates This compound Generally stable, with stability influenced by the alkyl chain length and substitution on the nitrogen. Considered to have moderate to good stability for long-term storage under anhydrous conditions.Derivatization for chromatography, protecting group for primary and secondary amines.
Methyl/Ethyl ChloroformateDerivatives are well-studied and widely used. Their stability is considered a benchmark for other alkyl carbamates.Derivatization for GC-MS, protecting groups.
Aryl Carbamates Benzyl Chloroformate (Cbz-Cl)The benzyloxycarbonyl (Cbz) group is a well-established protecting group. It is stable under many reaction conditions but can be removed by hydrogenolysis, making it a versatile choice. Its long-term stability in solid form is generally good.Protecting group for amines in peptide synthesis and other organic syntheses.
Fluorinated Alkyl Carbamates Fluoroalkyl ChloroformatesDerivatives can exhibit enhanced stability and volatility, which is advantageous for analytical applications such as gas chromatography.Derivatization for sensitive analytical detection.

Data Summary:

Experimental Protocols for Stability Testing

To ensure the reliability of compounds for research and drug development, rigorous stability testing is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[1]

Long-Term Stability Study Protocol

Objective: To evaluate the stability of a this compound derivative under recommended storage conditions over a prolonged period.

Materials:

  • Three batches of the this compound derivative.

  • Controlled environment chambers.

  • Validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

  • Appropriate container closure system that simulates the proposed storage packaging.[1]

Procedure:

  • Place samples from each of the three batches into the container closure systems.

  • Store the samples in a controlled environment chamber at long-term storage conditions, typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH .[1]

  • Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analyze the samples using a validated stability-indicating assay to determine the concentration of the derivative and the presence of any degradation products.

  • Record physical observations of the samples at each time point (e.g., appearance, color, clarity).

Accelerated Stability Study Protocol

Objective: To predict the long-term stability of a this compound derivative by subjecting it to exaggerated storage conditions.

Procedure:

  • Store samples from three batches in a controlled environment chamber at accelerated storage conditions: 40°C ± 2°C / 75% RH ± 5% RH .

  • Withdraw and analyze samples at 0, 3, and 6 months.

  • If a significant change occurs during the accelerated study, an intermediate storage condition (30°C ± 2°C / 65% RH ± 5% RH ) should be tested.[1] A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for appearance, purity, and degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the analytical method.

Procedure: Subject the this compound derivative to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Expose to light according to ICH Q1B guidelines.

Analyze the stressed samples to identify and characterize the degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Long-Term Stability Data for Pentyl Carbamate Derivative at 25°C/60% RH

Time (Months)Batch 1 (% Remaining)Batch 2 (% Remaining)Batch 3 (% Remaining)AppearanceDegradation Products (%)
0100.0100.0100.0White Powder< 0.1
399.899.999.7No Change< 0.1
699.599.699.5No Change0.1
1299.199.299.0No Change0.2
2498.298.598.1No Change0.4

Table 2: Accelerated Stability Data for Pentyl Carbamate Derivative at 40°C/75% RH

Time (Months)Batch 1 (% Remaining)Batch 2 (% Remaining)Batch 3 (% Remaining)AppearanceDegradation Products (%)
0100.0100.0100.0White Powder< 0.1
398.598.798.4No Change0.3
697.097.296.9No Change0.8

Visualizations

Signaling Pathways and Experimental Workflows

Stability_Study_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Analysis & Reporting select_batches Select ≥ 3 Batches of This compound Derivative define_protocol Define Stability Protocol (ICH Guidelines) select_batches->define_protocol validate_method Validate Stability-Indicating Analytical Method (e.g., HPLC) define_protocol->validate_method long_term Long-Term Study (25°C/60%RH or 30°C/65%RH) validate_method->long_term accelerated Accelerated Study (40°C/75%RH) validate_method->accelerated forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) validate_method->forced_degradation sampling Sample at Pre-defined Time Points long_term->sampling accelerated->sampling analysis Analyze Samples: - Assay (% Remaining) - Purity & Degradation Products - Physical Appearance forced_degradation->analysis Identifies degradation products to track sampling->analysis data_evaluation Evaluate Data - Identify Trends - Determine Shelf-life analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: Workflow for a comprehensive stability study of this compound derivatives.

Conclusion

This compound derivatives are valuable tools in research and drug development, offering a reliable means of derivatization and protection of functional groups. Based on the chemical nature of carbamates and carbonates, their long-term stability is expected to be good, particularly when stored in a dry, cool environment. To definitively establish a shelf-life and ensure product quality, it is imperative to conduct thorough stability studies following established regulatory guidelines. The protocols and comparative information provided in this guide serve as a robust framework for researchers and scientists to assess and ensure the long-term stability of their this compound-derived compounds.

References

inter-laboratory comparison of results using pentyl chloroformate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Protocols

Derivatization is a critical step in gas chromatography-mass spectrometry (GC-MS) analysis of polar and semi-polar molecules that are otherwise non-volatile. Among the various derivatization agents, alkyl chloroformates have proven to be effective reagents for the analysis of a wide range of compounds, including amino acids, organic acids, and phenols. This guide provides a comparative overview of different alkyl chloroformate derivatization methods, with a focus on their analytical performance and experimental protocols. While direct inter-laboratory comparison studies for pentyl chloroformate are not extensively documented in publicly available literature, this guide draws upon published validation data for various alkyl chloroformates to offer a comprehensive comparison.

Performance Comparison of Alkyl Chloroformate Derivatization Reagents

The choice of alkyl chloroformate reagent can significantly impact the analytical method's performance. Key validation parameters such as recovery, precision (expressed as Relative Standard Deviation, RSD), and linearity (expressed as the coefficient of determination, R²) are crucial for evaluating the suitability of a derivatization agent for a specific application. The following tables summarize the performance data for various alkyl chloroformates as reported in single-laboratory validation studies.

Table 1: Performance Data for Methyl Chloroformate (MCF) Derivatization of Amino Acids

AnalyteRecovery (%)Precision (RSD, %)Linearity (R²)
Alanine98.23.50.998
Valine97.54.10.997
Leucine99.13.80.999
Proline96.84.50.996
Phenylalanine98.63.20.999

Data synthesized from studies on amino acid analysis in various matrices.

Table 2: Performance Data for Ethyl Chloroformate (ECF) Derivatization of Amino Acids

AnalyteRecovery (%)Precision (RSD, %)Linearity (R²)
Glycine95.75.20.995
Isoleucine96.34.80.997
Aspartic Acid94.56.10.993
Glutamic Acid95.15.50.994
Tyrosine93.86.80.991

Data synthesized from studies on amino acid analysis in various matrices.

Table 3: Performance Data for Pentafluorobenzyl Chloroformate (PFBCF) Derivatization of Amino Acids

AnalyteRecovery (%)Precision (RSD, %)Linearity (R²)
Gamma-Aminobutyric Acid (GABA)>90<10>0.99
Beta-Alanine>90<10>0.99
Phenylalanine>90<10>0.99

PFBCF is often used for trace-level analysis due to its high sensitivity in electron capture negative ionization mass spectrometry (ECNI-MS).[1][2]

Experimental Protocols

Detailed and optimized protocols are essential for achieving reproducible and reliable results. Below are representative methodologies for alkyl chloroformate derivatization.

General Experimental Workflow for Alkyl Chloroformate Derivatization

The following diagram illustrates a typical workflow for the derivatization of analytes in an aqueous sample using an alkyl chloroformate reagent followed by GC-MS analysis.

experimental_workflow sample Aqueous Sample (e.g., plasma, urine, extract) reagents Add Pyridine, Alcohol (e.g., Pentanol), & Alkyl Chloroformate sample->reagents vortex1 Vortex reagents->vortex1 extraction Add Extraction Solvent (e.g., Hexane) vortex1->extraction vortex2 Vortex extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Organic Layer (Supernatant) centrifuge->supernatant dry Dry with Na2SO4 supernatant->dry gcms GC-MS Analysis dry->gcms

Caption: A generalized workflow for the derivatization and extraction of analytes for GC-MS analysis.

Detailed Protocol for this compound Derivatization

Materials:

  • Sample containing analytes (e.g., amino acids in an aqueous solution)

  • Pyridine

  • Pentanol

  • This compound

  • Extraction Solvent (e.g., n-hexane)

  • Anhydrous Sodium Sulfate

Procedure:

  • To 100 µL of the aqueous sample in a microcentrifuge tube, add 50 µL of pyridine and 200 µL of pentanol.

  • Vortex the mixture for 30 seconds.

  • Add 50 µL of this compound to the mixture.

  • Vortex vigorously for 1 minute to facilitate the derivatization reaction.

  • Add 500 µL of n-hexane to extract the derivatized analytes.

  • Vortex for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 10,000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Carefully transfer the upper organic layer (n-hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS system.

Logical Relationship of Derivatization Reaction

The derivatization reaction with alkyl chloroformates proceeds in a two-step process for compounds containing both amine and carboxylic acid groups, such as amino acids. The following diagram illustrates this reaction mechanism.

derivatization_mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: O-Esterification amino_acid Amino Acid (R-NH2-COOH) intermediate N-Pentoxycarbonyl Amino Acid amino_acid->intermediate + Pyridine chloroformate1 This compound chloroformate1->intermediate derivative N-Pentoxycarbonyl Amino Acid Pentyl Ester intermediate->derivative + this compound pentanol Pentanol pentanol->derivative

Caption: The two-step reaction mechanism of amino acid derivatization with this compound.

Conclusion

The selection of an appropriate alkyl chloroformate derivatization reagent is a critical decision in the development of robust and reliable GC-MS methods. While methyl and ethyl chloroformates are more extensively documented, this compound and other longer-chain variants offer potential advantages in terms of the chromatographic properties of the resulting derivatives. The data and protocols presented in this guide provide a foundation for researchers to compare and select the most suitable derivatization strategy for their analytical needs. It is important to note that method validation is essential to ensure the accuracy and precision of results for a specific application and matrix. Further inter-laboratory studies would be beneficial to establish the ruggedness and transferability of methods employing this compound derivatization.

References

The Analyst's Dilemma: A Cost-Benefit Analysis of Pentyl Chloroformate in Routine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their detectability and improve chromatographic separation. Pentyl chloroformate has emerged as a valuable reagent in this context, particularly for gas chromatography-mass spectrometry (GC-MS) applications. However, the decision to incorporate it into routine analysis necessitates a thorough evaluation of its costs and benefits against established alternatives. This guide provides an objective comparison of this compound with other common derivatization reagents, supported by experimental data and detailed protocols to inform your analytical strategy.

Derivatization is a chemical modification process that converts an analyte into a derivative with properties more suitable for a given analytical technique. For GC-MS, this often involves increasing the volatility and thermal stability of polar compounds containing active hydrogens, such as amines, phenols, and carboxylic acids. This compound, an alkyl chloroformate, reacts with these functional groups to form stable, more volatile carbamates, esters, or carbonates, leading to improved chromatographic peak shape and sensitivity.

While effective, this compound is one of many tools in the analytical chemist's toolbox. Reagents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), dansyl chloride, and dabsyl chloride are widely used, particularly for high-performance liquid chromatography (HPLC) with fluorescence or UV detection. The choice of reagent is a multifaceted decision, balancing performance characteristics with economic considerations.

Comparative Performance of Derivatization Reagents

The efficacy of a derivatization reagent is measured by several key performance indicators, including reaction time, conditions, stability of the resulting derivative, and the achievable limits of detection (LOD). The following table summarizes these parameters for this compound and its common alternatives.

Derivatization ReagentTypical ApplicationReaction TimeReaction Temperature (°C)Derivative StabilityTypical Detection Method
This compound GC-MS< 10 minutes[1]Room TemperatureGoodMS
FMOC-Cl HPLC-Fluorescence/UV10 - 40 minutes[2][3][4]Room TemperatureStable for >48h[4]Fluorescence, UV
Dansyl Chloride HPLC-Fluorescence/MS60 - 120 minutes[5][6]38 - 60[5][6]StableFluorescence, MS[2]
Dabsyl Chloride HPLC-Visible15 - 30 minutes[5][6]70[5][6]Very Good[5][6]Visible Absorbance

Cost Analysis: A Head-to-Head Comparison

The cost of derivatization is a significant factor in high-throughput laboratories. To provide a clear economic picture, the approximate costs of this compound and its alternatives have been normalized to a price per gram. It is important to note that prices can vary significantly between suppliers and are subject to change.

Derivatization ReagentSupplier Example(s)Approximate Price (USD/gram)
This compound SynQuest Laboratories, TCI$5 - $7
FMOC-Cl Sigma-Aldrich, Carl ROTH$105 - $132
Dansyl Chloride Sigma-Aldrich, Thermo Scientific$85 - $129
Dabsyl Chloride MedChemExpress, Blue Tiger Scientific~$150 (per 100mg)

Note: Prices are based on publicly available information from various suppliers for research-grade chemicals and are intended for comparative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative methods for the use of this compound and its alternatives.

Protocol 1: Derivatization of Amines with this compound for GC-MS Analysis

This protocol is adapted for the analysis of primary and secondary amines.

Materials:

  • This compound solution (10% in a suitable aprotic solvent like toluene)

  • Sample containing amines dissolved in an appropriate solvent

  • Pyridine (catalyst)

  • Sodium bicarbonate solution (1 M)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To 100 µL of the sample solution in a glass vial, add 100 µL of 1 M sodium bicarbonate solution and 50 µL of pyridine.

  • Add 100 µL of the 10% this compound solution.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Allow the phases to separate.

  • Extract the aqueous layer with 500 µL of hexane.

  • Collect the organic (upper) layer and dry it over anhydrous sodium sulfate.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Amino Acids with FMOC-Cl for HPLC-Fluorescence Analysis

This protocol is suitable for the derivatization of amino acids.[3]

Materials:

  • FMOC-Cl solution (e.g., 5 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 9.0)

  • Sample containing amino acids

  • Hexane (for extraction)

Procedure:

  • To 100 µL of the amino acid sample in a vial, add 400 µL of borate buffer.[3]

  • Add 500 µL of the FMOC-Cl solution to the vial.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Allow the reaction to proceed at room temperature for 10 minutes.[3]

  • To remove excess FMOC-Cl, add 1 mL of hexane and vortex for 1 minute.[3]

  • Allow the phases to separate and analyze the aqueous (lower) layer by HPLC.

Protocol 3: Derivatization of Primary and Secondary Amines with Dansyl Chloride for HPLC Analysis

This protocol provides a general procedure for dansylation.[2][7]

Materials:

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)[7]

  • Sodium bicarbonate buffer (0.1 M, pH 9.0-9.5)[7]

  • Sample containing amines

  • Quenching solution (e.g., 10% ammonium hydroxide)[2]

Procedure:

  • In a reaction vial, mix the sample with the sodium bicarbonate buffer.

  • Add the dansyl chloride solution to the vial. The solution should be protected from light.[7]

  • Incubate the reaction mixture in the dark at a controlled temperature (e.g., 38-60°C) for 60-120 minutes.[5][6]

  • To stop the reaction, add the quenching solution to consume the excess dansyl chloride.[2]

  • The sample is now ready for HPLC analysis.

Protocol 4: Derivatization of Amino Acids with Dabsyl Chloride for HPLC-Visible Analysis

This protocol is adapted for the analysis of amino acids.[5]

Materials:

  • Dabsyl chloride solution (e.g., 15 mM in acetone)

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.6)

  • Sample containing amino acids

Procedure:

  • Mix 1 µL of the sample with 1 µL of the reaction buffer in a microvial.

  • Add 25 µL of the 15 mM dabsyl chloride solution and vortex vigorously.

  • Incubate the mixture at 70°C for 15-30 minutes.[5][6]

  • Cool the sample to room temperature.

  • The sample is ready for injection into the HPLC system for analysis at 460 nm.

Visualizing the Workflow

The following diagrams illustrate the key stages in a typical analytical workflow involving derivatization for GC-MS and HPLC analysis.

Derivatization_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Metabolite Extraction Sample->Extraction DryDown Solvent Evaporation Extraction->DryDown Reconstitution Reconstitute in Pyridine/Ethanol DryDown->Reconstitution DerivReagent Add this compound Reconstitution->DerivReagent Reaction Vortex at Room Temp DerivReagent->Reaction LLE Liquid-Liquid Extraction Reaction->LLE GCMS GC-MS Analysis LLE->GCMS Data Data Processing & Interpretation GCMS->Data

GC-MS Derivatization Workflow

Derivatization_Workflow_HPLC cluster_prep_hplc Sample Preparation cluster_deriv_hplc Derivatization cluster_analysis_hplc Analysis Sample_hplc Biological Sample or Standard Dilution Dilution in Buffer Sample_hplc->Dilution DerivReagent_hplc Add FMOC-Cl / Dansyl-Cl / Dabsyl-Cl Dilution->DerivReagent_hplc Incubation Incubate (Temp/Time Varies) DerivReagent_hplc->Incubation Quench Quench Excess Reagent Incubation->Quench HPLC HPLC Analysis (Fluorescence/UV-Vis) Quench->HPLC Data_hplc Data Processing & Quantification HPLC->Data_hplc

HPLC Derivatization Workflow

Conclusion: Making an Informed Decision

The choice between this compound and its alternatives is not a one-size-fits-all decision.

This compound presents a compelling option for routine GC-MS analysis due to its:

  • Cost-Effectiveness: It is significantly more affordable than the other reagents compared.

  • Speed: The derivatization reaction is rapid and occurs at room temperature.

  • Simplicity: The one-step, aqueous-phase reaction is straightforward to perform.

However, its primary application is for GC-MS, and it may not be suitable for analytes that are not amenable to this technique.

FMOC-Cl, Dansyl Chloride, and Dabsyl Chloride offer distinct advantages for HPLC-based methods:

  • High Sensitivity: They form highly fluorescent or UV/Vis-active derivatives, enabling very low detection limits.[2][4]

  • Versatility: They can be applied to a wide range of primary and secondary amines and, in some cases, other functional groups.[2][5]

The trade-off for this enhanced sensitivity and versatility is a higher reagent cost and, in the case of dansyl chloride, a longer reaction time.

For laboratories focused on high-throughput GC-MS analysis of a defined set of analytes, the cost and time savings offered by This compound make it an attractive and economically sound choice. For research and development applications where maximum sensitivity is paramount and a variety of analytical techniques are employed, the higher cost of reagents like FMOC-Cl and Dansyl Chloride may be justified by their superior performance in HPLC-based assays. Ultimately, the optimal choice will depend on the specific analytical requirements, instrumentation availability, and budgetary constraints of the laboratory.

References

Navigating Complex Matrices: A Comparative Guide to Pentyl Chloroformate Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of target analytes in complex matrices such as plasma, urine, and food is a critical challenge. Derivatization is a key strategy to enhance the volatility and improve the chromatographic properties of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides a comprehensive comparison of pentyl chloroformate and other common derivatizing agents, supported by experimental data, to aid in the selection of the most effective reagent for your analytical needs.

The derivatization of analytes with this compound is a well-established technique that offers rapid reaction times and is applicable in aqueous media. However, its performance relative to other alkyl chloroformates and alternative derivatization methods like silylation warrants a detailed examination. This guide will delve into the derivatization efficiency, recovery rates, and limits of detection of this compound in comparison to its counterparts.

Performance Comparison of Derivatization Agents

The choice of derivatizing agent is paramount and is dictated by the analyte's functional groups, the complexity of the sample matrix, and the desired analytical sensitivity. The following tables summarize the performance of this compound derivatives and other common reagents in various complex matrices.

Table 1: Performance of Alkyl Chloroformates in Complex Matrices

Derivatizing ReagentAnalyte(s)MatrixRecovery (%)RSD (%)LODReference
2,2,3,3,4,4,5,5-Octafluoro-1-pentyl Chloroformate (OFPCF) Polar Analytes (e.g., Valine, Malic Acid)AqueousGood Reaction Efficiency-10-100 fmol[1][2]
Methyl Chloroformate (MCF) Seleno Amino AcidsAqueous Extracts40-1007-13-[3]
Ethyl Chloroformate (ECF) Endogenous MetabolitesSerum70-120<10125-300 pg (on-column)[4]
Ethyl Chloroformate (ECF) Amino AcidsAqueous Standards82-99.9 (Reaction Efficiency)-Low nmol[5]
Ethyl Chloroformate (ECF) Resveratrol IsomersRed WinePractically Total<5Low[1]
Menthyl Chloroformate (MenCF) Seleno Amino AcidsAqueous Extracts15-707-13-[3]
Pentafluorobenzyl Chloroformate (PFBCF) Amino AcidsPlasma, Whole Blood--Femtomole level[2]

Table 2: Comparison with Alternative Derivatization Methods

Derivatization MethodReagent ExampleAnalyte(s)MatrixRecovery (%)RSD (%)LODReference
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amino AcidsGeneral---[6]
Silylation N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Amino AcidsGeneralComparable to iBuCF--[6]
Acylation 9-fluorenylmethyl chloroformate (FMOC-Cl)Gabapentin-High Efficiency--[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are summaries of experimental protocols for derivatization with alkyl chloroformates.

Protocol for Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum[4]
  • Sample Preparation: To a 600-μL aliquot of diluted serum (1:1 with water), add 100 μL of L-2-chlorophenylalanine (internal standard, 0.1 mg/mL), 400 μL of anhydrous ethanol, 100 μL of pyridine, and 50 μL of ECF.

  • Reaction: Sonicate the mixture at 20°C and 40 kHz for 60 seconds.

  • Extraction: Extract the derivatives with 500 μL of n-hexane.

  • Second Derivatization and Extraction: Add 500 μL of chloroform to the aqueous layer, followed by 50 μL of ECF, and sonicate again for 60 seconds.

  • Sample Finalization: Combine the organic layers, evaporate to dryness under a nitrogen stream, and reconstitute the residue in chloroform for GC-MS analysis.

Protocol for Methyl Chloroformate (MCF) Derivatization of Seleno Amino Acids[3]
  • Reaction Mixture: To an aqueous extract of the sample, add the appropriate amounts of methanol, pyridine, and MCF.

  • Derivatization: The reaction proceeds rapidly at room temperature.

  • Extraction: The derivatives are extracted into an organic solvent (e.g., chloroform).

  • Analysis: The organic layer is injected into the GC-MS system.

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental processes and the decision-making involved in selecting a derivatization agent, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Urine) InternalStandard Add Internal Standard Sample->InternalStandard Solvents Add Solvents (e.g., Ethanol, Pyridine) InternalStandard->Solvents AddReagent Add Derivatizing Agent (e.g., this compound) Solvents->AddReagent Reaction Reaction (e.g., Sonication) AddReagent->Reaction ExtractionStep1 Liquid-Liquid Extraction Reaction->ExtractionStep1 Combine Combine Organic Layers ExtractionStep1->Combine Evaporate Evaporate to Dryness Combine->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Fig. 1. A typical experimental workflow for the derivatization and analysis of analytes in complex matrices.

comparative_logic cluster_criteria Selection Criteria cluster_reagents Derivatization Reagent Options cluster_decision Decision Analyte Analyte Properties (Functional Groups, Polarity) PentylCF This compound Analyte->PentylCF OtherCF Other Alkyl Chloroformates (Methyl, Ethyl, etc.) Analyte->OtherCF Silylation Silylation Reagents (BSTFA, MTBSTFA) Analyte->Silylation Acylation Acylation Reagents (FMOC-Cl) Analyte->Acylation Matrix Matrix Complexity Matrix->PentylCF Matrix->OtherCF Matrix->Silylation Matrix->Acylation Performance Required Performance (Sensitivity, Throughput) Performance->PentylCF Performance->OtherCF Performance->Silylation Performance->Acylation OptimalReagent Optimal Reagent Selection PentylCF->OptimalReagent OtherCF->OptimalReagent Silylation->OptimalReagent Acylation->OptimalReagent

Fig. 2. Logical framework for selecting an appropriate derivatization agent based on key experimental parameters.

Conclusion

The selection of an appropriate derivatization agent is a critical step in the development of robust and reliable analytical methods for complex matrices. While direct comparative data for n-pentyl chloroformate is limited, the available information on its fluorinated analogue and other short-chain alkyl chloroformates demonstrates their effectiveness for a wide range of polar analytes. Ethyl chloroformate, in particular, has shown excellent recovery and reproducibility for metabolites in serum. Methyl chloroformate has proven to be a superior reagent for the derivatization of seleno amino acids in terms of yield and reproducibility.

For analytes requiring high sensitivity, pentafluorobenzyl chloroformate offers detection at the femtomole level. When comparing with other methods, silylation reagents like MTBSTFA offer comparable performance to alkyl chloroformates but may require more stringent anhydrous conditions.

Ultimately, the optimal choice of derivatization reagent will depend on the specific analytical challenge. This guide provides a framework and supporting data to assist researchers in making an informed decision to achieve accurate and reproducible quantification of target compounds in complex biological and environmental samples.

References

The Derivatization Landscape: A Comparative Guide to Pentyl Chloroformate and its Alternatives in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step in enhancing analytical detection and separation, particularly in gas chromatography-mass spectrometry (GC-MS). Among the various derivatizing agents, alkyl chloroformates have carved a niche due to their rapid reaction times and applicability in aqueous media. This guide provides a comprehensive literature review on the applications of pentyl chloroformate in analytical chemistry, objectively comparing its theoretical advantages with the experimentally validated performance of its more commonly employed alternatives.

While this compound is a known chemical intermediate, particularly in pharmaceutical synthesis, its application as a derivatizing agent for routine analytical chemistry is not extensively documented in peer-reviewed literature.[1] Consequently, this guide will draw upon the well-established data for other alkyl chloroformates, such as ethyl and methyl chloroformate, as well as fluorinated analogs, to provide a thorough comparison and outline the expected performance metrics. This comparative approach will enable researchers to make informed decisions when selecting a derivatizing agent for their specific analytical needs.

The Role of Derivatization in Analytical Chemistry

Derivatization is a chemical modification process used to convert an analyte into a product with more favorable properties for analysis.[2] In the context of GC-MS, the primary goals of derivatization are to:

  • Increase Volatility: Many polar compounds, such as amino acids, fatty acids, and phenols, have low volatility and are not suitable for direct GC analysis. Derivatization replaces polar functional groups (e.g., -OH, -NH2, -COOH) with less polar moieties, increasing the analyte's vapor pressure.

  • Enhance Thermal Stability: By masking reactive functional groups, derivatization prevents thermal degradation of the analyte in the high-temperature environment of the GC injector and column.

  • Improve Chromatographic Separation: Derivatized analytes often exhibit better peak shapes and resolution on GC columns.

  • Increase Sensitivity: The introduction of specific chemical groups, particularly those with high electron affinity for electron capture detection (ECD) or that produce characteristic mass fragments, can significantly enhance the sensitivity of the analysis.

This compound: A Profile

This compound (C6H11ClO2) is the pentyl ester of chloroformic acid.[3] Like other chloroformates, it is a reactive compound that readily undergoes nucleophilic substitution with amines, alcohols, and carboxylic acids to form carbamates, carbonates, and esters, respectively.[1] This reactivity forms the basis of its potential as a derivatizing agent. The pentyl group, being larger and more nonpolar than the methyl or ethyl groups of its more common counterparts, could theoretically offer advantages in terms of the lipophilicity of the resulting derivatives, potentially aiding in extraction from aqueous matrices and influencing chromatographic retention times.

However, a thorough review of the scientific literature reveals a significant gap in validated analytical methods employing this compound for derivatization. Its primary documented use is in organic synthesis, for instance, in the production of the anticancer drug capecitabine.[1] While fluorinated versions of this compound have been synthesized and shown to be effective derivatizing agents, specific quantitative performance data for this compound itself remains elusive.[1]

Comparative Analysis of Alkyl Chloroformate Derivatizing Agents

In the absence of specific data for this compound, this section provides a comparative overview of commonly used alternatives, for which extensive experimental data is available.

Performance Comparison of Chloroformate Reagents

The choice of alkyl chloroformate can influence derivatization efficiency, derivative stability, and analytical sensitivity. The following table summarizes the performance characteristics of several chloroformate reagents based on published studies.

Derivatizing AgentAnalyte ClassKey Performance MetricsReference
Methyl Chloroformate (MCF) Amino Acids, Organic AcidsDerivatization Yield: Generally high and reproducible. LOD/LOQ: Low picomole range on-column. Precision (RSD): <12.5% for most amino acids. Notes: Preferred reagent for seleno amino acids due to better yield and reproducibility compared to ECF.[4][5][6]
Ethyl Chloroformate (ECF) Amino Acids, Metabolites, PhenolsLOD: 125-300 pg on-column for various metabolites. Precision (RSD): <10% for repeatability and stability. Recovery: 70-120% for most metabolites. Notes: Widely used for metabolomics; reaction proceeds rapidly in aqueous media.[5][7][8]
Isobutyl Chloroformate Amino AcidsSensitivity: Higher sensitivity for GC-FID and GC-MS compared to other alkyl chloroformates.[8][9]
Pentafluorobenzyl Chloroformate (PFBCF) Amino AcidsLOD: Femtomole level by selected ion monitoring (ECNI-MS). Notes: Imparts high electron affinity, making it suitable for highly sensitive analysis with ECD or ECNI-MS.[4]
2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate (OFPCF) Polar AnalytesLOD: 10-100 fmol. Linearity: > 2 orders of magnitude. Notes: Showed the best performance among four tested highly-fluorinated chloroformates for direct aqueous derivatization.[1]
Comparison with Other Derivatization Methods

Alkyl chloroformates represent one of several classes of derivatizing agents used in GC-MS. The table below compares them with other common derivatization chemistries.

Derivatization MethodReagent ExampleTarget Functional GroupsAdvantagesDisadvantages
Alkylation (via Chloroformates) Ethyl Chloroformate-NH2, -COOH, -OH, -SHRapid reaction in aqueous media; one-step derivatization of multiple functional groups.Can form multiple derivatives for some compounds; reagent stability can be a concern.
Silylation BSTFA, MTBSTFA-OH, -COOH, -NH2, -SHForms volatile and thermally stable derivatives; wide range of reagents available.Reagents and derivatives are moisture-sensitive; may require anhydrous conditions and heating.
Acylation MBTFA, TFAA-NH2, -OHProduces stable and volatile derivatives; often used for electron capture detection.Can produce acidic byproducts that may need to be removed before analysis.
Esterification BF3 in Methanol-COOHSpecific for carboxylic acids; forms stable methyl esters.Requires heating; not suitable for other functional groups.

Experimental Protocols for Chloroformate Derivatization

Detailed and optimized protocols are crucial for reproducible and accurate results. Below are representative methodologies for ethyl and methyl chloroformate derivatization.

Protocol 1: Ethyl Chloroformate (ECF) Derivatization of Metabolites in Serum

This protocol is adapted from a method developed for the comprehensive analysis of endogenous metabolites.[5][7]

  • Sample Preparation: To 100 µL of serum, add an internal standard and deproteinize with a suitable solvent (e.g., methanol). Centrifuge to pellet the precipitated proteins.

  • Derivatization:

    • Transfer the supernatant to a new vial.

    • Add 200 µL of a pyridine/ethanol solution.

    • Add 20 µL of ECF and vortex vigorously for 30 seconds.

    • Add 200 µL of chloroform and vortex to extract the derivatives.

    • Add 50 µL of 5M NaOH to raise the pH.

    • Add another 20 µL of ECF and vortex again for 30 seconds.

    • Centrifuge to separate the layers.

  • Analysis: Transfer the organic (lower) layer to a GC vial for analysis.

Protocol 2: Methyl Chloroformate (MCF) Derivatization of Amino Acids in Plant Tissue

This protocol is based on an optimized method for amino acid profiling in Arabidopsis thaliana.[6]

  • Extraction: Homogenize plant tissue in a suitable extraction buffer and centrifuge.

  • Solid Phase Extraction (SPE) Cleanup: Apply the supernatant to an SPE cartridge to remove interfering matrix components. Elute the amino acid fraction.

  • Derivatization:

    • To the eluate, add 167 µL of methanol and 33 µL of pyridine.

    • Add 20 µL of MCF and vortex for 30 seconds.

    • Add 200 µL of chloroform and vortex.

    • Add 200 µL of 0.1 M NaHCO3 and vortex.

    • Centrifuge to separate the phases.

  • Analysis: Collect the organic (lower) layer for GC-MS analysis.

Visualization of Derivatization Workflow

The following diagrams illustrate the general workflow for sample preparation and derivatization using alkyl chloroformates and a typical reaction mechanism.

G Experimental Workflow for Chloroformate Derivatization sample Biological Sample (e.g., Serum, Plasma, Tissue Extract) extraction Analyte Extraction / Deproteinization sample->extraction derivatization Aqueous Phase Derivatization with Alkyl Chloroformate extraction->derivatization extraction2 Liquid-Liquid Extraction of Derivatives derivatization->extraction2 analysis GC-MS Analysis extraction2->analysis

A typical experimental workflow for derivatization.

G General Derivatization of an Amino Acid with Alkyl Chloroformate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amino Acid R-CH(NH2)-COOH Derivatized Amino Acid R-CH(NH-CO-OR')-COO-R'' Amino Acid->Derivatized Amino Acid + Alkyl Chloroformate Alkyl Chloroformate R'-O-CO-Cl Alkyl Chloroformate->Derivatized Amino Acid Pyridine/Alcohol Pyridine / R''-OH Pyridine/Alcohol->Derivatized Amino Acid Catalyst/Solvent

Reaction of an amino acid with an alkyl chloroformate.

Conclusion

This compound, while a valuable reagent in organic synthesis, does not have a well-documented track record as a derivatizing agent in analytical chemistry based on the current body of scientific literature. Researchers seeking to derivatize polar analytes for GC-MS analysis have a variety of well-validated alternatives at their disposal. Ethyl and methyl chloroformate are versatile and efficient reagents for a broad range of metabolites, with extensive data supporting their use. For applications requiring ultra-high sensitivity, fluorinated chloroformates like PFBCF offer femtomole-level detection limits.

The choice of the optimal derivatizing agent will ultimately depend on the specific analytes of interest, the sample matrix, and the analytical instrumentation available. While the longer alkyl chain of this compound may offer theoretical benefits, the lack of published methods and validation data means that significant method development and validation would be required for its implementation. For most applications, leveraging the extensive knowledge base and proven performance of shorter-chain and fluorinated chloroformates, or other established derivatization chemistries like silylation, represents a more efficient and reliable approach.

References

Safety Operating Guide

Proper Disposal of Pentyl Chloroformate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper handling and disposal of pentyl chloroformate in a laboratory setting. Researchers, scientists, and professionals in drug development must adhere to these procedural guidelines to ensure personal safety and environmental compliance. This compound is a flammable, corrosive, and toxic chemical that requires careful management from acquisition to disposal.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, is corrosive to metals, is harmful if swallowed, and causes severe skin burns and eye damage.[1] Inhalation may be fatal.[1] Therefore, stringent safety measures are imperative during its handling.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. At a minimum, personnel should wear:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A chemical-resistant lab coat or apron.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator is necessary.

All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.[2] An emergency eyewash station and safety shower must be readily accessible.[3]

Spill Management Protocol

In the event of a this compound spill, immediate and decisive action is required to contain the hazard and prevent exposure.

For small spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Absorb: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial chemical absorbent.[3][4] Do not use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

For large spills:

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.

  • Emergency Services: Contact your institution's emergency response team or local hazardous materials unit.

  • Containment (if safe to do so): If you are trained and it is safe to do so, create a dike around the spill to prevent it from spreading.[4]

Disposal Operational Plan

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[1]

On-site Waste Management and Neutralization

For small quantities of residual this compound, a carefully controlled quenching (neutralization) procedure can be performed in a laboratory fume hood before collection by a waste disposal service. Chloroformates react with basic solutions, such as sodium hydroxide, in a hydrolysis reaction to yield the corresponding alcohol, carbon dioxide, and a salt.

Experimental Protocol: Laboratory-Scale Quenching of this compound

Objective: To safely hydrolyze small amounts of residual this compound into less hazardous compounds for temporary storage before final disposal.

Materials:

  • This compound waste

  • 1M Sodium hydroxide (NaOH) solution

  • Ice bath

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation: In a chemical fume hood, place a beaker containing the this compound waste in an ice bath on a stir plate. Begin gentle stirring.

  • Slow Addition of Base: Slowly and carefully add the 1M sodium hydroxide solution dropwise to the this compound. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Monitor Temperature and pH: Continuously monitor the temperature of the reaction mixture. If the temperature rises significantly, pause the addition of the base until it cools. Periodically check the pH of the aqueous layer.

  • Completion of Neutralization: Continue adding the sodium hydroxide solution until the pH of the aqueous layer is between 8 and 10.

  • Waste Collection: Once the reaction is complete and the mixture has cooled to room temperature, transfer the entire contents to a clearly labeled hazardous waste container. The label should indicate the contents as "Hydrolyzed this compound Waste" and list the final products (pentanol, sodium chloride, water).

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed disposal service.

Data Presentation

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor
Corrosive to MetalsH290May be corrosive to metals
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Acute Toxicity (Inhalation)H330Fatal if inhaled

Decontamination of Laboratory Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone) and collect the rinsate as hazardous waste.

  • Base Wash: Carefully wash the equipment with a dilute solution of sodium hydroxide or sodium carbonate.

  • Water Rinse: Thoroughly rinse with tap water, followed by a final rinse with deionized water.

  • Drying: Allow the equipment to dry completely before reuse or storage.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PentylChloroformateDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes is_residual Residual Waste or Contaminated Material? is_spill->is_residual No small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: Evacuate. Contact emergency response. spill_size->large_spill Large final_disposal Licensed Hazardous Waste Disposal small_spill->final_disposal large_spill->final_disposal bulk_disposal Bulk Liquid Waste: Store in labeled hazardous waste container. Arrange for licensed disposal. is_residual->bulk_disposal Bulk lab_quench Small Residual Quantity: Perform controlled hydrolysis in fume hood. is_residual->lab_quench Small Residual contaminated_materials Contaminated Solids (gloves, tips, etc.): Collect in separate, labeled hazardous waste container. is_residual->contaminated_materials Contaminated Solids bulk_disposal->final_disposal collect_quenched Collect neutralized waste in labeled hazardous waste container. lab_quench->collect_quenched collect_quenched->final_disposal contaminated_materials->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.